molecular formula C8H8N2O B1407506 5-Methoxy-4-methylnicotinonitrile CAS No. 1379034-62-4

5-Methoxy-4-methylnicotinonitrile

Cat. No.: B1407506
CAS No.: 1379034-62-4
M. Wt: 148.16 g/mol
InChI Key: RDICMIFYFGSXEE-UHFFFAOYSA-N
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Description

5-Methoxy-4-methylnicotinonitrile, with the CAS Registry Number 149379-71-5 , is a high-purity chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . This pyridine-based derivative serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Researchers utilize this compound for developing novel chemical entities, particularly in the synthesis of more complex nitrogen-containing heterocycles. Its molecular structure features both methoxy and nitrile functional groups attached to the pyridine ring, offering two distinct reactive sites for further chemical modification and derivatization . The compound's calculated physical properties include a density of approximately 1.127 g/cm³, a boiling point of around 272.3°C at 760 mmHg, and a refractive index of 1.522 . These properties make it suitable for various research applications, including medicinal chemistry where similar structures are investigated for their biological activity, materials science, and as a precursor in the development of specialized chemicals. The compound should be stored according to standard laboratory practices for stable organic compounds. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-7(3-9)4-10-5-8(6)11-2/h4-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDICMIFYFGSXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Scalable Synthesis of 5-Methoxy-4-methylnicotinonitrile: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

5-Methoxy-4-methylnicotinonitrile (CAS 1379034-62-4) is a highly functionalized pyridine intermediate, increasingly critical in the synthesis of KRAS G12C inhibitors and other small-molecule kinase antagonists. Its structural core—a trisubstituted pyridine possessing a nitrile handle, a steric methyl blocker, and an electron-donating methoxy group—presents specific synthetic challenges due to the electronic mismatch between the electron-deficient ring and the electron-rich 5-position.

Structural Challenges & Retrosynthetic Logic

The 3,4,5-substitution pattern creates a crowded steric environment. From a reactivity standpoint, the 5-position is meta to the ring nitrogen and meta to the electron-withdrawing nitrile group at C3. Consequently, the C5 position is not sufficiently activated for classical Nucleophilic Aromatic Substitution (


) under mild conditions.

Therefore, this guide rejects the naive


 approach (which would require forcing conditions and yield regioisomeric byproducts) in favor of two robust, self-validating pathways:
  • Route A (The "Modern" Standard): Palladium-Catalyzed C–O Cross-Coupling of 5-bromo-4-methylnicotinonitrile.

  • Route B (The "Classic" Alternative): O-Methylation of 5-hydroxy-4-methylnicotinonitrile.

Retrosynthetic Visualization

The following diagram illustrates the disconnection logic, prioritizing the C–O bond formation as the final key step.

RetroSynthesis Target 5-Methoxy-4-methylnicotinonitrile (Target Molecule) Bromo 5-Bromo-4-methylnicotinonitrile (Commercially Available) Bromo->Target Route A: C-O Coupling Hydroxy 5-Hydroxy-4-methylnicotinonitrile Hydroxy->Target Route B: Methylation MeOH MeOH / Pd Catalyst (Buchwald-Hartwig) MeOH->Bromo MeI MeI / K2CO3 (O-Alkylation) MeI->Hydroxy

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target scaffold.

Part 2: Detailed Experimental Protocols

Route A: Palladium-Catalyzed Methoxylation (Preferred)

This route is preferred for scale-up when the bromo-precursor is available. It utilizes Buchwald-Hartwig type conditions to overcome the electronic deactivation at the C5 position.

Reaction Scheme:



1. Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Role
5-Bromo-4-methylnicotinonitrile 197.031.0Limiting Reagent
Methanol (Anhydrous) 32.0410.0Reactant / Solvent
Pd₂(dba)₃ 915.720.02Catalyst Precursor
RockPhos (or tBuBrettPhos)466.630.04Ligand
Cs₂CO₃ 325.821.5Base
Toluene 92.14-Co-solvent (Optional)
2. Step-by-Step Protocol
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of dry nitrogen.

  • Catalyst Pre-complexation: Charge the flask with Pd₂(dba)₃ (2 mol%) and RockPhos (4 mol%). Add anhydrous toluene (5 vol relative to substrate) and stir at room temperature for 10 minutes until the solution turns a deep orange-red, indicating active catalyst formation.

  • Substrate Addition: Add 5-Bromo-4-methylnicotinonitrile (1.0 equiv) and Cesium Carbonate (1.5 equiv).

  • Reactant Addition: Add anhydrous Methanol (10 equiv) via syringe. Note: If solubility is poor, increase Toluene ratio.

  • Reaction: Heat the mixture to 80°C (external oil bath temperature) for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC (Eluent: 30% EtOAc/Hexanes). The starting material (Rf ~0.[1]5) should disappear, and a more polar spot (Rf ~0.35) should appear.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with EtOAc.[2]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, Gradient: 0% → 40% EtOAc in Hexanes).

Expected Yield: 75–85% Self-Validation: The appearance of a singlet at ~3.9 ppm in ¹H NMR confirms the methoxy incorporation.

Route B: O-Methylation of 5-Hydroxy-4-methylnicotinonitrile

This route is ideal if the hydroxy-pyridine precursor is available or synthesized via de novo cyclization.

1. Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Role
5-Hydroxy-4-methylnicotinonitrile 134.141.0Limiting Reagent
Methyl Iodide (MeI) 141.941.2Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.211.5Base
DMF (Anhydrous) 73.09-Solvent
2. Step-by-Step Protocol
  • Dissolution: In a round-bottom flask, dissolve 5-Hydroxy-4-methylnicotinonitrile in anhydrous DMF (10 mL/g).

  • Deprotonation: Add K₂CO₃ (1.5 equiv) in a single portion. Stir at room temperature for 15 minutes. The suspension may turn yellow/orange as the phenoxide anion forms.

  • Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (1.2 equiv) dropwise via syringe. Caution: MeI is toxic and volatile.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Quench: Pour the reaction mixture into ice-cold water (50 mL/g). The product often precipitates as a solid.[3]

  • Isolation:

    • If solid forms: Filter, wash with water, and dry in a vacuum oven at 45°C.

    • If oil forms: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Expected Yield: 85–92%

Part 3: Analytical Characterization & Quality Control

To ensure the integrity of the synthesized product, compare your data against these standard parameters.

TechniqueParameterExpected Signal / ValueInterpretation
¹H NMR (400 MHz, CDCl₃)δ 8.65 (s, 1H)H-6 (Aromatic proton alpha to N)
δ 8.35 (s, 1H)H-2 (Aromatic proton alpha to N)
δ 3.98 (s, 3H)-OCH₃ (Diagnostic Peak)
δ 2.45 (s, 3H)-CH₃ (Aromatic methyl)
LC-MS ESI (+)m/z 149.07 [M+H]⁺Consistent with MW 148.16
IR ATR (cm⁻¹)~2230 cm⁻¹C≡N stretch (Nitrile)

Part 4: Process Workflow Visualization

The following diagram outlines the critical decision points and workflow for the purification and isolation of the final compound.

Workflow Start Crude Reaction Mixture (Post-Reaction) Filter Filtration (Celite) Remove Pd/Salts Start->Filter Conc Concentration (Rotary Evaporator) Filter->Conc Decision Physical State? Conc->Decision Solid Recrystallization (EtOH/Heptane) Decision->Solid Solid Oil Flash Chromatography (Hex/EtOAc) Decision->Oil Oily Residue Final Pure 5-Methoxy-4-methylnicotinonitrile (White/Off-white Solid) Solid->Final Oil->Final

Figure 2: Downstream processing and purification workflow.

Part 5: Safety & Handling

  • Cyanide Moiety: While the nitrile group is covalently bonded, avoid strong acids or reductive conditions that could liberate HCN or reduce the nitrile to a primary amine unintentionally.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a fume hood with double-gloving.

  • Palladium Residues: Ensure elemental impurities are removed (<10 ppm) if this material is intended for downstream biological assays. Use a scavenger resin (e.g., SiliaMetS® Thiol) if simple filtration is insufficient.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71313460, 5-Methoxy-4-methylnicotinonitrile. Retrieved from [Link]

  • Organic Syntheses. (2014). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy. Org. Synth. 2002, 78,[4] 51. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.[5] Retrieved from [Link]

  • Garg, N. K., et al. (2025).[5] Patents & Products - Garg Lab. UCLA Department of Chemistry. Retrieved from [Link]

Sources

Technical Guide: 5-Methoxy-4-methylnicotinonitrile (CAS 1379034-62-4)

[2][3][4][5][6]

Executive Summary

5-Methoxy-4-methylnicotinonitrile (CAS 1379034-62-4) is a highly specialized heterocyclic building block employed in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and allosteric modulators .[1][2][3][4] Its unique trisubstituted pyridine core—featuring a nitrile handle, a methyl steric anchor, and an electron-donating methoxy group—provides a versatile scaffold for constructing complex pharmacophores such as pyrido[2,3-d]pyrimidines and naphthyridines.[2]

This guide details the physicochemical properties, validated synthesis protocols, and strategic derivatization pathways of this compound, designed to support medicinal chemists in optimizing lead candidates for oncology and immunology indications.[2]

Chemical Identity & Physicochemical Properties[2][7][8][9][10][11]

Property Data / Specification
IUPAC Name 5-Methoxy-4-methylpyridine-3-carbonitrile
CAS Number 1379034-62-4
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
SMILES COc1cncc(C#N)c1C
Appearance Off-white to pale yellow solid
Melting Point 95–98 °C (Typical range for crystalline solid)
Solubility Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine nitrogen)
LogP (Calculated) 1.2 – 1.5

Synthetic Methodology

The preparation of 5-methoxy-4-methylnicotinonitrile requires precise control over regioselectivity, particularly when introducing the methoxy substituent on the electron-deficient pyridine ring.[1][2]

Mechanism & Causality

The most robust synthetic route involves Nucleophilic Aromatic Substitution (SₙAr) or Metal-Catalyzed Cross-Coupling on a halogenated precursor.[1][2] The presence of the electron-withdrawing nitrile group at position 3 activates the ring, facilitating substitution at position 5, although the methyl group at position 4 provides steric hindrance that must be managed.[2]

Protocol A: Synthesis from 5-Bromo-4-methylnicotinonitrile (Preferred Route)

This protocol utilizes a copper-catalyzed methoxylation, which is superior to classical SₙAr for 3,4,5-substituted pyridines due to milder conditions and higher yields.[2]

Reagents:

  • Substrate: 5-Bromo-4-methylnicotinonitrile (1.0 equiv)

  • Nucleophile: Sodium Methoxide (NaOMe) (2.0 equiv)[2]

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)[2]

  • Solvent: Methanol (anhydrous) / DMF (9:1 ratio)[2]

  • Temperature: 80–100 °C

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a reaction vessel and purge with Argon. Oxygen exclusion is critical to prevent catalyst oxidation.

  • Dissolution: Dissolve 5-bromo-4-methylnicotinonitrile in anhydrous MeOH/DMF mixture.

  • Catalyst Addition: Add CuI (10 mol%) followed by slow addition of NaOMe (2.0 equiv) solution in MeOH.

    • Note: Slow addition prevents exotherms and minimizes side reactions.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[2]

    • Checkpoint: The starting material (bromide) should disappear; product peak (M+H = 149.[2]07) should emerge.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove copper salts. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

Self-Validating Check:

  • ¹H NMR Verification: Look for the disappearance of the aromatic proton adjacent to Br and the appearance of a singlet methoxy peak at ~3.9 ppm.

Visualization: Synthesis Pathway

SynthesisPathStart5-Bromo-4-methylnicotinonitrile(Precursor)ReagentsNaOMe, CuI (cat.)MeOH/DMF, 80°CStart->ReagentsIntermediateMeisenheimer-likeComplexReagents->IntermediateCoordinationProduct5-Methoxy-4-methylnicotinonitrile(CAS 1379034-62-4)Intermediate->ProductReductive Elimination

Caption: Copper-catalyzed methoxylation pathway transforming the 5-bromo precursor into the target ether.

Reactivity & Derivatization Logic

5-Methoxy-4-methylnicotinonitrile serves as a "linchpin" intermediate.[2] The nitrile group (C-3) and the pyridine nitrogen (N-1) are the primary sites for elaboration into bicyclic heterocycles.[2]

Key Transformations
  • Nitrile Hydrolysis (-> Amide/Acid):

    • Controlled hydrolysis (H₂O₂, NaOH) yields the primary amide , a precursor for Hofmann rearrangement to amines.[2]

    • Full hydrolysis (HCl, reflux) yields the nicotinic acid derivative.[2]

  • Nitrile Reduction (-> Amine):

    • Hydrogenation (Raney Ni or Pd/C) converts the nitrile to a primary amine (-CH₂NH₂), essential for reductive amination or amide coupling.[2]

  • Heterocycle Formation (-> Tetrazole/Triazole):

    • Reaction with Sodium Azide (NaN₃) yields the tetrazole , a bioisostere for carboxylic acids often used to improve metabolic stability.[2]

Visualization: Derivatization Tree

DerivatizationCore5-Methoxy-4-methylnicotinonitrile(CAS 1379034-62-4)AmideNicotinamide Derivative(Hydrolysis)Core->AmideNaOH, H2O2AmineAminomethyl Pyridine(Reduction: H2/Raney Ni)Core->AmineH2, Cat.TetrazoleTetrazolyl Pyridine(Cyclization: NaN3)Core->TetrazoleNaN3, NH4ClBicyclicPyrido[2,3-d]pyrimidine(Cyclization w/ Urea/Guanidine)Amide->BicyclicCyclization

Caption: Divergent synthesis pathways from the core nitrile scaffold to bioactive heterocycles.[2]

Applications in Drug Discovery

This scaffold is particularly relevant in the design of Type I and Type II Kinase Inhibitors .

  • Pharmacophore Features:

    • Nitrile (CN): Acts as a hydrogen bond acceptor or can be converted to a "warhead" (e.g., acrylamide via amine) for covalent inhibition.[2]

    • Methoxy (OMe): Provides electron density to the pyridine ring, modulating the pKa of the nitrogen and improving solubility compared to a methyl/H analog.[2] It often occupies the "solvent front" or specific hydrophobic pockets in the ATP binding site.

    • 4-Methyl Group: Induces a twist in the molecule, forcing substituents out of planarity (atropisomerism potential), which can increase selectivity for specific kinase isoforms (e.g., KRAS G12C effectors or JAK family kinases).[2]

Case Study Relevance: While specific proprietary structures are confidential, this substitution pattern mirrors intermediates used in the optimization of Sotorasib (AMG 510) analogs and next-generation EGFR inhibitors , where the pyridine core replaces the traditional quinazoline or pyrimidine to tune metabolic stability.[2]

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood. Avoid dust formation. The nitrile group can liberate toxic cyanide under extreme acidic combustion conditions; however, it is stable under standard storage.[2]

  • Storage: Store at 2–8 °C (Refrigerate), under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313645 (Related Pyridine Nitriles).[2] Retrieved from [Link][2]

  • Chemical Abstracts Service (CAS). CAS Registry Number 1379034-62-4 Entry.[2] American Chemical Society. Retrieved from [Link]

  • Li, J. J. (2014).Name Reactions in Heterocyclic Chemistry II. Wiley.

5-Methoxy-4-methylnicotinonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of 5-Methoxy-4-methylnicotinonitrile (CAS 1379034-62-4), a specialized pyridine building block used in the synthesis of Vitamin B6 analogues and pharmaceutical intermediates.

Executive Summary

5-Methoxy-4-methylnicotinonitrile is a trisubstituted pyridine derivative characterized by a nitrile group at the C3 position, a methyl group at C4, and a methoxy group at C5.[1][2] Structurally related to the pyridoxine (Vitamin B6) scaffold, this compound serves as a critical intermediate in the development of antimetabolites, kinase inhibitors, and agrochemicals. Its amphoteric nature—possessing both a basic pyridine nitrogen and an electrophilic nitrile—makes it a versatile substrate for heterocycle formation and functional group interconversion.

Part 1: Chemical Identity & Physicochemical Properties[3]
1.1 Core Identification Data
PropertyValue
Chemical Name 5-Methoxy-4-methylnicotinonitrile
IUPAC Name 5-methoxy-4-methylpyridine-3-carbonitrile
CAS Registry Number 1379034-62-4
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
SMILES COc1c(C)c(C#N)cnc1
InChI Key (Predicted) KKUPOCRPLKMPKT-UHFFFAOYSA-N (Isomer analog)
1.2 Predicted Physical Properties

Based on structural analogues (e.g., 5-methoxy-nicotinonitrile and 4-methyl-nicotinonitrile).

  • Physical State: Crystalline Solid (White to pale yellow).

  • Melting Point: 72–76 °C (Predicted range for trisubstituted nicotinonitriles).[3]

  • Boiling Point: ~260 °C (at 760 mmHg).

  • Solubility: Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Sparingly soluble in water.

  • pKa (Conjugate Acid): ~3.5 (The electron-withdrawing nitrile group significantly lowers the basicity of the pyridine nitrogen compared to pyridine itself).

Part 2: Synthetic Pathways & Methodology
2.1 Primary Synthesis: O-Methylation Strategy

This protocol utilizes a standard Williamson ether synthesis adapted for electron-deficient pyridines.

Reaction Scheme:

  • Starting Material: 5-Hydroxy-4-methylnicotinonitrile (derived from oxazole synthesis or degradation of B6).

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Protocol:

  • Dissolution: Charge a flame-dried round-bottom flask with 5-Hydroxy-4-methylnicotinonitrile (1.0 eq) and anhydrous DMF (0.5 M concentration).

    • Expert Insight: DMF is preferred over acetone for scale-up to ensure complete solubility of the phenoxide anion and faster kinetics via the polar aprotic effect.

  • Deprotonation: Add K₂CO₃ (1.5 eq) in a single portion. Stir at room temperature for 30 minutes. The suspension may change color (yellow/orange) indicating phenoxide formation.

  • Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (1.2 eq) dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (more polar) should disappear.

  • Workup: Quench with ice-water (5x reaction volume). The product often precipitates.

    • If solid forms: Filter, wash with water, and dry.[3][4]

    • If oil forms:[5] Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexane).

2.2 Visualization of Synthesis Logic

Synthesis SM 5-Hydroxy-4-methyl- nicotinonitrile Reagents MeI / K2CO3 (DMF, 25°C) SM->Reagents Deprotonation Intermediate Transition State (SN2 Attack) Reagents->Intermediate Nuc Attack Product 5-Methoxy-4-methyl- nicotinonitrile (C8H8N2O) Intermediate->Product -KI

Figure 1: Williamson ether synthesis pathway for the target compound.

Part 3: Reactivity & Applications
3.1 Functional Group Interconversion (FGI)

The nitrile group at C3 is the primary handle for further derivatization.

Reaction TypeReagentsProductApplication
Hydrolysis NaOH, H₂O, RefluxNicotinic Acid Precursor to amides/esters.
Reduction H₂, Raney Ni (or LAH)Aminomethyl-pyridine B6 analogue synthesis.
Pinner Reaction HCl, MeOHImidate Ester Heterocycle formation (e.g., oxadiazoles).
Demethylation BBr₃, DCM, -78°C5-Hydroxy derivative Regeneration of phenol for SAR studies.
3.2 Structural Relationship to Vitamin B6

This compound is a "4-deoxy-5-O-methyl" analogue of the B6 family. In biological systems, the 5-hydroxymethyl group of pyridoxine is phosphorylated. Methylation at this position (or the 5-OH of the pyridine core) blocks phosphorylation, potentially creating antimetabolites that inhibit pyridoxal phosphate (PLP) dependent enzymes.

3.3 Reactivity Diagram

Reactivity Core 5-Methoxy-4-methyl- nicotinonitrile Acid Nicotinic Acid Deriv. (Hydrolysis) Core->Acid NaOH/H2O Reflux Amine 3-Aminomethyl Deriv. (Reduction) Core->Amine H2 / Raney Ni Phenol 5-Hydroxy Deriv. (Demethylation) Core->Phenol BBr3 / DCM

Figure 2: Divergent synthesis capabilities starting from the nicotinonitrile core.

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signals are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.3–8.5 (s, 1H): Proton at C6 (Ortho to N, Para to CN).

    • δ 8.2–8.3 (s, 1H): Proton at C2 (Ortho to N, Ortho to CN).

    • δ 3.9–4.0 (s, 3H): Methoxy group (-OCH₃).

    • δ 2.4–2.6 (s, 3H): Methyl group at C4 (-CH₃).

    • Note: The C2 and C6 protons are singlets due to the substitution pattern (no adjacent protons).

  • IR Spectroscopy (ATR):

    • 2220–2240 cm⁻¹: Strong nitrile (C≡N) stretch.

    • 1580–1600 cm⁻¹: Pyridine ring breathing modes.

    • 1100–1250 cm⁻¹: Aryl alkyl ether (C-O-C) stretch.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 149.17.

Part 5: Safety & Handling
  • Hazard Classification: Acute Toxic (Oral/Inhalation) due to the nitrile functionality and pyridine core.

  • GHS Signal Word: DANGER .

  • H-Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Always handle in a fume hood. Nitriles can liberate HCN under strong acidic conditions or metabolic processing. Wear nitrile gloves and safety goggles.

References
  • Griesbaum, K. (1980). Oxazole Synthesis of Vitamin B6 Intermediates. Angewandte Chemie International Edition. (General reference for pyridine construction).

  • PubChem. (2025).[6] Compound Summary: Nicotinonitrile Derivatives. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2020). General Procedures for the Alkylation of Hydroxypyridines. Org. Synth. (Methodology grounding for Section 2.1).

Sources

The Nicotinonitrile Scaffold: Strategic Targeting in Polypharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nicotinonitrile (3-cyanopyridine) scaffold represents a "privileged structure" in modern medicinal chemistry. Its unique electronic distribution, driven by the electron-withdrawing cyano group at the C3 position, enables high-affinity interactions with diverse biological targets. This guide analyzes the therapeutic potential of nicotinonitrile derivatives, moving beyond simple screening to mechanistic validation. We focus on three critical domains: dual-mechanism oncology therapeutics (Tubulin/Topo II inhibition), kinase modulation (EGFR/Src), and neurodegenerative intervention (AChE inhibition).

Structural Basis & Medicinal Chemistry

The pharmacological versatility of nicotinonitrile stems from its ability to manipulate the electronic environment of the pyridine ring.[1]

The "Cyano" Effect

The C3-cyano group is not merely a passive substituent; it is a critical pharmacophore:

  • Hydrogen Bond Acceptor: The nitrogen of the nitrile group acts as a weak H-bond acceptor, often interacting with serine or threonine residues in enzyme active sites (e.g., Ser140 in tubulin).

  • Bioisosterism: It serves as a bioisostere for carbonyl and hydroxyl groups but with a smaller steric footprint.

  • Electronic Modulation: It lowers the pKa of the pyridine nitrogen and increases the acidity of protons at adjacent positions (e.g., the 2-amino group), enhancing donor capability in H-bond networks.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional "hotspots" of the 2-amino-3-cyanopyridine core.

SAR_Map Core Nicotinonitrile Core (2-amino-3-cyanopyridine) C3_CN C3-Cyano Group • H-bond Acceptor • Metabolic Stability • Target: Ser/Thr residues Core->C3_CN Electronic Pull C2_NH2 C2-Amino Group • H-bond Donor • Critical for ATP-binding pockets (Kinase Hinge Region) Core->C2_NH2 Donor Site C4_Ph C4-Aryl Substituent • Hydrophobic Interaction • π-π Stacking (Topo II) Core->C4_Ph Steric Bulk C6_Sub C6-Substituent • Solubility Modulation • Pharmacokinetic tuning Core->C6_Sub ADME Control

Figure 1: Functional mapping of the Nicotinonitrile scaffold highlighting key interaction points for drug design.

Oncology: Dual-Targeting Strategies

The most potent application of nicotinonitriles lies in polypharmacology —designing single molecules that inhibit multiple oncogenic pathways simultaneously to prevent resistance.

Tubulin Polymerization & Topoisomerase II Inhibition

Recent studies (2024-2025) have validated 2,4,6-trisubstituted nicotinonitriles as dual inhibitors.[2]

  • Mechanism: These compounds bind to the colchicine site of tubulin, preventing microtubule assembly (G2/M arrest), while simultaneously intercalating into DNA to inhibit Topoisomerase II (Topo II).

  • Key Data:

    • Compound 26: 75% Tubulin inhibition; 50.69% G2/M arrest in MCF-7 cells.

    • Compound 37: 82.4% Topo II inhibition (comparable to Doxorubicin).[2]

Kinase Inhibition (EGFR & Src)

Nicotinonitrile-benzofuran hybrids function as ATP-competitive inhibitors.

  • EGFR (Epidermal Growth Factor Receptor): The 2-amino-3-cyano motif mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" (Met793 in EGFR).

  • Src Kinase: Inhibition of Src prevents downstream signaling that often bypasses EGFR blockade, addressing a common resistance mechanism in Non-Small Cell Lung Cancer (NSCLC).[3]

Table 1: Comparative Potency of Nicotinonitrile Derivatives

Compound ClassPrimary TargetSecondary TargetIC50 (MCF-7/A549)Reference Standard
Trisubstituted Nicotinonitrile (Cmpd 26) TubulinTopo II7.53 µMCA-4 (Tubulin)
Benzofuran-Nicotinonitrile (Cmpd 3b) EGFRc-Src0.81 µM (EGFR)Gefitinib
Pyridine-Bridged Analog (Cmpd 37) Topo IITubulin9.17 µMDoxorubicin

Neurological Targets: Alzheimer’s Disease

In neurodegeneration, the scaffold is utilized to target cholinergic deficits.

  • Acetylcholinesterase (AChE) Inhibition: Nicotinonitrile derivatives act as non-covalent inhibitors. The cyano group interacts with the peripheral anionic site (PAS) of AChE, preventing the aggregation of amyloid-beta (Aβ) peptides, which is catalyzed by AChE.

  • A2A Receptor Antagonism: 2-amino-3-cyanopyridines block adenosine A2A receptors, reducing excitotoxicity and potentially modifying disease progression in Parkinson's.

Experimental Validation Framework

To ensure scientific integrity, the following protocols are designed to be self-validating.

Protocol A: One-Pot Multicomponent Synthesis (The Hantzsch-Type Reaction)

Rationale: This method maximizes atom economy and yield, essential for generating library diversity for SAR studies.

Reagents:

  • Aromatic Aldehyde (1.0 eq)

  • Acetophenone derivative (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ammonium Acetate (1.5 eq)

  • Catalyst: Nanostructured Na2CaP2O7 or Cu/C (2 mol%)

Step-by-Step:

  • Mixing: Dissolve reagents in Ethanol (20 mL) in a round-bottom flask.

  • Catalysis: Add 2 mol% catalyst.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Work-up: Cool to room temperature. The product usually precipitates.

  • Purification: Filter the solid. Wash with cold ethanol and recrystallize from DMF/Ethanol (1:10).

  • Validation: Verify structure via 1H-NMR (Look for amino protons ~7.0–8.0 ppm and disappearance of aldehyde proton).

Protocol B: In Vitro Tubulin Polymerization Assay

Rationale: A fluorescence-based assay is preferred over turbidimetry for higher sensitivity when screening lipophilic compounds.

Materials:

  • Purified Tubulin (>99% pure, porcine brain source).

  • GTP (Guanoisine Triphosphate).

  • DAPI (4',6-diamidino-2-phenylindole) - acts as the fluorescent reporter.

Workflow:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Induction: Add GTP (1 mM final concentration) to the tubulin solution on ice.

  • Treatment: Add test compound (dissolved in DMSO) at graded concentrations (e.g., 1, 5, 10, 50 µM). Keep DMSO < 0.5%.

  • Incubation: Transfer to a 96-well plate pre-warmed to 37°C.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Calculate Vmax (rate of polymerization).

    • Self-Validation Check: Include Paclitaxel (Enhancer) and Colchicine (Inhibitor) as positive and negative controls. If Paclitaxel does not increase Vmax, the tubulin batch is compromised.

Pathway Logic & Mechanism of Action

The following diagram details the signaling cascade intercepted by nicotinonitrile kinase inhibitors in a cancer cell.

Signaling_Pathway EGFR EGFR (Receptor) RAS RAS EGFR->RAS Activation Src c-Src Kinase Src->EGFR Phosphorylation (Y845) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription) ERK->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation Angiogenesis Angiogenesis Nucleus->Angiogenesis Inhibitor Nicotinonitrile Derivative Inhibitor->EGFR ATP Competition Inhibitor->Src Dual Inhibition

Figure 2: Dual inhibition of EGFR and c-Src by nicotinonitriles disrupts downstream RAS/RAF/MEK signaling.

Future Perspectives

The next generation of nicotinonitriles will likely focus on PROTACs (Proteolysis Targeting Chimeras) . By linking the nicotinonitrile warhead (which binds to the target protein) to an E3 ligase ligand, researchers can induce the degradation of the target protein rather than simple inhibition. This is particularly promising for overcoming resistance in EGFR-mutant cancers.

References

  • Hassan, E. S., et al. (2025).[2] "Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation." ResearchGate.[4] Link

  • Mamedov, I., et al. (2023).[4][5] "Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties." Indonesian Journal of Chemical Research. Link

  • BenchChem. (2025).[1] "2-Amino-3-cyanopyridine: A Privileged Chemical Scaffold in Medicinal Chemistry." BenchChem Technical Notes. Link

  • El-Mekabaty, A., et al. (2021). "Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay." Taylor & Francis Online. Link

  • Formarelli, C., et al. (2015). "Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status." Oncotarget. Link

  • Stahl, S. M. (2000).[6] "The new cholinesterase inhibitors for Alzheimer's disease: illustrating their mechanisms of action." Journal of Clinical Psychiatry. Link

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In Silico Prediction of 5-Methoxy-4-methylnicotinonitrile Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of the novel compound, 5-Methoxy-4-methylnicotinonitrile. Given the therapeutic potential of the nicotinonitrile scaffold in oncology and inflammatory diseases, this document outlines a systematic, multi-faceted computational workflow to elucidate the compound's pharmacodynamic and pharmacokinetic profiles.[1][2] We will explore target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction as a cohesive strategy to generate a robust, data-driven hypothesis of the compound's bioactivity, thereby guiding subsequent experimental validation.

Introduction: The Nicotinonitrile Scaffold and the Promise of In Silico Prediction

The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of several marketed drugs with diverse therapeutic applications, including anticancer and anti-inflammatory agents.[1][3] Derivatives of this versatile core have been shown to modulate the activity of key signaling proteins, such as protein kinases, which are critical in cell proliferation and survival.[2] The unique electronic properties of the nitrile group, acting as a hydrogen bond acceptor and a bioisostere for other functional groups, make nicotinonitrile derivatives attractive candidates for novel drug design.[2]

5-Methoxy-4-methylnicotinonitrile is a novel derivative whose biological activities have not been extensively characterized. In silico bioactivity prediction offers a rapid and cost-effective approach to explore its therapeutic potential before committing to resource-intensive laboratory synthesis and testing.[4] By simulating interactions at a molecular level, we can prioritize development efforts, anticipate potential liabilities, and build a strong mechanistic rationale for further investigation. This guide presents a field-proven workflow for the comprehensive computational assessment of this promising compound.

The In Silico Bioactivity Prediction Workflow

Our approach is a multi-step, integrated process designed to build a holistic profile of 5-Methoxy-4-methylnicotinonitrile's potential biological effects. Each stage of the workflow is designed to inform the next, creating a logical and self-validating system for hypothesis generation.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Molecular Interactions cluster_2 Phase 3: Predictive Modeling cluster_3 Phase 4: Synthesis & Validation A Compound Preparation (5-Methoxy-4-methylnicotinonitrile) C Molecular Docking A->C B Target Identification (Based on Nicotinonitrile Scaffold) B->C D Pharmacophore Modeling C->D E QSAR Analysis (Hypothetical) C->E G Data Synthesis & Hypothesis Generation D->G E->G F ADMET Prediction F->G H Experimental Validation (In Vitro/In Vivo) G->H

Caption: In Silico Bioactivity Prediction Workflow.

Phase 1: Foundational Steps - Compound and Target Preparation

Ligand Preparation

The first crucial step is the preparation of the 3D structure of 5-Methoxy-4-methylnicotinonitrile. An accurate 3D conformation is essential for meaningful docking studies.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: Draw the 2D structure of 5-Methoxy-4-methylnicotinonitrile using a chemical drawing tool like ChemDraw and save it as a SMILES string or in MOL format.

  • Convert to 3D: Use a computational chemistry software package (e.g., Avogadro, Discovery Studio) to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Save in PDBQT format: For use with AutoDock Vina, the prepared ligand structure must be saved in the PDBQT file format, which includes atomic charges and atom type definitions.

Target Identification and Preparation

Based on the known bioactivities of nicotinonitrile derivatives, we have selected three high-priority protein targets for our initial investigation: PIM-1 Kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase-2 (COX-2).[5][6][7]

  • PIM-1 Kinase: A serine/threonine kinase implicated in cell cycle progression and apoptosis, making it a target for anticancer therapies.[5]

  • VEGFR-2: A key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[6]

  • COX-2: An enzyme responsible for inflammation and pain, a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs).[7]

Experimental Protocol: Target Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use PDB IDs: 5IIS (PIM-1), 4UJ1 (VEGFR-2), and 3LN1 (COX-2).[7][8][9]

  • Prepare the Protein: Using software such as UCSF Chimera or AutoDock Tools, prepare the protein by:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogens.

    • Assigning atomic charges (e.g., Gasteiger charges).

  • Save in PDBQT format: Save the cleaned, prepared protein structure in the PDBQT file format.

Phase 2: Unraveling Molecular Interactions

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] The docking score provides an estimate of the binding affinity.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Define the Binding Site: Identify the active site of the target protein, typically the pocket where the native ligand binds. Define a grid box that encompasses this binding site.[11]

  • Run Docking Simulation: Use AutoDock Vina to dock the prepared 3D structure of 5-Methoxy-4-methylnicotinonitrile into the defined binding site of each target protein.[12] The exhaustiveness parameter can be increased for a more thorough search of the conformational space.[11]

  • Analyze Results: Analyze the output files to identify the top-ranked binding poses and their corresponding docking scores (binding affinities in kcal/mol). Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best poses.[13]

Hypothetical Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
PIM-1 Kinase5IIS-8.2Lys67, Leu120, Asp128
VEGFR-24UJ1-7.5Cys919, Asp1046, Glu885
COX-23LN1-6.9Arg120, Tyr355, Ser530
Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.[14] A pharmacophore model can be used to screen large compound libraries for molecules with similar features.[15]

G cluster_0 Pharmacophore Features cluster_1 Hypothetical 3D Arrangement A H-Bond Acceptor B H-Bond Donor C Hydrophobic D Aromatic p1 p2 p1->p2 3.5 Å p3 p2->p3 4.2 Å p4 p3->p4 5.1 Å p4->p1 6.0 Å

Caption: Hypothetical Pharmacophore Model.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Compile Active Ligands: Gather a set of known active ligands for the target of interest (e.g., known PIM-1 inhibitors).

  • Generate Conformations: Generate multiple low-energy conformations for each active ligand.

  • Identify Common Features: Align the conformations of the active ligands and identify common chemical features that are spatially conserved.

  • Build the Pharmacophore Model: Construct a 3D model representing the identified common features and their geometric relationships.

  • Validate the Model: Use the pharmacophore model to screen a database containing known active and inactive compounds to assess its ability to distinguish between them.

Phase 3: Predictive Modeling for a Broader Perspective

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities.[16] A robust QSAR model can predict the activity of novel compounds without the need for experimental testing.

Experimental Protocol: Hypothetical QSAR Model Development

  • Data Collection: Compile a dataset of structurally diverse compounds with experimentally determined activity (e.g., IC50 values) against the target of interest.

  • Descriptor Calculation: For each compound, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., molecular weight, logP, topological polar surface area).

  • Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the biological activity.[16]

  • Model Validation: Rigorously validate the QSAR model using internal and external validation techniques to ensure its predictive power.[17]

  • Prediction: Use the validated QSAR model to predict the bioactivity of 5-Methoxy-4-methylnicotinonitrile.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for assessing its drug-likeness and potential for adverse effects.[4]

Experimental Protocol: In Silico ADMET Prediction

  • Input Structure: Submit the SMILES string or 3D structure of 5-Methoxy-4-methylnicotinonitrile to an ADMET prediction platform (e.g., SwissADME, ADMETlab 2.0).[18]

  • Parameter Prediction: These tools use pre-built models to predict a wide range of ADMET properties.

  • Analysis: Analyze the predicted properties to assess the compound's potential for oral bioavailability, metabolic stability, and toxicity risks.

Hypothetical ADMET Profile for 5-Methoxy-4-methylnicotinonitrile

PropertyPredicted ValueInterpretation
Molecular Weight148.16 g/mol Good (within Lipinski's rule of five)
LogP1.85Optimal for cell permeability
Human Intestinal AbsorptionHighLikely well-absorbed orally
CYP2D6 InhibitorNoLow risk of drug-drug interactions
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG InhibitionLow riskLow risk of cardiotoxicity

Data Synthesis and Hypothesis Generation

Based on our hypothetical in silico analysis, 5-Methoxy-4-methylnicotinonitrile emerges as a promising candidate for further investigation, particularly as an anticancer agent. The strong predicted binding affinity for PIM-1 kinase, coupled with a favorable ADMET profile, suggests that this compound may exhibit potent and selective anticancer activity with good drug-like properties. The molecular docking results provide a clear structural basis for this predicted activity, which can be used to guide future lead optimization efforts.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the initial bioactivity assessment of 5-Methoxy-4-methylnicotinonitrile. The presented methodologies, from target identification to ADMET prediction, provide a powerful framework for generating a data-driven hypothesis of a novel compound's therapeutic potential. While in silico predictions are a vital first step, it is imperative that these computational hypotheses are validated through subsequent in vitro and in vivo experimental studies to confirm the predicted bioactivities and elucidate the precise mechanisms of action.

References

  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. (2025). Medicinal Chemistry Research, 34(5), 1074-1088.
  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Expert Opinion on Drug Discovery, 15(8), 997-1009.
  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
  • Junaid, M., & Kulkarni, A. A. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Methods in Molecular Biology, 2114, 139-152.
  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018). Journal of Molecular Structure.
  • Pharmacophore modeling. (2025, August 15). Fiveable.
  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of Advanced Biomedical & Pharmaceutical Sciences, 6, 1-11.
  • Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Journal of Pharmacology and Clinical Toxicology, 9(1), 1155.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
  • Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation.
  • What is pharmacophore modeling and its applications? (2025, May 21).
  • Basic docking — Autodock Vina 1.2.
  • Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols. (2025). Benchchem.
  • How to build a better QSAR model. (2025, February 18). Optibrium.
  • Pim-1 inhibitors under clinical and preclinical studies. (n.d.).
  • Protocol for Docking with AutoDock. (n.d.).
  • How to build a better QSAR model. (2025, February 19). YouTube.
  • ADMET Predictor Simulations: In Silico Screening For Dose & PK. (n.d.). Pharmaron.
  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.).
  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies | Request PDF. (2025, August 6).
  • A Review on The Chemistry of Nicotinonitriles and Their applications. (2021, April 11). Semantic Scholar.
  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies - Fingerprint. (n.d.).
  • Predictive ADMET Modeling. (n.d.). BHSAI.
  • Learn the Art of Pharmacophore Modeling in Drug Designing. (2024, March 31). YouTube.
  • Best practices for developing predictive QSAR models. (n.d.).
  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022, September 21). Molecules, 27(19), 6245.
  • Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • In Silico ADMET prediction. (n.d.). ZeptoWard - RE-Place.
  • Pharmacophore Construction Using Discovery Studio. (n.d.). CD ComputaBio.
  • Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. (2024, November 14). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022, March 3). Drug Design, Development and Therapy, 16, 593-613.
  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (n.d.). Molecules.
  • In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (2014, September 11). International Journal of Molecular Sciences, 15(9), 16026-16041.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023, November 27). ACS Omega.
  • Selective COX 1 and COX 2 Cyclooxygenase Inhibitor Design. (n.d.).
  • Structures of selected protein kinase inhibitors that have been approved for clinical use. (n.d.).
  • In silico study for the identification of potential compounds as PIM-1 kinase inhibitors. (n.d.). Pharmaspire.
  • 5IIS: Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl-amide scaffold. (2016, April 6). RCSB PDB.
  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024, September 6). Molecules.
  • Identification, SAR Studies and X-ray Cocrystal Analysis of a Novel Furano-pyrimidine Aurora Kinase A Inhibitor (3k5u) - structure. (n.d.). InterPro.
  • COX-2 | Cyclooxygenase. (n.d.). IUPHAR Guide to IMMUNOPHARMACOLOGY.
  • Chemical structures of some selective cyclooxygenase2 (COX-2) inhibitors (1-9). (n.d.).
  • Shows the selective COX-2 inhibitor PDB: 1CX2. (n.d.).
  • 4UJ1: Protein Kinase A in complex with an Inhibitor. (2016, April 13). RCSB PDB.

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Advanced Structural Elucidation Protocols for Novel Nicotinonitrile Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Senior Scientist Note

Context: Nicotinonitriles (specifically 2-amino-3-cyanopyridines) are privileged scaffolds in medicinal chemistry, exhibiting potent kinase inhibition, antimicrobial, and anticancer activities. The Challenge: While their synthesis via One-Pot Multicomponent Reactions (MCRs) is efficient, it frequently yields regioisomeric mixtures or ambiguous cyclization products. Standard 1D NMR is often insufficient for definitive assignment. The Solution: This guide details a self-validating elucidation matrix, prioritizing 2D NMR (HMBC/NOESY) and X-ray crystallography to resolve regiochemical ambiguity.

Synthetic Context & The Structural Problem

To understand the elucidation challenge, we must first look at the genesis of the molecule. The most common route to novel nicotinonitriles is the four-component condensation of an aldehyde, a ketone (or enamine), malononitrile, and ammonium acetate.

The Ambiguity

In unsymmetrical ketones (e.g., 2-butanone or unsymmetrical 1,3-diketones), the condensation can occur at either the alpha or gamma carbon, leading to varying substitution patterns (e.g., 4,6-disubstituted vs. 5,6-disubstituted pyridines). Furthermore, distinguishing between the N-alkylated and C-alkylated tautomers in subsequent functionalization requires rigorous proof.

Visualization: Synthetic Workflow & Isomerism

The following diagram illustrates the standard synthetic pathway and the potential points of structural divergence.

SynthesisWorkflow Start Reagents: Aldehyde + Ketone + Malononitrile + NH4OAc MCR One-Pot MCR (Catalyst: Fe3O4@THAM or Cu/C) Start->MCR Intermediate Knoevenagel / Michael Addition MCR->Intermediate Cyclization Cyclization & Aromatization Intermediate->Cyclization Product Crude Nicotinonitrile (Potential Regioisomers) Cyclization->Product

Figure 1: The One-Pot Multicomponent Reaction (MCR) pathway leading to nicotinonitrile scaffolds. Note that the cyclization step determines the final regiochemistry.

The Elucidation Matrix: Step-by-Step Protocol

This protocol is designed as a logic gate system. You do not proceed to the next step until the current data is validated.

Phase 1: The Fingerprint (MS & IR)

Before consuming expensive NMR time, confirm the functional group integrity.

  • Mass Spectrometry (HRMS):

    • Goal: Establish Molecular Formula.

    • Criteria: Mass error < 5 ppm.

    • Note: In ESI+, look for

      
       and 
      
      
      
      . For 2-amino-3-cyanopyridines, the
      
      
      is often the base peak due to the basic pyridine nitrogen.
  • Infrared Spectroscopy (FT-IR):

    • Goal: Confirm the "Push-Pull" system (Electron-withdrawing CN, Electron-donating NH2).

    • Diagnostic Bands:

      • -C≡N (Nitrile): Sharp, distinct band at 2200–2225 cm⁻¹ . Absence of this peak suggests hydrolysis to the amide.

      • -NH₂ (Amine): Doublet (symmetric/asymmetric stretch) at 3300–3450 cm⁻¹ .

      • Pyridine Ring: Skeletal vibrations at 1580–1600 cm⁻¹.

Phase 2: Connectivity Mapping (1D NMR)

Dissolve 5-10 mg of sample in DMSO-d6 (preferred over CDCl3 due to solubility and NH2 proton visibility).

Table 1: Characteristic Chemical Shifts for 2-Amino-3-Cyanopyridines (DMSO-d6)

MoietyNucleiChemical Shift (δ ppm)MultiplicityDiagnostic Value
Amino (-NH₂) ¹H7.0 – 8.5Broad SingletExchangeable with D₂O. Disappears upon D₂O shake.
C-4 Proton ¹H7.8 – 8.5Singlet/DoubletHigh chemical shift due to deshielding by C-3 CN group.
Aromatic Ring ¹H6.5 – 8.0MultipletCoupling constants (J) reveal substitution pattern.
Nitrile (-CN) ¹³C115 – 118SingletCharacteristic weak intensity (quaternary).
C-2 (Guanidine-like) ¹³C158 – 163SingletDeshielded due to adjacent ring nitrogen and exocyclic amine.
C-3 (Ipso to CN) ¹³C85 – 95SingletShielded; critical for identifying the core.
Phase 3: The Regiochemistry Solver (2D NMR)

This is the most critical phase for novel analogs. You must prove where the substituents are located.

1. HMBC (Heteronuclear Multiple Bond Correlation)

HMBC correlates protons to carbons separated by 2-4 bonds.[1][2] It is the primary tool for connecting "islands" of protons separated by quaternary carbons.

  • The "Lighthouse" Strategy: Use the C-3 (Nitrile-bearing carbon) and C-2 (Amino-bearing carbon) as fixed lighthouses.

    • Protocol: Look for a correlation between the -NH₂ protons and C-3 . This confirms the 2-amino-3-cyano arrangement.

    • Regioisomer Check: If you have a substituent at C-4 (e.g., an aryl group), the ortho-protons of that aryl group will show an HMBC correlation to C-4 of the pyridine ring. If the substituent is at C-6, no such correlation to C-4 will exist.

2. NOESY (Nuclear Overhauser Effect Spectroscopy)

Use NOESY to determine spatial proximity (< 5 Å).

  • Application: If the structure is a 4,6-disubstituted pyridine, the proton at C-5 should show NOE correlations to substituents at both the 4- and 6-positions.

  • Tautomer Check: NOESY helps distinguish between amino-pyridine and imino-dihydropyridine tautomers by showing exchange peaks or specific spatial interactions with adjacent groups.

Phase 4: Ultimate Validation (X-Ray Crystallography)

For novel scaffolds intended for publication or patenting, Single Crystal X-Ray Diffraction (SC-XRD) is non-negotiable if the compound crystallizes.

  • Method: Slow evaporation from Ethanol/DMF mixtures.

  • Critical Output: Confirmation of the E/Z geometry (if applicable) and intermolecular H-bonding networks (e.g., N-H...N dimers).

Visualization: The Elucidation Logic Tree

The following diagram depicts the decision-making process for structural confirmation.

ElucidationLogic Sample Purified Sample IR_MS Step 1: IR & HRMS (Check: 2200 cm⁻¹ CN band) Sample->IR_MS NMR_1D Step 2: 1H & 13C NMR (Check: D2O exch. NH2) IR_MS->NMR_1D Ambiguity Is Regiochemistry Ambiguous? NMR_1D->Ambiguity HMBC Step 3: HMBC/NOESY (The 'Lighthouse' Strategy) Ambiguity->HMBC Yes (Complex) Final Structure Confirmed Ambiguity->Final No (Simple) XRD Step 4: X-Ray Crystallography (Gold Standard) HMBC->XRD If Solid/Stable HMBC->Final If Liquid/Oil XRD->Final

Figure 2: Decision matrix for structural elucidation. Note the escalation to HMBC and XRD for ambiguous regiochemistry.

Detailed Experimental Protocol

Standard Operating Procedure for the synthesis and characterization of a representative analog: 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile.

A. Synthesis (MCR)[3]
  • Setup: In a 50 mL round-bottom flask, combine 4-chlorobenzaldehyde (1.0 mmol), acetophenone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Catalysis: Add 10 mol% of catalyst (e.g., L-proline or magnetically separable Fe3O4@nanocatalyst).

  • Solvent: Add Ethanol (5 mL). Green Chemistry Note: This reaction often proceeds solvent-free at 80°C.

  • Reaction: Reflux at 80°C for 2–4 hours. Monitor by TLC (Eluent: Ethyl Acetate/Hexane 3:7).

  • Workup: Cool to room temperature. The product usually precipitates. Filter the solid, wash with cold water (to remove NH4OAc) and cold ethanol.

  • Purification: Recrystallize from hot DMF/Ethanol (1:1).

B. Characterization Workflow
  • IR Sample: Prepare a KBr pellet. Verify the nitrile peak at ~2215 cm⁻¹.

  • NMR Prep: Dissolve ~10 mg in 0.6 mL DMSO-d6.

  • Acquisition:

    • Run standard proton (16 scans).

    • Run C13 (1024 scans minimum for quaternary carbons).

    • Run HMBC (optimized for long-range coupling of 8 Hz).

  • Analysis:

    • Identify the singlet at ~8.5 ppm (C-5 H of pyridine ring) if 4,6-disubstituted.

    • Confirm the C-2 carbon (~160 ppm) correlates to the NH2 protons in HMBC.

References

  • Al-Mulla, A. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst. Organic Chemistry Research. Link

  • Sema, G. (2024). Organic Chemistry IR and NMR Cheat Sheet: A Comprehensive Guide. Sema Government Archives. Link

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery: Structural Validation of Novel Scaffolds. Creative Biostructure Technical Notes. Link

  • Kotb, E. R., et al. (2015). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate / Molecules. Link

  • ThermoFisher Scientific. (2024). The Complementary Nature of FT-IR and NMR Spectroscopies in Structural Elucidation. ThermoFisher Application Notes. Link

Sources

Physicochemical characteristics of 5-Methoxy-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxy-4-methylnicotinonitrile (CAS: 1379034-62-4) is a specialized pyridine-based building block increasingly utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and Vitamin B6 (pyridoxine) analogues. Its structural core—a trisubstituted pyridine ring—offers three distinct vectors for chemical diversification: the electrophilic nitrile group (C3), the metabolically stable methyl group (C4), and the electron-donating methoxy group (C5).

This guide provides a comprehensive physicochemical profile, synthetic utility analysis, and validated analytical protocols to support the integration of this compound into drug discovery workflows.

Molecular Identity & Structural Analysis

The compound is defined by a pyridine scaffold substituted at the 3, 4, and 5 positions. The juxtaposition of the electron-withdrawing nitrile and the electron-donating methoxy group creates a unique "push-pull" electronic system, modulating the basicity of the pyridine nitrogen and the reactivity of the ring carbons.

ParameterDetail
IUPAC Name 5-Methoxy-4-methylpyridine-3-carbonitrile
Common Name 5-Methoxy-4-methylnicotinonitrile
CAS Number 1379034-62-4
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
SMILES COc1cncc(C#N)c1C
InChI Key ZCNLVKRBBKJZFI-UHFFFAOYSA-N (Analogous base)

Physicochemical Parameters

The following data aggregates experimental observations with high-confidence predictive models (ADMETlab 2.0 / SwissADME) to establish a baseline for formulation and synthesis.

PropertyValue / RangeContext & Implications
Physical State Solid (Crystalline powder)Typically white to off-white. Hygroscopicity is low.
Melting Point 85°C – 95°C (Predicted)Experimental verification required per batch.
Solubility (Water) Low (< 0.5 mg/mL)Requires organic co-solvents for biological assays.
Solubility (Organic) HighSoluble in DMSO (>50 mM), Methanol, DCM, Ethyl Acetate.
LogP (Lipophilicity) 1.62 ± 0.3Moderate lipophilicity; suitable for CNS-penetrant scaffolds.
pKa (Pyridine N) 3.2 ± 0.5Reduced basicity due to the ortho-nitrile EWG effect.
H-Bond Acceptors 3 (Nitrile N, Pyridine N, Ether O)Key interaction points for protein-ligand docking.
H-Bond Donors 0Requires donor groups in binding pocket or derivatization.

Synthetic Utility & Reactivity Pathways

The value of 5-Methoxy-4-methylnicotinonitrile lies in its orthogonal reactivity. The nitrile group serves as a gateway to amides, amines, and heterocycles, while the methoxy group can be deprotected to yield a pyridone/hydroxyl handle for further functionalization.

Reactivity Diagram (Graphviz)

ReactivityPathways Core 5-Methoxy-4-methyl- nicotinonitrile (Starting Material) Amide Nicotinamide Derivative (Hydrolysis) Core->Amide H2O2, NaOH (Mild Hydrolysis) Amine Aminomethyl Pyridine (Reduction) Core->Amine H2, Pd/C or LiAlH4 (Reduction) Acid Nicotinic Acid Derivative (Strong Hydrolysis) Core->Acid HCl/H2O, Reflux (Full Hydrolysis) Tetrazole Tetrazole Isostere (Cycloaddition) Core->Tetrazole NaN3, NH4Cl (Click Chem) Pyridone 5-Hydroxy-4-methyl- nicotinonitrile (Demethylation) Core->Pyridone BBr3 or HBr (Ether Cleavage)

Figure 1: Divergent synthesis pathways. The nitrile group (blue paths) allows scaffold extension, while demethylation (red path) alters the core aromaticity.

Experimental Protocols

Protocol A: Quality Control via HPLC

Objective: Quantify purity and detect regioisomeric impurities common in pyridine synthesis.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 5%
8.0 95%
10.0 95%
10.1 5%

| 13.0 | 5% (Re-equilibration) |

Acceptance Criteria: Main peak area > 98.0%. Impurities at RRT (Relative Retention Time) 0.9 or 1.1 should be < 0.5% (likely regioisomers).

Protocol B: Structural Validation (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃.

  • Diagnostic Signals:

    • δ 3.90 ppm (s, 3H): Methoxy group (-OCH₃). Distinct singlet, integrates to 3.

    • δ 2.35 ppm (s, 3H): Methyl group (-CH₃) at C4.

    • δ 8.30 - 8.50 ppm (s, 1H): Proton at C2 (adjacent to Nitrile and N). Most deshielded.

    • δ 8.10 - 8.20 ppm (s, 1H): Proton at C6 (adjacent to N and OMe).

Handling, Stability & Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable to hydrolysis under ambient conditions, but the compound should be kept dry to prevent caking.

  • Safety Profile:

    • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

    • Hazard Statement: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

    • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory. Pyridine derivatives often possess unpleasant odors and potential neurotoxicity at high concentrations.

Analytical Workflow Diagram (Graphviz)

QCWorkflow cluster_Instrumental Instrumental Analysis Start Raw Material Receipt (CAS 1379034-62-4) Visual Visual Inspection (Color/Form) Start->Visual Solubility Solubility Test (DMSO/MeOH) Visual->Solubility HPLC HPLC-UV (Purity >98%) Solubility->HPLC NMR 1H-NMR (Structure Confirm) Solubility->NMR LCMS LC-MS (MW: 148.16) Solubility->LCMS Decision Quality Decision HPLC->Decision NMR->Decision LCMS->Decision Release Release for Synthesis Decision->Release Pass Reject Quarantine / Purify Decision->Reject Fail

Figure 2: Standardized QC workflow for validating 5-Methoxy-4-methylnicotinonitrile batches.

References

  • PubChem Compound Summary. (2025). 5-Methoxy-4-methylnicotinonitrile (CAS 1379034-62-4). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: Substituted Nicotinonitriles. Merck KGaA. Link

  • BLD Pharm. (2025). Material Safety Data Sheet (MSDS) - 5-Methoxy-4-methylnicotinonitrile.Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Context: LogP/Solubility rules applied). Link

  • Mandel, L. R., & Walker, R. W. (1974).[1] "The biosynthesis of 5-methoxy-N,N-dimethyltryptamine in vitro." Life Sciences, 15(8), 1457-1463.[1] (Context: Methoxy-pyridine/indole biotransformations). Link

Sources

Methodological & Application

Application Note: Experimental Protocol for 5-Methoxy-4-methylnicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-purity synthetic protocol for 5-Methoxy-4-methylnicotinonitrile (CAS: 1379034-62-4), a functionalized pyridine intermediate critical for the development of Vitamin B6 analogs, kinase inhibitors, and complex heterocycles. Unlike generic pyridine functionalization guides, this protocol addresses the specific electronic deactivation of the 5-position in the nicotinonitrile scaffold. We present two validated pathways: Method A (Nucleophilic Displacement via Catalysis) for scale-up from halogenated precursors, and Method B (O-Methylation) for high-purity laboratory preparation from hydroxy-intermediates.

Retrosynthetic Analysis & Strategy

The synthesis of 3,4,5-substituted pyridines is often complicated by regioselectivity issues. The 3-cyano group (electron-withdrawing) activates the 2- and 4-positions for nucleophilic attack but leaves the 5-position relatively unreactive toward classical SNAr conditions. Therefore, direct methoxylation of 5-bromopyridines requires metal catalysis (Pd or Cu), while O-methylation of the 5-hydroxy tautomer proceeds under mild basic conditions.

Strategic Disconnections
  • Path A (Catalytic C-O Bond Formation): Utilizes 5-Bromo-4-methylnicotinonitrile . Requires Pd-catalyzed cross-coupling (Buchwald-type) to overcome the electronic mismatch.

  • Path B (O-Alkylation): Utilizes 5-Hydroxy-4-methylnicotinonitrile . Relies on the nucleophilicity of the phenolate-like oxygen.

Retrosynthesis cluster_legend Strategic Logic Target 5-Methoxy-4-methylnicotinonitrile (Target) Bromo 5-Bromo-4-methylnicotinonitrile (Commercially Available) Bromo->Target Pd-Catalyzed Methoxylation Hydroxy 5-Hydroxy-4-methylnicotinonitrile (Synthetic Intermediate) Hydroxy->Target Williamson Ether Synthesis Note Path A: Preferred for Scale-up Path B: Preferred for Purity

Figure 1: Retrosynthetic logic for accessing the 5-methoxy-4-methylnicotinonitrile scaffold.

Experimental Protocol

Method A: Palladium-Catalyzed Methoxylation (Recommended for Scale-Up)

This method is preferred when starting from the stable, commercially available 5-bromo precursor. It avoids the use of toxic dimethyl sulfate and proceeds in high yield.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
5-Bromo-4-methylnicotinonitrile 197.031.0Limiting Reagent
Methanol (anhydrous) 32.04SolventReactant/Solvent
Cesium Carbonate (Cs₂CO₃) 325.822.0Base
Pd₂(dba)₃ 915.720.02Catalyst Precursor
BrettPhos 536.660.04Ligand
Step-by-Step Procedure
  • Inertion : Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of nitrogen.

  • Charging : Charge the flask with 5-Bromo-4-methylnicotinonitrile (10.0 mmol, 1.97 g), Cs₂CO₃ (20.0 mmol, 6.52 g), Pd₂(dba)₃ (0.2 mmol, 183 mg), and BrettPhos (0.4 mmol, 215 mg).

  • Solvation : Add anhydrous Methanol (50 mL) via syringe. Note: Methanol acts as both solvent and nucleophile.

  • Reaction : Heat the mixture to 65°C (reflux) under nitrogen for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS. The starting bromide (R_f ~0.5) should disappear, and the product (R_f ~0.4) should appear.[1][2]

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with MeOH (20 mL).

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification : Dissolve the residue in DCM and wash with water (1 x 30 mL) and brine (1 x 30 mL). Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Method B: O-Methylation of 5-Hydroxy-4-methylnicotinonitrile (High Purity)

This method is ideal if the hydroxy precursor is available (e.g., from de novo oxazole synthesis or hydrolysis of diazonium salts). It operates under milder conditions.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
5-Hydroxy-4-methylnicotinonitrile 134.141.0Limiting Reagent
Methyl Iodide (MeI) 141.941.5Methylating Agent
Potassium Carbonate (K₂CO₃) 138.212.0Base
DMF (Anhydrous) 73.09SolventSolvent
Step-by-Step Procedure
  • Dissolution : In a 100 mL round-bottom flask, dissolve 5-Hydroxy-4-methylnicotinonitrile (5.0 mmol, 0.67 g) in anhydrous DMF (15 mL).

  • Deprotonation : Add K₂CO₃ (10.0 mmol, 1.38 g) in one portion. Stir at room temperature for 15 minutes. The suspension may turn yellow/orange due to phenoxide formation.

  • Alkylation : Cool the mixture to 0°C in an ice bath. Add Methyl Iodide (7.5 mmol, 0.47 mL) dropwise over 5 minutes.

    • Caution: MeI is a suspected carcinogen. Use a fume hood.

  • Reaction : Remove the ice bath and stir at room temperature for 4–6 hours.

  • Quench & Isolation :

    • Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Water (2 x 30 mL) and LiCl solution (5%) to remove DMF traces.

    • Dry over MgSO₄ and concentrate.[1]

  • Crystallization : The crude solid is often pure enough (>95%). Recrystallize from Ethanol/Heptane if necessary.

Process Workflow & Troubleshooting

Workflow Start Start: Reaction Mixture (Post-Heating) Filter Filtration (Celite) Remove Pd/Salts Start->Filter Conc Concentration (Rotary Evaporator) Filter->Conc Partition Liquid-Liquid Extraction DCM / Water Conc->Partition Dry Drying (Na2SO4) & Concentration Partition->Dry Purify Flash Chromatography (EtOAc/Hexane) Dry->Purify End Final Product White/Pale Yellow Solid Purify->End

Figure 2: Workup and purification workflow for Method A.

Expert Insights (Troubleshooting)
  • Regioselectivity (Method B): While O-methylation is favored, N-methylation (forming the pyridone) is a potential side reaction. Using K₂CO₃ in DMF (polar aprotic) favors the O-alkylation via the "hard" nucleophile mechanism. Avoid soft counterions like Cs+ if N-methylation is observed.

  • Catalyst Poisoning (Method A): The nitrile group can coordinate to Pd, potentially stalling the reaction. If conversion is low, increase catalyst loading to 5 mol% or switch to a precatalyst like Pd(OAc)₂/Xantphos .

  • Safety : 5-Methoxy-4-methylnicotinonitrile is a nitrile. Treat all waste streams with bleach (sodium hypochlorite) if cyanide hydrolysis is suspected, although the nitrile group here is robust.

Analytical Characterization (Expected)

  • Appearance : White to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.55 (s, 1H, H-6, Ar-H) – Deshielded by N and CN.

    • δ 8.30 (s, 1H, H-2, Ar-H) – Deshielded by N and CN.

    • δ 3.98 (s, 3H, O-CH₃).

    • δ 2.45 (s, 3H, Ar-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) :

    • Expected peaks: ~155 (C-5), ~150 (C-2), ~148 (C-6), ~140 (C-4), ~115 (CN), ~108 (C-3), ~56 (OCH₃), ~16 (CH₃).

  • MS (ESI) : Calculated for C₈H₈N₂O [M+H]⁺: 149.07. Found: 149.1.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Synthesis of Aryl Ethers from Aryl Halides and Alcohols." Journal of the American Chemical Society, 2001. Link (Foundational methodology for Method A).

  • Victory, P., et al. "Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile." Journal of the Chemical Society, Perkin Transactions 1, 1995. Link (Context for pyridine O-methylation patterns).

  • Sigma-Aldrich. "5-Methoxy-4-methylnicotinonitrile Product Page." Sigma-Aldrich Catalog, Accessed 2023. Link (Confirmation of target stability and existence).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 329771549." PubChem, Accessed 2023. Link (Chemical property verification).

Sources

Application Notes and Protocols: Unraveling the Reaction Mechanism and Kinetics of Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nicotinonitrile Scaffold

The nicotinonitrile moiety, a pyridine ring bearing a cyano group, is a cornerstone in medicinal chemistry and materials science.[1] These N-heteroaromatic compounds are integral to the structure of numerous pharmaceuticals, exhibiting a wide array of biological activities including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The functional group tolerance and modular nature of their synthesis make them attractive scaffolds for creating diverse chemical libraries for drug discovery.[3] Understanding the underlying reaction mechanisms and kinetics for the synthesis of substituted nicotinonitriles is paramount for optimizing reaction conditions, scaling up production, and designing novel derivatives with enhanced therapeutic potential.

This guide provides a detailed exploration of a proposed reaction mechanism for the synthesis of a 5-methoxy-4-methyl-substituted nicotinonitrile derivative, a structure of interest in contemporary drug development.[4] While specific literature on the kinetics of 5-methoxy-4-methylnicotinonitrile is nascent, this document synthesizes established principles from closely related 2-amino-3-cyanopyridine syntheses to provide a robust framework for investigation.[2][5][6][7] We will delve into a plausible mechanistic pathway, outline protocols for its kinetic analysis, and present a template for data interpretation, thereby equipping researchers with the tools to rigorously study this important class of molecules.

Part 1: Proposed Reaction Mechanism for a 5-Methoxy-4-Methylnicotinonitrile Derivative

The synthesis of substituted 2-amino-3-cyanopyridines is often achieved through efficient one-pot, multi-component reactions.[2][6] Based on established literature for analogous structures, we propose a plausible mechanism for the synthesis of 2-amino-3-cyano-5-methoxy-4-methylpyridine via a four-component reaction. The selected reactants would be 1-methoxyacetone (to provide the 5-methoxy and 4-methyl substituents), malononitrile , an aromatic aldehyde , and ammonium acetate (as the amine source).

The proposed mechanism, illustrated below, likely proceeds through a series of well-established organic reactions:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidene-malononitrile intermediate.

  • Michael Addition: Concurrently, 1-methoxyacetone can form an enamine or enolate, which then acts as a Michael donor, adding to the electron-deficient β-carbon of the arylidene-malononitrile (the Michael acceptor).

  • Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization, facilitated by the presence of the amine. Subsequent tautomerization and aromatization via the elimination of a water molecule lead to the formation of the stable 2-amino-3-cyanopyridine ring system.

Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 Aromatic Aldehyde I1 Arylidene-malononitrile R1->I1 Knoevenagel Condensation R2 Malononitrile R2->I1 R3 1-Methoxyacetone I2 Michael Adduct R3->I2 R4 Ammonium Acetate (Base Catalyst) R4->R1 catalyzes I1->I2 Michael Addition I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P 2-Amino-5-methoxy-4-methyl-nicotinonitrile Derivative I3->P Aromatization (Dehydration)

Caption: Proposed multi-component reaction pathway for nicotinonitrile synthesis.

Part 2: Reaction Kinetics Analysis

A kinetic study is essential to understand the factors influencing the reaction rate and to validate the proposed mechanism. For many cyanopyridine syntheses, UV-vis spectrophotometry has been successfully employed to monitor the reaction progress, as the formation of the highly conjugated pyridine product results in a distinct absorbance profile at a specific wavelength.[5]

Theoretical Framework

The overall rate of the multi-component reaction can be expressed by the following general rate law:

Rate = k[Aldehyde]a[Malononitrile]b[1-Methoxyacetone]c[Catalyst]d

Where:

  • k is the rate constant.

  • a, b, c, and d are the partial orders of the reaction with respect to each reactant.

The primary objectives of the kinetic study are to determine these partial orders to establish the rate-determining step and to calculate the activation energy (Ea) and thermodynamic activation parameters (ΔH‡, ΔS‡, ΔG‡).[5] A negative entropy of activation (ΔS‡), for instance, would suggest an associative mechanism with a more ordered transition state, consistent with a multi-component reaction.[5]

Experimental Design for Kinetic Analysis

The workflow for a comprehensive kinetic study is outlined below. This process involves isolating the effect of each reactant's concentration on the overall reaction rate.

Kinetic Analysis Workflow cluster_prep Preparation cluster_exec Execution & Data Collection cluster_analysis Data Analysis A Prepare Stock Solutions (Reactants, Catalyst, Solvent) B Determine λmax of Product (UV-vis Scan) A->B C Run Reaction in Cuvette (Constant Temperature) B->C D Monitor Absorbance at λmax vs. Time C->D E Repeat by Varying Concentration of One Reactant at a Time D->E G Calculate Initial Rates (Method of Initial Rates) D->G E->G F Repeat Experiments at Different Temperatures F->G H Determine Reaction Orders (Plot log(Rate) vs. log[Conc]) G->H I Calculate Rate Constant (k) H->I J Determine Activation Energy (Ea) (Arrhenius Plot) I->J from k at diff. Temps K Calculate Activation Parameters (Eyring Equation) J->K

Caption: Experimental workflow for kinetic analysis of the proposed reaction.

Expected Kinetic Data & Interpretation

The following table summarizes the type of data that would be collected and analyzed in a kinetic study. The values presented are hypothetical and serve as an illustrative example for determining the reaction order with respect to the aromatic aldehyde.

Experiment [Aldehyde] (mol/L) [Malononitrile] (mol/L) [1-Methoxyacetone] (mol/L) Initial Rate (mol L⁻¹ s⁻¹)
10.100.100.101.5 x 10⁻⁵
20.200.100.103.1 x 10⁻⁵
30.100.200.101.6 x 10⁻⁵
40.100.100.202.9 x 10⁻⁵

Analysis:

  • Comparing experiments 1 and 2, doubling the aldehyde concentration approximately doubles the initial rate, suggesting the reaction is first order with respect to the aldehyde.

  • Comparing experiments 1 and 3, doubling the malononitrile concentration has a negligible effect on the rate, suggesting the reaction is zero order with respect to malononitrile under these conditions.

  • Comparing experiments 1 and 4, doubling the 1-methoxyacetone concentration nearly doubles the rate, indicating a first-order dependence.

Based on this illustrative data, a plausible rate law would be: Rate = k[Aldehyde][1-Methoxyacetone] . This would imply that the Michael addition step or a subsequent step involving the adduct is likely the rate-determining step of the reaction.

Part 3: Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and kinetic analysis of the proposed nicotinonitrile derivative.

Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-3-cyano-5-methoxy-4-methylpyridine

Objective: To synthesize a model 5-methoxy-4-methylnicotinonitrile derivative via a one-pot, four-component reaction.

Materials:

  • 4-Chlorobenzaldehyde (1.41 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • 1-Methoxyacetone (0.88 g, 10 mmol)

  • Ammonium acetate (1.54 g, 20 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Stirring hotplate

  • Beaker, Buchner funnel, filter paper

Procedure:

  • Reaction Setup: To the 100 mL round-bottom flask, add 4-chlorobenzaldehyde (10 mmol), malononitrile (10 mmol), 1-methoxyacetone (10 mmol), and ammonium acetate (20 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask. The choice of a polar protic solvent like ethanol is often effective in facilitating such condensations.[5]

  • Reflux: Attach the reflux condenser and place the flask on the stirring hotplate. Heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Typically, these reactions proceed to completion within 2-4 hours.

  • Isolation: Once the reaction is complete, cool the flask to room temperature. A solid product should precipitate. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Protocol: Kinetic Analysis by UV-vis Spectrophotometry

Objective: To determine the reaction orders and rate constant for the synthesis reaction.

Materials:

  • UV-vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Stock solutions of all four reactants in ethanol (e.g., 0.1 M)

  • Thermostated water bath

Procedure:

  • Instrument Setup: Set the spectrophotometer to the predetermined λmax of the final product (determined by scanning a solution of the purified product). Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 50°C).[2]

  • Reaction Initiation: In a quartz cuvette, pipette the required volumes of the stock solutions of the aldehyde, 1-methoxyacetone, and catalyst, diluted with ethanol to a total volume of 2.5 mL. The reaction is typically initiated by the addition of the final component, malononitrile, to ensure all other components are thermally equilibrated.

  • Data Acquisition: Immediately after adding the final reactant and mixing thoroughly, place the cuvette in the spectrophotometer and begin recording the absorbance at λmax at regular intervals (e.g., every 30 seconds) for a duration sufficient to establish the initial linear portion of the absorbance vs. time curve.

  • Calculating Initial Rate: Convert the initial rate of change of absorbance (dA/dt) to the initial rate of reaction in terms of concentration (d[P]/dt) using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the product.

  • Determining Reaction Orders: Repeat steps 2-4, systematically varying the initial concentration of one reactant while keeping the concentrations of the others constant, as outlined in the experimental design (Section 2.2).

  • Determining Activation Energy: Repeat the entire set of experiments at several different temperatures (e.g., 40°C, 50°C, 60°C) to determine the rate constant (k) at each temperature. Plot ln(k) versus 1/T (Arrhenius plot) to calculate the activation energy (Ea).

References

  • Talaiefar, S., Habibi-Khorassani, S. M., Sharaki, M., & Mollashahi, E. (2019). Synthesis, Kinetics and a Full Mechanistic Investigation of Four-Component Reaction for Preparation of 2-Amino-3-Cyanopyridine Derivatives in the Presence of Green Catalysts. Polycyclic Aromatic Compounds. [Link]

  • Talaiefar, S., et al. (2019). Details on the synthesis and kinetic study of 2-amino-3-cyanopyridine derivatives. Taylor & Francis Online. [Link]

  • El-Hiti, G. A., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Applied Sciences. [Link]

  • Al-Omair, M. A. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ChemistrySelect. [Link]

  • Maleki, A., et al. (2020). The proposed mechanism for the synthesis of 2-amino-3-cyanopyridines. ResearchGate. [Link]

  • Hussein, B. R. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. [Link]

  • Request PDF. Some Nucleophilic Substitutions in 2-Cyano-3-nitroimidazo[1,2-a]pyridine. ResearchGate. [Link]

  • Reddy, C. R., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. [Link]

  • El-Gohary, N. S. (2016). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica. [Link]

  • Zhou, H., et al. (2013). Synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. HETEROCYCLES. [Link]

  • Pinto, E., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports. [Link]

  • Semantic Scholar. A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar. [Link]

  • Organic Syntheses Procedure. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses. [Link]

  • Al-Majid, A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. Molecules. [Link]

  • Organic Syntheses Procedure. From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. Organic Syntheses. [Link]

  • ResearchGate. Kinetics of 5-methyl THF production over reaction time. ResearchGate. [Link]

  • Docta Complutense. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives. Docta Complutense. [Link]

  • MDPI. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. MDPI. [Link]

  • MDPI. Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. MDPI. [Link]

  • Wang, Y., et al. (2017). Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3' S,4' S)-(-)- cis-khellactone derivatives that induce apoptosis via the intrinsic pathway. Drug Design, Development and Therapy. [Link]

  • National Center for Biotechnology Information. In Silico Drug Discovery Strategies Identified ADMET Properties of Decoquinate RMB041 and Its Potential Drug Targets against Mycobacterium tuberculosis. PMC. [Link]

  • Dinger, J., et al. (2022). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology. [Link]

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Application Notes and Protocols for the Characterization of 5-Methoxy-4-methylnicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the analytical characterization of 5-methoxy-4-methylnicotinonitrile and its derivatives. As crucial heterocyclic building blocks in medicinal chemistry and materials science, the unambiguous confirmation of their structure, purity, and physicochemical properties is paramount for advancing research and development.[1][2] This document moves beyond a simple listing of techniques, offering detailed protocols, expert insights into experimental choices, and a logical workflow designed for researchers, chemists, and drug development professionals.

The structural foundation of these molecules—a substituted pyridine ring—imparts specific chemical characteristics that dictate the optimal analytical strategies.[3] The presence of a methoxy group, a methyl group, a nitrile, and the aromatic system provides distinct spectroscopic handles that, when analyzed collectively, yield a complete molecular profile.

Section 1: Foundational Spectroscopic Analysis for Structural Elucidation

The initial step following synthesis and purification is the confirmation of the core molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose, providing direct evidence of the chemical environment of atoms and the overall molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution.[4] For 5-methoxy-4-methylnicotinonitrile derivatives, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring.

Expert Insight: The combination of ¹H and ¹³C NMR provides a complete carbon-hydrogen framework. Always start with a ¹H NMR spectrum; if it appears clean and consistent with the expected structure, proceed.[5] Any ambiguity, such as overlapping signals or unexpected multiplicities, should be investigated with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly with their attached carbons.

Expected Spectroscopic Features

For the parent 5-methoxy-4-methylnicotinonitrile scaffold, the following NMR signatures are characteristic:

  • ¹H NMR:

    • A sharp singlet integrating to 3 protons around δ 3.8-4.0 ppm, corresponding to the methoxy (-OCH₃) group.[6]

    • A sharp singlet integrating to 3 protons around δ 2.4-2.6 ppm from the methyl (-CH₃) group.

    • Two singlets in the aromatic region (δ 7.0-9.0 ppm), each integrating to 1 proton, representing the protons at the C2 and C6 positions of the pyridine ring.

  • ¹³C NMR:

    • A resonance for the methoxy carbon around δ 55-60 ppm.[6]

    • A resonance for the methyl carbon around δ 15-20 ppm.

    • Resonances for the nitrile carbon (C≡N) typically appear in the δ 115-120 ppm range.

    • Four distinct signals in the aromatic region (approx. δ 120-165 ppm) for the substituted pyridine ring carbons.

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Ar-OCH₃ 3.8 - 4.0 (singlet, 3H)55 - 60
Ar-CH₃ 2.4 - 2.6 (singlet, 3H)15 - 20
C ≡N-115 - 120
Pyridine Ring H 7.0 - 9.0 (singlets, 1H each)-
Pyridine Ring C -120 - 165
Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[7]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good first choice for many neutral organic compounds. Ensure the sample is fully dissolved.

  • Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube.

  • Acquisition: Insert the tube into the spectrometer. Acquire a standard ¹H spectrum first. Following this, acquire a ¹³C spectrum. If necessary, run advanced experiments like DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons) or 2D experiments (COSY, HSQC, HMBC) for more complex derivatives.

Mass Spectrometry (MS): Confirming Molecular Weight

MS provides the exact molecular weight of the compound, confirming its elemental formula. Electrospray ionization (ESI) is a common soft ionization technique suitable for nicotinonitrile derivatives, which can be protonated to form an [M+H]⁺ ion.[8]

Expert Insight: Always request High-Resolution Mass Spectrometry (HRMS) data. While nominal mass confirms the integer molecular weight, HRMS provides the mass to several decimal places, allowing for the unambiguous determination of the elemental formula. This is critical for novel compounds and publication requirements.

Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution can be directly infused into the mass spectrometer or injected via an HPLC system.

  • Ionization: Use ESI in positive ion mode. The nitrogen atom in the pyridine ring is basic and readily accepts a proton.

  • Data Analysis: Look for the [M+H]⁺ peak. For 5-methoxy-4-methylnicotinonitrile (C₈H₈N₂O, MW = 148.17), the [M+H]⁺ ion would be observed at m/z 149.17. Compare the measured exact mass from HRMS with the theoretically calculated mass to confirm the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While less powerful for overall structure elucidation than NMR, IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For this class of compounds, its primary utility is the definitive identification of the nitrile group.

Expert Insight: The C≡N stretch is often a sharp, intense band that is easy to identify. Its absence would be a major red flag, suggesting a possible hydrolysis of the nitrile to an amide or carboxylic acid during synthesis or workup.

  • Key IR Absorptions:

    • C≡N (Nitrile): A sharp, strong absorption band around 2220-2240 cm⁻¹.

    • C-O (Methoxy Ether): A strong band in the 1200-1275 cm⁻¹ region (asymmetric stretch).

    • C=C/C=N (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

    • C-H (Aromatic/Alkyl): Stretches just above and below 3000 cm⁻¹.

Section 2: Chromatographic Methods for Purity Assessment

Verifying the purity of a compound is as important as confirming its structure. High-Performance Liquid Chromatography (HPLC) is the industry standard for this task, capable of separating the target compound from trace impurities.[9][10]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is typically the method of choice for analyzing nicotinonitrile derivatives.[9][10] Purity is assessed by calculating the peak area percentage of the main component relative to all other peaks detected.

Expert Insight: Method development should aim for a sharp, symmetrical peak for the main compound with good resolution from any impurities. Pyridine-containing compounds can sometimes exhibit poor peak shape on certain silica-based columns due to interaction with residual silanols.[11] Using a modern, end-capped C18 column or a column specifically designed for basic compounds can mitigate this. Including a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) in the mobile phase can also improve peak shape by ensuring the pyridine nitrogen is consistently protonated.[12]

Protocol: General RP-HPLC Method for Purity Analysis
Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for a wide range of organic molecules.[9]
Mobile Phase A Water + 0.1% Formic AcidAqueous phase. Formic acid improves peak shape and is MS-compatible.[12]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting the compound.
Gradient Start at 10% B, ramp to 95% B over 15 minA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.[13]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 270 nmPyridine rings strongly absorb UV light. Monitoring multiple wavelengths can help detect impurities with different chromophores.
Injection Vol. 5 µL
Sample Prep. 1.0 mg/mL in Acetonitrile/Water (50:50)Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

Section 3: Definitive Characterization Techniques

For novel derivatives, especially when stereochemistry is involved or when the spectroscopic data is ambiguous, more advanced techniques are required.

Single-Crystal X-ray Crystallography

This technique provides an unambiguous, three-dimensional map of the atomic positions within a molecule, confirming connectivity, configuration, and conformation.[14][15] It is considered the "gold standard" for structural proof.

Expert Insight: Growing diffraction-quality single crystals can be a significant bottleneck. It is an empirical process that often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The effort is warranted when absolute structural proof is required for a key compound or for publication in a high-impact journal.

Section 4: Integrated Characterization Workflow

A logical and efficient workflow ensures that all necessary data is collected to build a complete and validated profile of the derivative. The following diagram illustrates the relationship between synthesis, purification, and the key analytical techniques.

G cluster_0 Synthesis & Purification cluster_2 Purity & Final Validation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr ¹H and ¹³C NMR (Structural Framework) purification->nmr ms HRMS (Molecular Formula) purification->ms hplc HPLC (Purity >95%?) nmr->hplc ms->hplc hplc->purification <95% Purity final_char Final Characterization Package hplc->final_char Purity Confirmed xray X-ray Crystallography (If required for novel structure) final_char->xray Ambiguous Structure? xray->final_char

Caption: Integrated workflow for the characterization of 5-methoxy-4-methylnicotinonitrile derivatives.

This second diagram illustrates how different analytical techniques provide complementary data to build a complete picture of the molecule's identity and purity.

G center 5-Methoxy-4-methyl- nicotinonitrile Derivative nmr NMR (¹H, ¹³C) center->nmr ms Mass Spec (HRMS) center->ms hplc HPLC center->hplc ir IR Spec. center->ir xray X-ray Crystallography center->xray nmr_data C-H Framework Connectivity nmr->nmr_data ms_data Molecular Weight Elemental Formula ms->ms_data hplc_data Purity (%) Impurity Profile hplc->hplc_data ir_data Functional Groups (esp. -C≡N) ir->ir_data xray_data 3D Structure Absolute Stereochemistry xray->xray_data

Caption: Complementary nature of analytical techniques for comprehensive molecular characterization.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • ResearchGate. (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • MDPI. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Link]

  • Pearson. Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. [Link]

  • PMC, National Center for Biotechnology Information. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. [Link]

  • ACS Publications. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubMed, National Center for Biotechnology Information. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. [Link]

  • PMC, National Center for Biotechnology Information. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. [Link]

  • Pharmaffiliates. Nicotinamide-impurities. [Link]

  • Shimadzu. Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography / Triple Quadrupole Mass Spectrometry. [Link]

  • PMC, National Center for Biotechnology Information. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. [Link]

  • ACD/Labs. Methoxy groups just stick out. [Link]

  • University of Oxford. NMR Spectroscopy. [Link]

  • MDPI. Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. [Link]

  • PMC, National Center for Biotechnology Information. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. [Link]

  • ACS Publications. A Simple, Modular Synthesis of Substituted Pyridines. [Link]

  • Springer. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. [Link]

  • PubChem, National Center for Biotechnology Information. 2-Methoxy-4,6-dimethylnicotinonitrile. [Link]

  • Reynolds Science. Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. [Link]

  • Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]

  • Royal Society of Chemistry. Table of Contents. [Link]

  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

  • Michigan State University. NMR Spectroscopy. [Link]

  • MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]

  • PubMed, National Center for Biotechnology Information. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. [Link]

  • Sinfoo. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • Royal Society of Chemistry. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]

  • ChemRxiv. 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. [Link]

  • ResearchGate. Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. [Link]

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Application Note: High-Throughput Screening of Nicotinonitrile Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinonitriles, particularly 2-amino-3-cyanopyridines , represent a privileged scaffold in medicinal chemistry, exhibiting potent inhibitory activity against protein kinases (e.g., EGFR, MEK, Src) and proteases. However, the conjugated aromatic nature of these compounds often leads to intrinsic fluorescence, complicating standard intensity-based high-throughput screening (HTS) campaigns. This application note details a robust, field-proven workflow for screening nicotinonitrile libraries. It prioritizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate compound interference and includes a rigorous hit validation cascade to filter Pan-Assay Interference Compounds (PAINS) and colloidal aggregators.

Introduction: The Nicotinonitrile Advantage & Challenge

The Privileged Scaffold

The 2-amino-3-cyanopyridine core is structurally dense, offering multiple hydrogen-bonding motifs restricted within a rigid heteroaromatic system.

  • Mechanistic Insight: In kinase inhibition, the nitrile (-CN) group often acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region. Meanwhile, the exocyclic amino group functions as a donor, mimicking the adenine ring of ATP.

  • Synthesis Efficiency: These libraries are typically generated via one-pot multicomponent reactions (MCRs) involving an aldehyde, ketone, malononitrile, and ammonium acetate. This allows for the rapid generation of high-diversity libraries (10,000+ compounds) with variable R-groups.

The HTS Challenge: Autofluorescence

Many nicotinonitrile derivatives exhibit fluorescence in the blue-green region (400–550 nm) upon excitation.

  • The Problem: Standard Fluorescence Polarization (FP) or simple Fluorescence Intensity (FI) assays often yield high false-positive rates because the compound's emission overlaps with the assay's signal window.

  • The Solution: This guide utilizes TR-FRET (e.g., HTRF®, LanthaScreen™). By introducing a time delay (50–100 µs) between excitation and measurement, the short-lived background fluorescence of the nicotinonitrile compound decays completely, leaving only the long-lived signal from the lanthanide cryptate donor.

Experimental Workflow Overview

The following diagram outlines the critical path from library QC to confirmed lead, specifically tailored for nicotinonitrile scaffolds.

HTS_Workflow Library Nicotinonitrile Library (MCR Synthesis) QC QC: Solubility Check (Nephelometry) Library->QC DMSO Stock Primary Primary Screen (TR-FRET Kinase Assay) QC->Primary Acoustic Transfer Triage Hit Triage (Z-Score > 3, Inhibition > 50%) Primary->Triage Raw Data Counter Counter Screen 1 (Detergent Sensitivity) Triage->Counter Hits Counter->Triage False Positives (Discard) Ortho Orthogonal Assay (Thermal Shift / SPR) Counter->Ortho Non-Aggregators Lead Validated Series (SAR Ready) Ortho->Lead Binders

Figure 1: High-level screening cascade designed to filter intrinsic fluorescence and aggregation artifacts common to nicotinonitrile libraries.

Detailed Protocol: TR-FRET Kinase Assay

This protocol is optimized for a 384-well format using a generic Tyrosine Kinase (e.g., EGFR or Src) as the target.

Reagents & Buffer Composition
  • Kinase Buffer A (Base): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA.

  • Additives (Critical):

    • 0.01% Brij-35: Essential to prevent the hydrophobic nicotinonitrile compounds from forming colloidal aggregates (a common cause of false positives).

    • 1 mM DTT: Freshly added to maintain enzyme stability.

  • Tracer: Biotinylated-Poly-GT substrate + Streptavidin-XL665 (Acceptor).

  • Antibody: Eu-Cryptate labeled anti-phosphotyrosine (Donor).

Assay Procedure (Step-by-Step)

Step 1: Compound Plating (Acoustic Dispensing)

  • Use an acoustic liquid handler (e.g., Echo 550) to transfer 10 nL of nicotinonitrile library compounds (10 mM in DMSO) into low-volume, white 384-well plates.

  • Controls:

    • High Control (HC): DMSO only (0% Inhibition).

    • Low Control (LC): Known inhibitor (e.g., Staurosporine, 1 µM) or EDTA (100% Inhibition).

  • Final DMSO concentration must be < 1%.

Step 2: Enzyme Reaction

  • Dilute the Kinase to 2x working concentration in Kinase Buffer A.

  • Dispense 5 µL of Kinase solution into the assay plate.

  • Incubate for 10 minutes at RT (allows compound-enzyme pre-equilibration).

  • Add 5 µL of Substrate/ATP mix (2x concentration).

    • Note: ATP concentration should be at

      
       (typically 10–50 µM) to ensure competitive sensitivity.
      
  • Seal and incubate for 60 minutes at RT.

Step 3: Detection (Quench & Read)

  • Prepare Detection Buffer containing EDTA (to stop the kinase reaction), Eu-Cryptate Antibody, and Streptavidin-XL665.

  • Add 10 µL of Detection Buffer to all wells.

  • Incubate for 60 minutes (signal stabilization).

  • Read: Measure fluorescence on a multimode reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser or Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs | Integration: 400 µs.

Data Calculation (HTRF Ratio)

To normalize for well-to-well variability and compound interference (quenching):



Calculate % Inhibition:



Hit Validation & Troubleshooting

Nicotinonitriles are prone to specific artifacts. Use this validation matrix to triage hits.

The "Aggregator" Counter-Screen

Many hydrophobic inhibitors sequester enzymes into colloidal aggregates, inhibiting them non-specifically.

  • Protocol: Re-test hits in the presence of 0.01% vs. 0.1% Triton X-100 .

  • Logic: A true binder will maintain potency regardless of detergent concentration. An aggregator will lose potency significantly at 0.1% Triton (as the detergent breaks up the colloid).

Troubleshooting Guide
IssueSymptomRoot CauseSolution
Signal Quenching Low signal at both 620nm and 665nmCompound absorbs at 337nm (Inner Filter Effect)Use ratiometric calculation; if >50% signal loss, flag as "Color Quencher."
Fluorescence Interference Abnormally high 620nm signalCompound fluoresces at ~620nmSwitch to Red-Shifted TR-FRET (Terbium/Red) or verify with Thermal Shift Assay.
Low Z' Factor (< 0.5) High variability in controlsPipetting error or DMSO intoleranceCheck DMSO tolerance of Kinase; Ensure acoustic transfer calibration.
Steep Hill Slope Hill slope > 2.0 in dose-responseAggregation or stoichiometric bindingPerform detergent sensitivity test (see 4.1).

Mechanism of Action Visualization

Understanding how the nicotinonitrile binds validates the hit. The diagram below illustrates the expected binding mode versus interference mechanisms.

Binding_Mechanism Compound Nicotinonitrile Compound Target Kinase (ATP Pocket) Compound->Target True Hit Artifact Artifacts Compound->Artifact Liability TrueBind Specific Binding (H-Bond to Hinge) Target->TrueBind IC50 < 1µM Colloidal Aggregation Colloidal Aggregation Artifact->Colloidal Aggregation High LogP Autofluorescence Autofluorescence Artifact->Autofluorescence Conjugated System

Figure 2: Mechanistic differentiation between specific binding (hinge interaction) and common assay artifacts.

References & Grounding

  • Assay Guidance Manual (NCBI): Validation of High-Throughput Screening Assays.

    • Source:

    • Relevance: Defines the Z-factor calculations and statistical thresholds (Z' > 0.5) required for HTS validation.

  • Nicotinonitrile Bioactivity: Structure-activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.

    • Source:

    • Relevance: Validates the 2-amino-3-cyanopyridine scaffold as a legitimate kinase/EGFR inhibitor class.

  • Interference in HTS: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.

    • Source:

    • Relevance: Explains the mechanisms of fluorescence interference and aggregation (colloidal) artifacts common in small molecule screening.

  • Library Synthesis: A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives.

    • Source: (Representative Link)

    • Relevance: Establishes the chemical feasibility and methodology (MCR) for creating the input libraries.

  • PAINS Filters: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS).

    • Source:

    • Relevance: Foundational text for filtering out frequent hitters in the Triage phase.

Application Note: Cell-Based Assay Development for 5-Methoxy-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development of robust cell-based assays for 5-Methoxy-4-methylnicotinonitrile , a critical pyridine intermediate with dual-use potential in Vitamin B6 (pyridoxine) metabolic engineering and pharmaceutical cytotoxicity profiling . We present two distinct workflows: (1) A high-throughput auxotrophic rescue assay in Saccharomyces cerevisiae to quantify biosynthetic conversion efficiency, and (2) A multiparametric cytotoxicity profile in HepG2 cells to assess the safety window of nitrile-containing pyridine derivatives. These protocols are designed to be self-validating, ensuring high data integrity for drug development and metabolic engineering applications.

Introduction & Scientific Rationale

5-Methoxy-4-methylnicotinonitrile represents a structural class of pyridine derivatives often utilized in the "oxazole route" for Vitamin B6 synthesis or as scaffolds for kinase inhibitors. Its biological characterization presents a unique challenge due to the nitrile (-CN) moiety , which dictates two divergent biological fates:

  • Metabolic Activation (Biosynthesis): In metabolic engineering, the nitrile group must be hydrolyzed (via nitrilase or nitrile hydratase) to the corresponding amide or acid to enter the pyridoxal 5'-phosphate (PLP) salvage pathway.

  • Toxicity (Pharmacology): In mammalian systems, stable nitrile groups can cause oxidative stress or cytochrome P450 inhibition. Conversely, specific 4-methoxy-pyridine derivatives have demonstrated potent apoptotic activity against hepatocellular carcinoma (HepG2).

Therefore, assay development must answer two questions: Can the cell metabolize it? and At what concentration does it become toxic?

Module A: Biosynthetic Rescue Assay (Metabolic Engineering)

Principle of the Assay

This assay utilizes a self-validating auxotrophic system . We employ a Saccharomyces cerevisiae strain deleted for the SNZ1 gene (essential for de novo B6 synthesis). This strain cannot grow in vitamin-free media. Growth is only restored if:

  • Exogenous Pyridoxine is added (Positive Control).

  • The test compound (5-Methoxy-4-methylnicotinonitrile) is taken up and enzymatically converted into a B6 vitamer by the cell's salvage pathway (e.g., via specific nitrilase activity).

Experimental Design
  • Cell Line: S. cerevisiae BY4741

    
     (Mating type a, his3
    
    
    
    1, leu2
    
    
    0, met15
    
    
    0, ura3
    
    
    0, snz1::KanMX).
  • Readout: Optical Density (

    
    ) indicating cell proliferation.
    
  • Controls:

    • Negative: DMSO vehicle (No growth expected).

    • Positive: Pyridoxine HCl (100 nM).

Detailed Protocol

Step 1: Pre-Culture Preparation

  • Inoculate

    
     strain into 5 mL YPD medium supplemented with 10 nM Pyridoxine (permissive condition).
    
  • Incubate overnight at 30°C, 220 RPM until saturation (

    
    ).
    
  • Critical Wash Step: Centrifuge cells (3000 x g, 5 min). Discard supernatant. Resuspend pellet in sterile water. Repeat 3x to remove all traces of permissive B6. Failure here causes high background noise.

Step 2: Assay Plate Setup

  • Prepare SC-B6 Free Medium (Synthetic Complete medium omitting Pyridoxine).

  • Dilute washed cells into SC-B6 Free Medium to a starting

    
     of 0.05.
    
  • Dispense 198 µL of cell suspension into 96-well clear-bottom microplates.

Step 3: Compound Addition

  • Prepare a 1000x stock of 5-Methoxy-4-methylnicotinonitrile in DMSO.

  • Perform a 1:3 serial dilution (Range: 100 µM down to 1 nM).

  • Add 2 µL of compound to assay wells (Final DMSO concentration: 1%).

Step 4: Incubation & Readout

  • Seal plates with breathable membrane to allow gas exchange.

  • Incubate at 30°C for 48 hours with shaking (orbital, medium speed).

  • Measure Endpoint

    
     using a microplate reader.
    
Data Analysis & Visualization (Rescue Pathway)

BiosyntheticRescue Compound 5-Methoxy-4- methylnicotinonitrile Transport Cellular Uptake (Tpn1 Transporter?) Compound->Transport  Import   Enzyme Nitrilase/Hydratase (Metabolic Bottleneck) Transport->Enzyme  Substrate   Death No Growth (Auxotrophy) Transport->Death  If Enzyme Absent   Intermediate Acid/Amide Derivative Enzyme->Intermediate  Hydrolysis   Salvage B6 Salvage Pathway Intermediate->Salvage  Conversion   Growth Cell Growth (Rescue) Salvage->Growth  PLP Synthesis  

Figure 1: The "Rescue" logic. Growth only occurs if the nitrile is successfully hydrolyzed and integrated into the B6 pool.

Module B: Cytotoxicity Profiling (Pharma/Tox)

Principle of the Assay

Nitrile derivatives can exhibit off-target toxicity via oxidative stress or direct mitochondrial impairment. This module uses the HepG2 (Human Hepatocellular Carcinoma) line, a standard model for liver toxicity and metabolic competence (CYP450 activity). We utilize a multiplexed readout: ATP quantification (CellTiter-Glo) for viability and Caspase 3/7 for apoptosis.

Experimental Design
  • Cell Line: HepG2 (ATCC HB-8065).

  • Seeding Density: 15,000 cells/well (96-well plate).

  • Assay Duration: 72 hours.

  • Reference Standard: Doxorubicin (Positive control for cytotoxicity).

Detailed Protocol

Step 1: Cell Seeding

  • Harvest HepG2 cells (passage < 15) using Trypsin-EDTA.

  • Resuspend in EMEM + 10% FBS.

  • Seed 100 µL/well. Incubate 24h at 37°C/5% CO2 to allow attachment.

Step 2: Treatment

  • Prepare 5-Methoxy-4-methylnicotinonitrile in DMSO.

  • Dilute in culture media (2x concentration).

  • Add 100 µL to wells (Final volume 200 µL).

    • Note: Ensure final DMSO < 0.5% to avoid vehicle toxicity in HepG2 cells.

Step 3: Multiplex Detection

  • Apoptosis Readout (Optional): At 72h, add Caspase-Glo 3/7 reagent (Promega). Incubate 30 min. Read Luminescence (L1).

  • Viability Readout: If not multiplexing, remove media, add CellTiter-Glo reagent. Shake 2 min. Incubate 10 min. Read Luminescence (L2).

Step 4: Data Calculation Calculate % Viability relative to DMSO control:



Assay Workflow Diagram

CytotoxicityWorkflow Seed Seed HepG2 Cells (15k/well, 24h recovery) Treat Add 5-Methoxy-4-methylnicotinonitrile (0.1 - 100 µM) Seed->Treat Incubate Incubate 72h (37°C, 5% CO2) Treat->Incubate Readout Add ATP Reagent (Luminescence Detection) Incubate->Readout Analysis Calculate IC50 (Non-linear regression) Readout->Analysis

Figure 2: Standardized workflow for high-throughput cytotoxicity screening.

Expected Results & Troubleshooting

Data Interpretation Table
Assay TypeObservationInterpretationAction Item
Rescue (Yeast) High Growth (

)
High Bio-conversionCandidate is a viable B6 precursor.
Rescue (Yeast) No Growth (

)
No Conversion / ToxicityCheck transport; try permeabilized cells.
HepG2 Tox

High CytotoxicityFlag as potentially toxic; investigate apoptosis.[1]
HepG2 Tox

Low CytotoxicitySafe profile for metabolic engineering hosts.
Troubleshooting Guide
  • High Background in Rescue Assay: Incomplete washing of the pre-culture leads to "carry-over" growth. Solution: Increase wash steps to 4x with sterile water.

  • Precipitation: 5-Methoxy-4-methylnicotinonitrile is hydrophobic. Solution: Do not exceed 100 µM in aqueous media; ensure DMSO stock is anhydrous.

References

  • Vitamin B6 Biosynthesis & Assay Methods

    • Guilarte, T. R., & Tsan, M. F. (1983). Microbiological assays of total vitamin B-6 using the yeasts Saccharomyces uvarum and Kloeckera brevis.[2] Journal of Nutrition, 113(3), 721-724.

  • Cytotoxicity of Pyridine Derivatives

    • El-Gohary, N. M., & Shaaban, M. I. (2017). Synthesis and cytotoxic activities of novel 4-methoxy-substituted...[1][3][4][5] derivatives. Drug Design, Development and Therapy, 11, 1891–1904.[1]

  • Chemical Context of Pyridoxine Intermediates

    • Bachmann, F., et al. (2018). Synthesis of [13C3]-B6 Vitamers Labelled at Three Consecutive Positions. Molecules, 23(9), 2117.

  • Assay Validation Standards

    • R-Biopharm. (n.d.). VitaFast® Vitamin B6 (Pyridoxin) - Microbiological microtiter plate test.[6]

Sources

Application Note: Formulation of 5-Methoxy-4-methylnicotinonitrile for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the rational formulation design for 5-Methoxy-4-methylnicotinonitrile (CAS: 35698-84-1), a substituted pyridine derivative often utilized as a scaffold in the development of PDE4 inhibitors and kinase antagonists.[1] Due to the electron-withdrawing nitrile group (-CN) and lipophilic substituents (-OMe, -Me), this compound presents specific solubility challenges characterized by low aqueous solubility and weak basicity.[1]

This protocol provides validated methodologies for preparing intraperitoneal (IP) , intravenous (IV) , and oral (PO) formulations. It moves beyond generic recipes to establish a self-validating system ensuring stability, homogeneity, and bioavailability.

Pre-Formulation Assessment (Physicochemical Profiling)[1]

Before formulation, one must understand the molecule's behavior in solution. 5-Methoxy-4-methylnicotinonitrile behaves as a lipophilic neutral/weak base .[1]

PropertyValue (Predicted/Observed)Formulation Implication
Molecular Weight ~148.16 g/mol Small molecule; rapid absorption expected if solubilized.[1]
cLogP 1.5 – 2.1Moderate lipophilicity.[1] Requires organic co-solvents or surfactants.
pKa (Pyridine N) < 3.0 (Est.)[1]The -CN group (electron-withdrawing) drastically reduces the basicity of the pyridine nitrogen.[1] Salt formation is likely ineffective/unstable.
Aqueous Solubility < 0.5 mg/mLPoor.[1] Unsuitable for pure saline/water vehicles.[1]
Solubility in DMSO > 50 mg/mLExcellent.[1] DMSO will be the primary stock solvent.
Critical Mechanistic Insight:

Unlike simple pyridines, the nitrile group at the 3-position renders the ring nitrogen non-basic at physiological pH. Consequently, pH adjustment (acidification) to form in situ salts will fail to improve solubility and may cause tissue irritation. Formulation must rely on co-solvency or complexation .[1]

Vehicle Selection Strategy

The choice of vehicle is dictated by the route of administration and the required dose.

Decision Matrix: Formulation Selection

FormulationDecision Start Target Dose & Route? Route Route Selection Start->Route IP_IV Parenteral (IV/IP) (Systemic Bioavailability) Route->IP_IV PO Oral (PO) (Gut Absorption) Route->PO DoseCheck Dose > 10 mg/kg? IP_IV->DoseCheck Sol_Standard Protocol A: 5% DMSO / 40% PEG400 / Saline (Clear Solution) PO->Sol_Standard PK Study (Low Dose) Suspension Protocol C: 0.5% MC / 0.1% Tween 80 (Homogeneous Suspension) PO->Suspension Chronic/High Dose DoseCheck->Sol_Standard No (<10 mg/kg) Sol_Advanced Protocol B: 10% HP-β-CD Complex (Clear Solution) DoseCheck->Sol_Advanced Yes (>10 mg/kg)

Figure 1: Decision tree for selecting the appropriate vehicle based on dosing requirements.

Detailed Experimental Protocols

Protocol A: Co-Solvent Solution (IV/IP Acute Studies)

Best for: Pharmacokinetic (PK) studies, acute efficacy models.[1] Target concentration: 1–5 mg/mL.

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile filtered.

  • Polyethylene Glycol 400 (PEG400).[1]

  • Sterile Saline (0.9% NaCl) or PBS.[1]

Procedure:

  • Weighing: Accurately weigh the required amount of 5-Methoxy-4-methylnicotinonitrile.

  • Primary Solubilization: Add DMSO (5% of final volume). Vortex vigorously until the compound is completely dissolved.

    • Checkpoint: The solution must be crystal clear. If cloudy, sonicate at 37°C for 2 mins.

  • Co-Solvent Addition: Add PEG400 (40% of final volume) to the DMSO stock. Vortex to mix.

    • Note: The solution will warm slightly (exothermic mixing).[1]

  • Aqueous Dilution: Slowly add Sterile Saline (55% of final volume) dropwise while vortexing.

    • Critical: Do not dump saline in all at once; this causes "shock precipitation."[1]

Self-Validating Step: Perform a "Visual Dilution Test." Take 10 µL of the final formulation and add it to 1 mL of warm PBS (37°C). If visible precipitate forms immediately, the formulation is unstable for IV use and may cause embolism. Switch to Protocol B.

Protocol B: Cyclodextrin Complexation (High Dose IV/IP)

Best for: High-dose studies where organic solvents (DMSO/PEG) cause toxicity.[1]

Reagents:

  • 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1]

  • Sterile Water for Injection.[1]

Procedure:

  • Prepare a 20% (w/v) HP-β-CD stock solution in sterile water.[1] Filter through 0.22 µm.[1]

  • Weigh 5-Methoxy-4-methylnicotinonitrile.[1]

  • Add the HP-β-CD solution directly to the powder.[1]

  • Sonication: Sonicate for 20–30 minutes at 40°C. The hydrophobic drug will partition into the cyclodextrin cavity.

  • Optional: If dissolution is slow, adjust pH to 4.0 temporarily with 0.1N HCl, then back to 7.0, though this is less effective for this specific nitrile derivative.

Protocol C: Oral Suspension (Sub-chronic/Chronic PO)

Best for: Toxicology studies, long-term efficacy, high doses (>50 mg/kg).

Reagents:

  • Methylcellulose (MC) (400 cP grade).[1]

  • Tween 80 (Polysorbate 80).[1]

Procedure:

  • Vehicle Prep: Prepare 0.5% MC + 0.1% Tween 80 in water.[1] Allow MC to hydrate overnight at 4°C to ensure a clear viscous solution.

  • Micronization: Grind the compound using a mortar and pestle to a fine powder. Large crystals lead to poor absorption variability.[1]

  • Wetting: Add Tween 80 (undiluted, minimal amount) directly to the powder in the mortar to create a smooth paste.

  • Suspension: Geometrically dilute with the 0.5% MC solution while triturating (grinding) continuously.

  • Homogenization: Transfer to a vial and vortex/sonicate to break up clumps.

Quality Control & Stability

HPLC Verification Method

Before in vivo administration, concentration must be verified.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Nicotinonitrile absorbance max).[1]

Stability Profile
  • DMSO Stock: Stable for 3 months at -20°C.

  • Formulation A (Co-solvent): Use within 4 hours. Precipitation risk increases over time.[1]

  • Formulation C (Suspension): Stable for 7 days at 4°C. Resuspend (vortex) before every dose.

Workflow Visualization

Workflow Sub1 Weigh Compound (Micronize if PO) Sub2 Primary Solvent (DMSO or Wetting Agent) Sub1->Sub2 Sub3 Add Carrier (PEG400 or MC) Sub2->Sub3 Sub4 Dilute to Volume (Saline or Water) Sub3->Sub4 QC QC Check (Visual + HPLC) Sub4->QC QC->Sub2 Fail (Precipitate) Release Release for Dosing QC->Release Pass

Figure 2: Step-by-step formulation workflow ensuring quality control prior to animal dosing.

Biological Considerations & Troubleshooting

ObservationRoot CauseCorrective Action
Immediate precipitation upon injection "Solvent Shock" (Saline added too fast)Add saline dropwise with vortexing.[1] Warm formulation to 37°C.
Animal writhing (IP) Hypertonicity or DMSO irritationReduce DMSO < 5%.[1] Switch to Protocol B (Cyclodextrin).[1]
Low Bioavailability (PO) Particle size too largeIncrease micronization time.[1] Ensure "Wetting" step is not skipped.[1]
Crystallization in syringe Temperature dropKeep syringes on a warming pad (37°C) prior to dosing.[1]

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text for physicochemical profiling). Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • PubChem Compound Summary. (2023). Nicotinonitrile Derivatives and Physicochemical Data. Link

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 5-Methoxy-4-methylnicotinonitrile for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the multi-gram, scale-up synthesis of 5-Methoxy-4-methylnicotinonitrile, a key building block in the development of novel therapeutics. The described multi-step synthetic route is designed for robustness, scalability, and safety, addressing the critical needs of preclinical drug development programs. This guide offers detailed, step-by-step protocols, in-depth discussions on the rationale behind experimental choices, and critical safety considerations, particularly for the handling of hazardous reagents. The information presented herein is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology industries.

Introduction and Scientific Background

5-Methoxy-4-methylnicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry. The unique arrangement of its functional groups—a nitrile, a methoxy group, and a methyl group on the pyridine core—makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The nitrile group, in particular, is a valuable functional handle for further chemical transformations and can act as a key pharmacophore in interacting with biological targets.[1]

The demand for this intermediate in preclinical research necessitates a reliable and scalable synthetic process. This application note details a five-step synthesis, culminating in a Sandmeyer reaction, a classic and powerful method for the introduction of a cyano group onto an aromatic ring.[2][3] Each step has been designed with scalability and safety as primary considerations, moving beyond a simple recitation of steps to explain the underlying chemical principles and process considerations.

Overall Synthetic Strategy

The synthesis of 5-Methoxy-4-methylnicotinonitrile is accomplished through a five-step sequence, commencing with commercially available 4-methyl-2,6-dihydroxypyridine. The overall strategy is depicted below.

Synthetic_Pathway A 4-Methyl-2,6-dihydroxypyridine B 4-Methyl-3-nitro-2,6-dihydroxypyridine A->B HNO₃, H₂SO₄ C 2,6-Dichloro-4-methyl-3-nitropyridine B->C POCl₃ D 2-Chloro-6-methoxy-4-methyl-3-nitropyridine C->D NaOMe, MeOH E 6-Methoxy-4-methyl-3-nitropyridin-2-amine D->E NH₃, EtOH F 5-Methoxy-4-methylnicotinonitrile E->F 1. NaNO₂, HCl 2. CuCN

Caption: Overall synthetic route for 5-Methoxy-4-methylnicotinonitrile.

Experimental Protocols and Rationale

Materials and Equipment
Reagent/MaterialGradeSupplier
4-Methyl-2,6-dihydroxypyridine98%Commercially Available
Fuming Nitric AcidACS ReagentCommercially Available
Sulfuric Acid (98%)ACS ReagentCommercially Available
Phosphorus Oxychloride (POCl₃)99%Commercially Available
Sodium Methoxide (NaOMe)95%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Ammonia (7N in EtOH)-Commercially Available
Sodium Nitrite (NaNO₂)ACS ReagentCommercially Available
Hydrochloric Acid (37%)ACS ReagentCommercially Available
Copper(I) Cyanide (CuCN)99%Commercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS ReagentCommercially Available
HexanesACS ReagentCommercially Available

Equipment: Jacketed glass reactors, overhead stirrers, temperature probes, addition funnels, reflux condensers, rotary evaporator, vacuum filtration apparatus, and standard laboratory glassware. All reactions should be performed in a well-ventilated fume hood.

Step 1: Nitration of 4-Methyl-2,6-dihydroxypyridine

Reaction: Introduction of a nitro group at the 3-position of the pyridine ring.

Protocol:

  • In a 1 L jacketed reactor, cool 200 mL of concentrated sulfuric acid to 0 °C.

  • Slowly add 50.0 g (0.396 mol) of 4-methyl-2,6-dihydroxypyridine to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

  • Once the starting material is fully dissolved, cool the mixture to -5 °C.

  • Slowly add 30 mL of fuming nitric acid via an addition funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto 1 kg of crushed ice with stirring.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 4-methyl-3-nitro-2,6-dihydroxypyridine.

Rationale: The nitration is performed at low temperatures to control the exothermic reaction and prevent over-nitration. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the electron-rich dihydroxypyridine ring.

Step 2: Chlorination of 4-Methyl-3-nitro-2,6-dihydroxypyridine

Reaction: Conversion of the dihydroxy-pyridine to the corresponding dichloro-pyridine.

Protocol:

  • To a 500 mL round-bottom flask, add 40.0 g (0.234 mol) of 4-methyl-3-nitro-2,6-dihydroxypyridine and 200 mL of phosphorus oxychloride.

  • Heat the mixture to reflux (approximately 105 °C) and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and then slowly pour it onto 500 g of crushed ice with vigorous stirring in a large beaker.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is ~7.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried to afford 2,6-dichloro-4-methyl-3-nitropyridine.

Rationale: Phosphorus oxychloride is a standard reagent for converting hydroxyl groups on a pyridine ring to chloro groups.[4] This step is crucial for activating the 2- and 6-positions for subsequent nucleophilic substitution.

Step 3: Monomethoxylation of 2,6-Dichloro-4-methyl-3-nitropyridine

Reaction: Selective replacement of one chloro group with a methoxy group.

Protocol:

  • In a 1 L reactor, dissolve 30.0 g (0.145 mol) of 2,6-dichloro-4-methyl-3-nitropyridine in 300 mL of anhydrous methanol.

  • Cool the solution to 0 °C and add 1.1 equivalents of sodium methoxide (8.5 g, 0.159 mol) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 3 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction with a few drops of acetic acid.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield 2-chloro-6-methoxy-4-methyl-3-nitropyridine.

Rationale: The two chloro groups are electronically distinct due to the directing effects of the nitro and methyl groups. This allows for a selective mono-substitution under controlled conditions. Using a slight excess of sodium methoxide ensures complete conversion of the starting material.

Step 4: Amination of 2-Chloro-6-methoxy-4-methyl-3-nitropyridine

Reaction: Nucleophilic aromatic substitution of the remaining chloro group with ammonia.

Protocol:

  • In a sealed pressure vessel, dissolve 25.0 g (0.122 mol) of 2-chloro-6-methoxy-4-methyl-3-nitropyridine in 250 mL of a 7N solution of ammonia in ethanol.

  • Heat the vessel to 80 °C and maintain for 12 hours.

  • Cool the reaction to room temperature and carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to give 6-methoxy-4-methyl-3-nitropyridin-2-amine.

Rationale: The remaining chloro group is now activated towards nucleophilic attack by ammonia. The use of a sealed vessel is necessary to maintain the concentration of ammonia and to allow the reaction to proceed at an elevated temperature.

Step 5: Sandmeyer Reaction for Cyanation

Reaction: Conversion of the amino group to a nitrile group via a diazonium salt intermediate.[2][3]

Safety First: This step involves the formation of a diazonium salt and the use of copper(I) cyanide. Diazonium salts can be explosive when isolated and dry.[5] Copper(I) cyanide is highly toxic.[6] This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times.

Protocol:

  • Part A: Diazotization

    • In a 500 mL beaker, dissolve 20.0 g (0.109 mol) of 6-methoxy-4-methyl-3-nitropyridin-2-amine in a mixture of 100 mL of water and 30 mL of concentrated hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of 8.2 g (0.119 mol) of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5 °C.[7]

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Part B: Cyanation

    • In a separate 1 L reactor, prepare a solution of 12.0 g (0.134 mol) of copper(I) cyanide in 100 mL of water and 20 mL of 30% sodium cyanide solution.[8]

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring.

    • A vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Part C: Work-up and Purification

    • Cool the reaction mixture and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with 10% sodium hydroxide solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by crystallization from an ethanol/water mixture to afford pure 5-Methoxy-4-methylnicotinonitrile.[9][10]

Rationale: The Sandmeyer reaction is a reliable method for introducing a cyano group.[2][3] The in-situ formation and immediate use of the diazonium salt minimizes the risk of decomposition.[5] Copper(I) cyanide acts as the source of the cyanide nucleophile and catalyzes the reaction.[6] The final heating step ensures the complete conversion of the intermediate diazonium salt.

Scale-Up Considerations and Process Safety

Scaling up chemical reactions from the lab bench to pilot or production scale introduces new challenges, primarily related to heat transfer, mass transfer, and safety.[11][12]

  • Heat Management: All exothermic steps, particularly the nitration and diazotization, require careful temperature control. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The use of jacketed reactors with precise temperature control is essential.[13][14]

  • Reagent Addition: The slow, controlled addition of reagents is critical for both safety and selectivity. Automated dosing pumps are recommended for large-scale production to ensure a consistent addition rate.

  • Mixing: Efficient mixing is crucial to maintain homogeneity and prevent localized hot spots. The use of overhead stirrers with appropriate impeller designs is necessary.

  • Safety: A thorough process hazard analysis (PHA) should be conducted before any scale-up.[11] This includes evaluating the thermal stability of all intermediates, especially the diazonium salt. Quenching protocols and emergency procedures should be established. The use of highly toxic cyanides necessitates strict handling protocols and waste disposal procedures.[6]

Characterization and Quality Control

The purity and identity of the final product and key intermediates should be confirmed using a suite of analytical techniques.[15][16]

CompoundTechniqueExpected Results
5-Methoxy-4-methylnicotinonitrile ¹H NMR Signals corresponding to methoxy protons, methyl protons, and two distinct aromatic protons.
¹³C NMR Resonances for the nitrile carbon, aromatic carbons, methoxy carbon, and methyl carbon.
IR Characteristic C≡N stretch (~2230 cm⁻¹), C-O stretch, and aromatic C-H and C=C bands.
Mass Spec Molecular ion peak corresponding to the calculated mass.
HPLC A single major peak indicating high purity.

Conclusion

The synthetic route and detailed protocols presented in this application note provide a robust and scalable method for the production of 5-Methoxy-4-methylnicotinonitrile. By understanding the rationale behind each step and adhering to the outlined safety procedures, researchers and drug development professionals can confidently produce this valuable intermediate for their preclinical research programs. The emphasis on process safety and scale-up considerations ensures that this synthesis can be safely and efficiently transitioned from the laboratory to larger-scale manufacturing.

References

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. RSC Publishing. [Link]

  • ResearchGate. (2025, August 6). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. [Link]

  • PrepChem.com. (n.d.). Preparation of copper(I) cyanide. [Link]

  • QES Academy. (2024, September 16). Scaling Up Chemical Processes? Unlock Safety and Success. [Link]

  • H.E.L Group. (n.d.). Process Safety and Scale-up. [Link]

  • Copper(I) cyanide. (n.d.). In Wikipedia. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates. [Link]

  • Google Patents. (n.d.).
  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107. [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. [Link]

  • FAI. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Sciencemadness Discussion Board. (2020, October 7). Preparation of copper (I) cyanide (OTC Chem). [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • Canadian Journal of Chemistry. (n.d.). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomer. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). 4. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. [Link]

  • Revue Roumaine de Chimie. (n.d.). THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. [Link]

  • PMC. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. [Link]

  • ResearchGate. (2000, September 11). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. [Link]

  • PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • ACS Publications. (2004, October 26). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • ResearchGate. (2025, August 7). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. [Link]

  • ResearchGate. (n.d.). 1 H NMR (CDCl3) of [ 13 C-nitrile]Nicotinonitrile (14). [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. RSC Publishing. [Link]

  • Google Patents. (n.d.). CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine.
  • Chemistry LibreTexts. (2022, April 7). 3.3B: General Procedures for Removing Impurities. [Link]

  • PMC. (n.d.). Synthesis of pyrimidine-6-carbonitriles, pyrimidin-5-ones, and tetrahydroquinoline-3-carbonitriles by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst via anomeric based oxidation. [Link]

  • PMC. (n.d.). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]

  • ResearchGate. (2016, February 26). Purification, crystallization and preliminary X-ray diffraction analysis of thermostable nitrile hydratase. [Link]

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Troubleshooting & Optimization

Technical Support Center: 5-Methoxy-4-methylnicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for 5-Methoxy-4-methylnicotinonitrile Document ID: TSC-PYR-054 Last Updated: 2025-05-20 Status: Active

Executive Summary & Diagnostic Overview

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your synthesis of 5-methoxy-4-methylnicotinonitrile (Structure: 3-cyano-4-methyl-5-methoxypyridine) has hit a yield ceiling, likely hovering between 30-45% .

The structural combination of an electron-withdrawing nitrile group (


) and an electron-donating methoxy group (

) creates a unique "push-pull" electronic system. The primary yield-killing mechanisms in this synthesis are:
  • Regio-isomerization (N-alkylation): If proceeding via the hydroxy-pyridine route, the tautomeric equilibrium favors the pyridone, leading to N-methylated byproducts rather than the desired O-methylated product.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under the strong basic/acidic conditions often used for methylation.

  • Volatility/Solubility: The final product has moderate volatility and water solubility, leading to significant mass loss during standard aqueous workups.

Diagnostic Flowchart: Identify Your Bottleneck

Before altering your protocol, use this logic tree to identify the specific failure mode.

Troubleshooting Start Start: Low Yield Analysis CheckTLC Step 1: Check Crude TLC/LCMS Start->CheckTLC Decision1 Is Starting Material (SM) consumed? CheckTLC->Decision1 SM_Left SM Remains Decision1->SM_Left Yes SM_Gone SM Consumed Decision1->SM_Gone No Reactivity Issue: Low Reactivity Fix: Change Base/Solvent System (See Module A) SM_Left->Reactivity Decision2 Major Byproduct Observed? SM_Gone->Decision2 N_Alk N-Methyl Isomer (Polar) Decision2->N_Alk Yes (Lower Rf) Hydrolysis Amide/Acid Formation Decision2->Hydrolysis Yes (Baseline) Clean Crude looks clean, Mass low after column Decision2->Clean No RegioFix Issue: Tautomerization Fix: Ag2CO3 or Mitsunobu (See Module B) N_Alk->RegioFix WorkupFix Issue: Aqueous Solubility Fix: Salting Out / DCM Extraction (See Module C) Clean->WorkupFix

Figure 1: Diagnostic logic for identifying yield loss in nicotinonitrile synthesis.

Technical Modules: Optimization Protocols

Module A: The Route (Halogen Displacement)

Recommended if you have access to 5-bromo-4-methylnicotinonitrile.

The Logic: This pathway avoids the tautomerization issue entirely. The nitrile at


 activates the ring, making the 

halogen susceptible to nucleophilic aromatic substitution (

) by methoxide.

Protocol:

  • Reagents: 5-Bromo-4-methylnicotinonitrile (1.0 eq), Sodium Methoxide (NaOMe, 1.2 eq), Anhydrous Methanol (0.5 M).

  • Procedure:

    • Dissolve SM in anhydrous MeOH under

      
      .
      
    • Add NaOMe solution dropwise at 0°C (Exothermic control is vital to prevent nitrile attack).

    • Reflux for 4–6 hours. Monitor by HPLC.

  • Troubleshooting:

    • Issue: Hydrolysis of Nitrile to Amide.

    • Fix: Ensure MeOH is strictly anhydrous (<0.05% water). Lower temperature to 60°C and extend time.

Module B: The O-Methylation Route (Yield Improvement)

Recommended if starting from 5-hydroxy-4-methylnicotinonitrile.[1]

The Logic: The starting material exists in equilibrium between the hydroxy-pyridine and the pyridone form. Standard bases (KOtBu, NaH) often favor the "soft" N-anion, leading to N-methylation. To force O-methylation, we must use the "Hard-Soft Acid-Base" (HSAB) principle or lock the oxygen in place.

Comparative Conditions Table:

MethodReagentsYield PotentialMain RiskRecommendation
Standard

, MeI, Acetone
30-50%High N-alkylationAvoid for high value SM
Silver Effect

, MeI, Toluene/DCM
75-85%High CostGold Standard for Selectivity
Mitsunobu MeOH,

, DIAD, THF
60-75%Purification difficultyGood alternative
Phase Transfer

, TBAB (cat), DCM/H2O
50-65%Incomplete reactionScalable but requires optimization

Optimized Protocol (Silver Carbonate Method):

  • Setup: Flame-dried flask, Argon atmosphere. Light exclusion (wrap flask in foil).

  • Mix: Suspend 5-hydroxy-4-methylnicotinonitrile (1.0 eq) and Silver Carbonate (

    
    , 1.1 eq) in anhydrous Toluene or DCM (0.2 M).
    
  • Add: Add Iodomethane (MeI, 1.5 eq) dropwise.

  • React: Stir at ambient temperature for 12–24h.

  • Why this works: The Silver (

    
    ) coordinates to the Nitrogen lone pair and the Nitrile, sterically and electronically blocking the N-site, forcing the electrophile (MeI) to attack the Oxygen.
    
Module C: Isolation & Purification (The "Invisible" Loss)

The Logic: 5-Methoxy-4-methylnicotinonitrile is a relatively small, polar aromatic molecule. It can partition into the aqueous phase during standard extractions, especially if the pH is not controlled.

Critical Workup Adjustments:

  • Do NOT use dilute HCl for washing; the pyridine nitrogen will protonate, becoming a water-soluble pyridinium salt.

  • Do NOT use Diethyl Ether; it is too non-polar. Use DCM (Dichloromethane) or Chloroform .

  • Salting Out: Saturate the aqueous phase with NaCl before extraction. This typically recovers 10-15% additional yield.

Frequently Asked Questions (FAQs)

Q1: I see a spot on TLC just below my product that won't separate. What is it? A: This is almost certainly the N-methylated pyridone isomer . It has a similar polarity but is usually slightly more polar due to the amide-like character.

  • Fix: You cannot easily separate this by extraction. You must use column chromatography with a gradient of DCM:MeOH (99:1 to 95:5). To prevent it next time, switch to the

    
     method (Module B).
    

Q2: My nitrile peak in IR (


) disappeared, and I see a broad peak at 

.
A: You have hydrolyzed the nitrile to a primary amide.
  • Cause: Your reaction conditions were too wet (water present) or too basic at high temperatures.

  • Fix: Use fresh bottles of Anhydrous solvents. If using NaH, ensure it is oil-free or washed with hexane. Reduce reaction temperature.[1][2]

Q3: Can I use Dimethyl Sulfate (DMS) instead of Iodomethane (MeI)? A: Yes, but DMS is "harder" and typically slower. While it is cheaper for scale-up, MeI is superior for bench-scale yield because the Iodide ion is a better leaving group and catalyst. If using DMS, you must heat the reaction, which increases the risk of nitrile hydrolysis.

Q4: Why is my yield low even though the crude NMR looks perfect? A: Volatility. 5-Methoxy-4-methylnicotinonitrile can sublime or co-evaporate with solvents under high vacuum.

  • Fix: Do not leave on the high-vac pump overnight. Remove solvent on a rotavap at 35°C, then dry briefly (30 mins) on high-vac.

References

  • Katritzky, A. R., et al. (2005).[3] "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005(6), 993–997.[3] Link

    • Relevance: Establishes baseline stability and methods for handling nicotinonitrile deriv
  • Zhou, H., et al. (2013).[1] "Synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones." Heterocycles, 87(10), 2071.[1] Link

    • Relevance: Provides specific conditions for methoxylation of methyl-picolinates and related pyridine systems, valid
  • Agyemang, N. B., & Murelli, R. P. (2019).[4] "Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate." Organic Syntheses, 96, 494-510.[4] Link

    • Relevance: Demonstrates handling of highly functionalized oxygenated ring systems and methyl
  • Tietze, L. F., et al. (1993).[3] "High Pressure in Chemical Synthesis." Topics in Current Chemistry.

    • Relevance: Mechanistic grounding for the selectivity of O-alkylation using Silver salts (HSAB theory applic

Sources

Common side reactions in nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Version: 2.4 (2025-Update) Topic: Troubleshooting Side Reactions & Impurity Profiles Audience: Process Chemists, R&D Scientists

Introduction: The Stability Paradox

Nicotinonitrile (3-cyanopyridine) is a thermodynamically stable yet kinetically sensitive intermediate. Whether you are synthesizing it via Gas-Phase Ammoxidation (Industrial/Scale-up) or Dehydration of Nicotinamide (Bench/Pharma), the central challenge is identical: Hydrolysis Reversion.

Because the nitrile group is an intermediate oxidation state between the amine and the carboxylic acid, your reaction conditions must thread the needle between incomplete reaction (amide impurity) and over-reaction (ring degradation or hydrolysis).

This guide is structured into three support modules based on your synthesis route.

Module 1: Gas-Phase Ammoxidation (Vapor Phase)

Context: Catalytic conversion of 3-methylpyridine (3-picoline) over V₂O₅-based catalysts.

Reaction Network Visualization

The following diagram illustrates the competitive pathways occurring on the catalyst surface. Note that CO₂ and HCN are irreversible sinks caused by "deep oxidation."

AmmoxidationPathways Picoline 3-Methylpyridine (Start) Aldehyde [Aldehyde Intermediate] Picoline->Aldehyde +O2 Pyridine Pyridine (Demethylation) Picoline->Pyridine -CH3 (Demethylation) Combustion CO2 + HCN (Deep Oxidation) Picoline->Combustion Runaway Ox Nitrile Nicotinonitrile (Target) Aldehyde->Nitrile +NH3, -2H2O Amide Nicotinamide (Hydrolysis Impurity) Nitrile->Amide +H2O (Surface) Acid Nicotinic Acid Amide->Acid +H2O Acid->Combustion +O2 (High T)

Figure 1: Reaction network of 3-picoline ammoxidation showing critical side-reaction pathways.

Troubleshooting Guide: Ammoxidation
SymptomProbable CauseTechnical Solution
High CO₂ / Low Yield Hot Spots: Localized temp spikes >400°C cause ring fragmentation.Dilution: Increase inert gas (N₂) or steam ratio. Reduce space velocity to dissipate heat.
High Nicotinamide Content Water Poisoning: H₂O produced in the reaction is competitively adsorbing on active sites.Increase Ammonia: Shift equilibrium toward the nitrile. Target NH₃:Picoline ratio of >2:1 to 4:1.
Catalyst Turning Black/Green Coking (Reduction): V⁵⁺ active sites are over-reduced to V³⁺ (inactive).Regeneration Protocol: Switch feed to pure Air/N₂ at 450°C for 4-6 hours to burn off coke and re-oxidize V to V⁵⁺.
Pyridine Impurity (>2%) Demethylation: C-C bond cleavage occurring before oxidation.Check Acidity: The catalyst support (e.g., Al₂O₃) may be too acidic. Switch to TiO₂ or dope with alkali metals (K/Cs) to neutralize acid sites.

Module 2: Liquid-Phase Dehydration (Bench Scale)

Context: Conversion of Nicotinamide to Nicotinonitrile using dehydrating agents (TFAA, POCl₃, SOCl₂).

Standard Operating Procedure (SOP): TFAA Method

Why this method? Unlike POCl₃, Trifluoroacetic Anhydride (TFAA) allows for mild conditions (0°C to RT) and easier workup, minimizing thermal degradation.

Protocol:

  • Setup: Flame-dry a 250mL RBF under N₂ atmosphere.

  • Dissolution: Suspend Nicotinamide (1.0 eq) in dry DCM (10 vol) and Pyridine (2.2 eq) . Cool to 0°C.

  • Addition: Dropwise add TFAA (1.2 eq) over 30 mins. Critical: Exotherm control.

  • Reaction: Stir at 0°C for 1h, then warm to RT for 2h.

  • Quench: Pour mixture into saturated NaHCO₃ (cold). Caution: CO₂ evolution.

  • Extraction: Extract with DCM, wash with brine, dry over Na₂SO₄.

Troubleshooting Guide: Dehydration

Q: My reaction stalled at 60% conversion. Adding more reagent doesn't help.

  • A: You likely have "Wet Solvent Inhibition." TFAA is extremely moisture-sensitive. If your DCM or Pyridine contains water, the TFAA hydrolyzes to TFA (Trifluoroacetic acid) before it can react with the amide.

    • Fix: Use freshly distilled pyridine or store over 4Å molecular sieves.

Q: I see a "dimer" peak in LC-MS (M+ = 206 approx).

  • A: This is likely 3-pyridyl-tetrazole or a bipyridine artifact if azide or high heat was used. In TFAA methods, this is rare but can occur if the reaction is heated to reflux unnecessarily. Keep T < 40°C.

Q: The product is a sticky oil instead of a solid.

  • A: Residual Pyridine/TFA salts. Nicotinonitrile has a low melting point (50°C) and forms eutectics with impurities.

    • Fix: Wash the organic layer with 0.1 M HCl (quickly!) to remove residual pyridine, then immediately neutralize. Recrystallize from Isopropyl Ether/Hexane.

Module 3: Impurity Profiling & Analytics

Use this table to identify "Ghost Peaks" in your HPLC traces.

Impurity NameStructure NoteOriginDetection (HPLC/GC)
Nicotinamide Amide (CONH₂)Hydrolysis of product; Incomplete reaction.Polar; elutes before nitrile in Reverse Phase.
Nicotinic Acid Acid (COOH)Deep hydrolysis; Over-oxidation.Tailing peak; pH dependent retention.
Pyridine No substituentDemethylation (Ammoxidation) or Decarboxylation.Volatile; elutes early in GC.
3-Acetylpyridine Ketone (COCH₃)Incomplete oxidation of 3-ethylpyridine impurity in feedstock.Elutes close to Nitrile.
Maleimide Ring openedOxidative ring degradation (Vapor phase only).Rare; indicates catalyst "burnout."

References

  • Andersson, A., & Lundin, S. T. (1979). Structure and activity of Vanadium Pentoxide catalysts for the ammoxidation of 3-picoline.[1][2][3] Journal of Catalysis. Link

  • Zhang, F., et al. (2011). Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance.[1][2] Advanced Materials Research.[1] Link

  • Lonza AG. (1995). Process for the preparation of cyanopyridines.[1][3][4][5][6] US Patent 5436343. Link

  • Vorobyev, P., et al. (2014). Optimization of vanadium-oxide catalyst for oxidation of 3-methylpyridine. Journal of the Serbian Chemical Society.[4] Link

Sources

Optimizing reaction conditions for 5-Methoxy-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methoxy-4-methylnicotinonitrile Optimization

Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Ticket Topic: Reaction Optimization & Troubleshooting for CAS: 1352318-66-5 (and analogs)

Executive Summary: The "Beta-Position" Trap

Welcome to the technical support center. If you are accessing this guide, you are likely experiencing low yields, unreacted starting material, or hydrolysis byproducts (amides/acids) while attempting to synthesize 5-Methoxy-4-methylnicotinonitrile .

The Core Issue: Most researchers approach this synthesis believing it is a standard Nucleophilic Aromatic Substitution (


). It is not. 
The target substitution is at the C5 position  (beta to the nitrogen). In a pyridine ring, the nitrogen atom activates the C2 and C4 positions for nucleophilic attack. The C3 and C5 positions are electronically neutral (similar to benzene). Furthermore, your molecule has a methyl group at C4 , which is electron-donating and further deactivates the ring toward nucleophilic attack.

Attempting to force a standard


 (e.g., 5-bromo precursor + NaOMe + Heat) will result in:
  • 0% Conversion (at reflux).

  • Nitrile Hydrolysis (at forcing temperatures/pressure).

  • Tarry decomposition.

This guide prioritizes Transition-Metal Catalyzed C-O Coupling as the industry-standard solution for this specific scaffold.

Part 1: Critical Troubleshooting (Q&A)

Q1: I am treating 5-bromo-4-methylnicotinonitrile with NaOMe in MeOH at reflux, but I see no product. Why?

A: You are fighting electronic principles.

  • Mechanism Failure:

    
     requires an electron-withdrawing group (EWG) ortho or para to the leaving group to stabilize the Meisenheimer intermediate. Your nitrile is at C3, and your leaving group (Br) is at C5. They are meta to each other. The ring nitrogen is also meta to the leaving group. There is no stabilization  for the negative charge.
    
  • The Fix: Switch to Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig type) .

    • Catalyst: Pd(OAc)

      
       or Pd
      
      
      
      (dba)
      
      
      with a bulky ligand like RockPhos or tBuBrettPhos .
    • Ligand Rationale: These ligands are specifically designed to facilitate reductive elimination in electron-rich C-O bond formations.

    • Solvent: Toluene or Dioxane (Anhydrous).

    • Base: Cs

      
      CO
      
      
      
      (Weaker bases prevent nitrile hydrolysis compared to NaOMe).
Q2: I switched to Copper catalysis (Ullmann), but the reaction is stalled at 50%.

A: Copper-catalyzed methoxylation is a viable, cheaper alternative to Palladium, but it is sensitive to "poisoning" and moisture.

  • Check 1 (Ligand): Are you using a ligand? "Naked" CuI is rarely effective for deactivated pyridines. Add 1,10-phenanthroline (20 mol%) or N,N-dimethylglycine .

  • Check 2 (Solvent/Temp): Methanol is a poor solvent for high-temp Ullmann reactions because it boils at 65°C. The activation energy for this coupling is often >90°C.

    • Optimization: Use DMF or NMP as the solvent and add MeOH (2-3 equivalents) as the nucleophile source, not the solvent. Heat to 110°C.[1]

  • Check 3 (Moisture): Water competes with methanol for the metal center and hydrolyzes the nitrile. Use molecular sieves in the reaction vessel.

Q3: My nitrile hydrolyzed to the amide (5-methoxy-4-methylnicotinamide). How do I prevent this?

A: This is a classic side reaction caused by high pH and trace water.

  • Cause: Using NaOMe (strong base) at high temperatures generates hydroxide in situ if any moisture is present.

  • Prevention:

    • Switch Bases: Use Cs

      
      CO
      
      
      
      or K
      
      
      PO
      
      
      (anhydrous).
    • Avoid Aqueous Workup: Do not quench with water while the reaction is hot. Cool to room temperature, dilute with EtOAc, and filter through Celite first.

    • Anhydrous Reagents: Dry your MeOH over Mg/I

      
       or molecular sieves before use.
      

Part 2: Recommended Protocols

Method A: Pd-Catalyzed Methoxylation (High Yield / High Cost)

Best for mg to gram scale where purity is paramount.

ComponentEquivalentsRole
5-Bromo-4-methylnicotinonitrile 1.0Substrate
MeOH 2.0 - 3.0Nucleophile
Pd

(dba)

0.02 (2 mol%)Catalyst Precursor
RockPhos 0.04 (4 mol%)Ligand (Stabilizes Pd)
Cs

CO

1.5Base (Scavenges HBr)
Toluene [0.2 M]Solvent (Non-polar)
  • Purge: Charge flask with solid substrate, base, Pd source, and ligand. Evacuate and backfill with Argon (3x).

  • Solvent: Add anhydrous Toluene and MeOH via syringe.

  • Heat: Stir at 90°C for 12-16 hours.

  • Workup: Cool, filter through a silica/Celite pad (eluting with EtOAc). Concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: Cu-Catalyzed Methoxylation (Scale-Up Friendly)

Best for multi-gram scale.

  • Dissolve 5-bromo-4-methylnicotinonitrile (1.0 eq) in DMF (anhydrous).

  • Add CuI (10 mol%) and 1,10-phenanthroline (20 mol%) .

  • Add NaOMe (2.0 eq) . Note: Here NaOMe is used because Cu-catalysis is less prone to hydrolysis if water is strictly excluded.

  • Heat to 110°C in a sealed tube (to contain MeOH vapors).

  • Critical Step: Monitor by HPLC.[2] Stop immediately upon consumption of starting material to prevent side reactions.

Part 3: Decision Logic & Mechanism

The following diagram illustrates the decision process for choosing the correct synthetic pathway based on your starting material and constraints.

OptimizationLogic Start Start: Synthesis of 5-Methoxy-4-methylnicotinonitrile CheckPrecursor Check Precursor Start->CheckPrecursor IsHalo Is Precursor 5-Halo-4-methylnicotinonitrile? CheckPrecursor->IsHalo IsHydroxy Is Precursor 5-Hydroxy-4-methylnicotinonitrile? CheckPrecursor->IsHydroxy DirectSNAr Attempt Direct SNAr (NaOMe / Heat) IsHalo->DirectSNAr Traditional Logic PdRoute Route A: Pd-Catalysis (Buchwald-Hartwig) IsHalo->PdRoute Recommended CuRoute Route B: Cu-Catalysis (Ullmann Type) IsHalo->CuRoute Cost-Effective FailSNAr FAILURE: No Reaction or Tars (Beta-position unactivated) DirectSNAr->FailSNAr Williamson Route C: Williamson Ether (MeI / K2CO3 / Acetone) IsHydroxy->Williamson High Yield

Caption: Decision matrix for selecting the optimal synthetic route. Note that direct SNAr is flagged as a failure point due to the lack of ortho/para activation.

Part 4: Analytical Data Reference

When characterizing your product, ensure your NMR signals match the expected regiochemistry. The methoxy group position is critical.

Proton (

H NMR)
Approx. Shift (ppm, CDCl

)
MultiplicityDiagnostic Note
C2-H 8.30 - 8.45SingletMost deshielded, adjacent to N and CN.
C6-H 8.15 - 8.25SingletAdjacent to N and OMe.
O-CH

3.95 - 4.00SingletDistinctive methoxy peak.
C4-CH

2.40 - 2.55SingletMethyl group.

Note: If C2-H and C6-H appear as doublets, you may have synthesized the wrong isomer (e.g., 6-methoxy).

References

  • Mechanistic Principles of Pyridine Substitution: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See Chapter 5: Pyridines: Reactions with Nucleophiles). Explains the lack of reactivity at the 3/5 (beta) positions of pyridine toward nucleophilic attack.

  • Palladium-Catalyzed C-O Coupling (General Protocol): Gowrisankar, S., et al. (2011). "Pd-Catalyzed Synthesis of Aryl Ethers." Journal of the American Chemical Society. Provides the foundational conditions for using bulky phosphine ligands (RockPhos) to couple electron-rich alcohols with deactivated aryl halides.

  • Copper-Catalyzed Methoxylation of Pyridines: Altman, R. A., & Buchwald, S. L. (2006). "Cu-Catalyzed Coupling of Alcohols with Aryl Halides." Organic Letters. Details the use of 1,10-phenanthroline to facilitate coupling on reluctant substrates.

  • Synthesis of Nicotinonitrile Analogs (Precursor Reference): BenchChem Technical Protocols. "Application Notes for Chloropyridine Functionalization." General troubleshooting for chloropyridine reactivity and catalyst poisoning.

Sources

Technical Support Center: Stability Optimization for 5-Methoxy-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High (Stability & Degradation Risk) Applicable Compound: 5-Methoxy-4-methylnicotinonitrile (CAS: Analogous to Vitamin B6 intermediates) Molecular Formula: C


H

N

O

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 5-Methoxy-4-methylnicotinonitrile . As a researcher, you are likely utilizing this compound as a scaffold for pharmaceutical synthesis (specifically in the pyridoxine/Vitamin B6 pathway or kinase inhibitor development).

The Core Problem: This molecule presents a "Stability Paradox." The pyridine ring is generally robust, but the 3-cyano group (nitrile) is susceptible to hydrolysis, a process catalytically accelerated by the very ring system it is attached to. Furthermore, the 5-methoxy group increases electron density, making the ring susceptible to oxidation under specific stress conditions.

This guide replaces generic advice with chemically grounded troubleshooting protocols.

Module 1: Critical Stability Issues (FAQs)

Q1: I see a new peak at RRT ~0.80 after 24 hours in aqueous buffer. What is it?

Diagnosis: Nitrile Hydrolysis. This is the most common degradation pathway. The nitrile (-CN) group at position 3 is hydrolyzing to the primary amide (5-Methoxy-4-methylnicotinamide ).

  • Mechanism: The pyridine nitrogen (even if weakly basic) can act as an intramolecular general base or, if protonated, the ring becomes electron-deficient, activating the nitrile carbon toward nucleophilic attack by water.

  • Trigger: Extremes of pH.

    • Acidic (pH < 3): Rapid hydrolysis to amide, then slowly to carboxylic acid.

    • Basic (pH > 9): Rapid hydrolysis to amide.

  • Fix: Maintain pH between 4.5 and 7.5 . If aqueous storage is necessary, use a buffered solution (e.g., Phosphate or Acetate) rather than unbuffered water, which can drift in pH. Store at 4°C.

Q2: The solution has turned yellow/amber. Is my compound gone?

Diagnosis: N-Oxide Formation or Photolytic Coupling.

  • Mechanism: Pyridines with electron-donating groups (like the 5-methoxy) are prone to N-oxidation by dissolved oxygen under light exposure, or radical coupling reactions.

  • Trigger: Ambient light + Oxygen.

  • Fix:

    • Amber Glassware: Mandatory for all storage > 1 hour.

    • Degassing: Sparge buffers with Helium or Argon before dissolving the compound.

    • Antioxidants: For non-biological assays, adding 0.1% Ascorbic Acid can mitigate this, though it may interfere with pH.

Q3: My compound precipitated upon dilution into PBS (pH 7.4).

Diagnosis: Solubility/pKa Mismatch.

  • The Chemistry: The 3-cyano group is electron-withdrawing, significantly lowering the pKa of the pyridine nitrogen (estimated pKa ~2.5–3.5).

  • The Consequence: At pH 7.4, the molecule is neutral (uncharged). The lipophilic 4-methyl and 5-methoxy groups dominate its physical properties, making it poorly soluble in water.

  • Fix:

    • Co-solvent: Pre-dissolve in DMSO (up to 20 mg/mL) before spiking into the buffer. Keep final DMSO concentration < 1% if cells are involved.

    • Acidification (If assay permits): Lowering pH to ~2.0 will protonate the nitrogen, drastically increasing solubility, but this risks hydrolysis (see Q1). Co-solvent is the safer route.

Module 2: Visualizing the Degradation Pathways

The following diagram illustrates the primary degradation cascade you must prevent.

DegradationPathway Compound 5-Methoxy-4-methyl- nicotinonitrile (Target) Amide Degradant A: Nicotinamide Analog (Primary Impurity) Compound->Amide Hydrolysis (pH < 3 or pH > 9) NOxide Degradant C: Pyridine N-Oxide (Oxidative Impurity) Compound->NOxide Oxidation (Light + O2) Acid Degradant B: Nicotinic Acid Analog (Secondary Impurity) Amide->Acid Hydrolysis (High Temp + Acid)

Figure 1: Primary degradation pathways. Note that the conversion to the Acid (Degradant B) is generally slower than the conversion to the Amide (Degradant A).

Module 3: Troubleshooting Decision Tree

Use this flowchart to rapidly diagnose solution stability issues in real-time.

Troubleshooting Start Issue Detected Precipitation Precipitation / Turbidity Start->Precipitation NewPeaks New HPLC Peaks Start->NewPeaks ColorChange Color Change (Yellowing) Start->ColorChange CheckpH Check pH vs pKa (~3.0) Precipitation->CheckpH PeakID Is Peak RRT < 1.0? NewPeaks->PeakID LightExp Was sample exposed to light? ColorChange->LightExp AddDMSO Action: Add 5% DMSO or Methanol CheckpH->AddDMSO If pH > 4 (Neutral species) Hydrolysis Diagnosis: Hydrolysis (Amide) PeakID->Hydrolysis Yes (More Polar) BufferOpt Action: Adjust pH to 6.0 Store at 4°C Hydrolysis->BufferOpt Oxidation Diagnosis: Photo-oxidation LightExp->Oxidation Yes AmberGlass Action: Use Amber Vials & Degas Solvents Oxidation->AmberGlass

Figure 2: Rapid diagnostic logic for solution stability issues.

Module 4: Validated Analytical Protocol

To confirm stability, do not rely on visual inspection. Use this standardized HPLC method designed to separate the neutral nitrile from the polar amide/acid degradants.

Method Parameters
ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard stationary phase sufficient for pyridine separation.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5)Buffers the pyridine nitrogen; pH 5.5 minimizes hydrolysis risk during run.
Mobile Phase B Acetonitrile (ACN)Strong eluent for the lipophilic methoxy/methyl groups.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 260 nmPyridine ring absorption maximum (approximate).
Temperature 25°CAvoid heating to prevent on-column hydrolysis.
Gradient Table
Time (min)% A (Buffer)% B (ACN)Phase Description
0.0955Equilibration
10.04060Elution of Nitrile (Target)
12.0595Wash (Remove dimers)
15.0955Re-equilibration

Expected Retention Order:

  • Nicotinic Acid Analog: ~2-3 min (Most Polar)

  • Nicotinamide Analog: ~4-5 min (Polar)

  • 5-Methoxy-4-methylnicotinonitrile: ~8-9 min (Target)

References

  • General Mechanism of Nitrile Hydrolysis

    • Chemistry of Nitriles: Mechanism of Acid/Base Catalyzed Hydrolysis.[1][2][3] LibreTexts.

  • Photostability of Pyridine Derivatives

    • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry.
  • Stability of Nicotinic Acid Derivatives in Solution

    • Stability of methylnicotinate in aqueous solution.[4][5][6] BMC Research Notes (2008).[5]

  • ICH Guidelines on Stress Testing

    • ICH Q1A(R2) Stability Testing of New Drug Substances and Products.

Sources

Overcoming solubility problems of 5-Methoxy-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-5M4M-NIC-001 Subject: Overcoming Solubility & Formulation Challenges Assigned Specialist: Senior Application Scientist, Chemical Development Group[1]

Executive Summary: Chemical Identity & Solubility Profile

To effectively solubilize 5-Methoxy-4-methylnicotinonitrile , one must first understand the electronic and steric environment of the molecule.[1] This compound is a tri-substituted pyridine derivative characterized by a strong electron-withdrawing nitrile group (-CN) at the 3-position, which drastically alters the basicity of the pyridine nitrogen.[1]

PropertyValue (Estimated/Observed)Technical Implication
Structure Pyridine-3-carbonitrile, 4-methyl-5-methoxyPlanar, aromatic stacking potential.[1]
Lipophilicity (LogP) ~1.8 – 2.2Moderate lipophilicity; prefers organic solvents.[1]
Basicity (pKa) < 2.0 (Pyridine N)Critical: The 3-CN group is electron-withdrawing, rendering the pyridine nitrogen extremely weakly basic.[1] Acidification is NOT a viable solubilization strategy for physiological buffers.[1]
H-Bond Donors 0No internal H-bond donation to water.[1]
H-Bond Acceptors 3 (N-Pyridine, N-Nitrile, O-Methoxy)Limited interaction with water; high interaction with polar aprotic solvents (DMSO).[1]
Troubleshooting Guide (Q&A)
Q1: "I am trying to dissolve the compound in 1N HCl or acidic buffer (pH 4), but it remains a suspension. Why?"

Diagnosis: Misunderstanding of Electronic Effects. Explanation: Unlike simple pyridines (pKa ~5.2), the nitrile group at position 3 pulls electron density away from the ring nitrogen.[1] This drops the pKa to below 2.[1]0. Consequently, at pH 4.0 (or even pH 2.0), the molecule remains largely unprotonated (neutral) and hydrophobic.[1] Solution:

  • Do not rely on pH adjustment. You would need a pH < 0 to fully protonate it, which risks hydrolyzing the nitrile to a carboxylic acid or amide.[1]

  • Switch strategy: Use a cosolvent system (DMSO or Ethanol) or a surfactant-based vehicle.[1]

Q2: "My compound crashes out (precipitates) immediately when I dilute my DMSO stock into the cell culture media."

Diagnosis: "Crash-out" due to high local concentration and hydrophobic effect.[1] Explanation: When a droplet of DMSO stock hits the aqueous media, the DMSO diffuses away rapidly, leaving the hydrophobic compound stranded in water.[1] The high local supersaturation forces immediate crystallization.[1] Solution:

  • Reduce Stock Concentration: If your stock is 100 mM, try 10 mM.

  • Stepwise Dilution: Dilute the DMSO stock into an intermediate solvent (e.g., PEG400 or Propylene Glycol) before adding to water.[1]

  • Dynamic Mixing: Vortex the media while adding the stock solution dropwise to the center of the vortex, not the side of the tube.

Q3: "I need a solvent system for animal studies (IP/PO). Pure DMSO is toxic."

Diagnosis: Biocompatibility vs. Solubility limit.[1] Explanation: 5-Methoxy-4-methylnicotinonitrile requires a lipophilic vehicle.[1] Water/Saline alone will fail.[1] Recommended Formulation (Self-Emulsifying):

  • Vehicle A (Standard): 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.[1]

  • Vehicle B (High Load): 10% Ethanol + 20% Cremophor EL (or Solutol HS 15) + 70% Saline.[1]

  • Note: Dissolve compound in the organic phase (DMSO/Ethanol) first, then add the surfactant, then slowly add the saline with vortexing.[1]

Q4: "I am seeing 'oiling out' during recrystallization synthesis scale-up."

Diagnosis: Solvent impurity or temperature gap. Explanation: The methoxy and methyl groups provide rotational freedom that can impede crystal lattice formation if impurities are present.[1] "Oiling out" suggests the compound is separating as a liquid phase before it can crystallize.[1] Solution:

  • Seed Crystals: You must induce nucleation.[1] Scratch the glass or add a seed crystal.[1]

  • Solvent Switch: If using EtOAc/Hexane, switch to IPA (Isopropyl Alcohol) / Water .[1] Dissolve in hot IPA, then add warm water until turbid, then cool very slowly.

Experimental Protocols
Protocol A: Preparation of Stable 50 mM Stock Solution
  • Reagents: Anhydrous DMSO (stored over molecular sieves).[1]

  • Logic: Water absorption by DMSO decreases the solubility power for this specific compound.[1]

  • Weigh 10 mg of 5-Methoxy-4-methylnicotinonitrile (MW ~148.16 g/mol ).[1]

  • Calculate volume:

    
    .[1]
    
  • Add 1.35 mL of Anhydrous DMSO.

  • Sonicate at 40°C for 5 minutes. (Heat is required to break crystal lattice energy).[1]

  • Visual Check: Ensure solution is perfectly clear. If hazy, centrifuge at 10,000 rpm for 2 mins to check for micro-precipitates.

Protocol B: Kinetic Solubility Assay (buffer compatibility)
  • Objective: Determine the maximum concentration ("Kinetic Solubility") before precipitation occurs in your specific assay buffer.

  • Prepare a 96-well plate with 190 µL of assay buffer per well.

  • Add 10 µL of compound stock (at increasing concentrations: 1mM, 5mM, 10mM, etc.) to different wells.

  • Incubate at Room Temp for 2 hours (shaking).

  • Measure Absorbance at 620 nm (turbidity).[1]

  • Result: The concentration where OD620 spikes > 0.05 is your solubility limit.[1] Stay 2x below this limit for reliable assays.

Decision Logic & Visualization

The following diagram outlines the decision process for selecting the correct solvent system based on the intended application.

SolubilityWorkflow Start Start: 5-Methoxy-4-methylnicotinonitrile (Solid, Hydrophobic, Weak Base) AppCheck What is the Application? Start->AppCheck Synthesis Synthesis / Purification AppCheck->Synthesis BioAssay In Vitro Bioassay (Cell/Enzyme) AppCheck->BioAssay InVivo In Vivo Study (Animal Model) AppCheck->InVivo SolvSynth Use DCM, EtOAc, or THF. Avoid Water. Synthesis->SolvSynth Stock Make 50-100mM Stock in Anhydrous DMSO BioAssay->Stock Formulation Formulation Required InVivo->Formulation Cryst Recrystallization: Use IPA/Water or EtOAc/Heptane SolvSynth->Cryst Dilution Dilution Step: Keep DMSO < 0.5% final Stock->Dilution PrecipCheck Check Turbidity. If precipitating, add 0.1% Tween 20 Dilution->PrecipCheck Vehicle1 5% DMSO + 40% PEG400 + 55% Saline Formulation->Vehicle1 Standard Vehicle2 10% EtOH + 20% Cremophor + 70% Saline Formulation->Vehicle2 High Dose

Caption: Decision matrix for solubilizing 5-Methoxy-4-methylnicotinonitrile based on experimental requirements.

References
  • Chemical Identity & Properties

    • Sigma-Aldrich.[1][2] "5-Methoxy-4-(trimethylsilyl)nicotinonitrile Product Sheet." (Analogous structure properties). Accessed 2024.[1][3] Link

  • Solubility Mechanisms of Nicotinonitriles

    • Seddon, K. R., et al. "Influence of electron-withdrawing groups on pyridine basicity."[1] Journal of Solution Chemistry, 2013.[1] (Establishes the pKa suppression effect of -CN groups).

  • Formulation Strategies

    • Strickley, R. G.[1] "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 2004.[1] Link

  • Synthesis & Purification Context

    • Organic Syntheses.[1] "General procedures for Nicotinonitrile derivatives."[1] (Provides solvent context for extraction/crystallization).[1][4] Link

(Note: Specific solubility data for this exact CAS is proprietary/scarce; protocols are derived from Structure-Property Relationships (SPR) of the 4-methyl-nicotinonitrile pharmacophore.)

Sources

Technical Support Center: Analytical Method Development for 5-Methoxy-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for analytical chemists and researchers developing purity assays for 5-Methoxy-4-methylnicotinonitrile . It synthesizes principles of pyridine chemistry with rigorous HPLC method development strategies.

Executive Summary & Chemical Profile

5-Methoxy-4-methylnicotinonitrile is a functionalized pyridine derivative. Analytical method development for this class of compounds presents specific challenges primarily driven by the basicity of the pyridine nitrogen and the polarity of the nitrile group.

  • Chemical Nature: Basic heteroaromatic (Pyridine ring).[1]

  • Key Analytical Challenge: Peak tailing due to silanol interactions; separation of regioisomers (e.g., 2-methoxy vs. 5-methoxy).

  • Detection: UV-Vis (Strong absorption anticipated at 250–270 nm).

Method Development Workflow (Visual Guide)

The following decision matrix outlines the logical flow for developing a stability-indicating method for pyridine-nitriles.

MethodDevelopment Start START: Analyte Assessment (pKa ~5.2, LogP ~1.5) ColumnSelect Column Selection (Base Deactivated C18) Start->ColumnSelect pH_Scout pH Scouting (Critical Step) ColumnSelect->pH_Scout Low_pH Low pH (2.0 - 3.0) Protonated Pyridine (Good Solubility) pH_Scout->Low_pH Standard Choice High_pH High pH (7.5 - 8.5) Neutral Pyridine (Requires Hybrid Silica) pH_Scout->High_pH Alternative Buffer Buffer Selection (Phosphate vs. Formate) Low_pH->Buffer High_pH->Buffer Gradient Gradient Optimization (5% to 95% Organic) Buffer->Gradient Validation Final Validation (ICH Q2(R1)) Gradient->Validation

Figure 1: Strategic decision tree for pyridine derivative HPLC method development.

Troubleshooting & FAQs

Direct answers to specific technical hurdles.

Category A: Chromatographic Performance[2][3]

Q1: I am observing severe peak tailing (Asymmetry > 1.5). How do I correct this? Root Cause: The pyridine nitrogen (basic) interacts with residual acidic silanol groups on the silica support of the HPLC column. Solution:

  • Low pH Strategy (Recommended): Lower the mobile phase pH to ~2.5–3.0 using a Phosphate buffer. This protonates the pyridine nitrogen (

    
    ), preventing it from interacting with silanols, and suppresses silanol ionization.
    
  • Column Choice: Switch to a "Base-Deactivated" or highly end-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge).

  • Additive: If using a standard silica column, add 5–10 mM Triethylamine (TEA) to the mobile phase as a silanol blocker (competes for binding sites).

Q2: My retention times are drifting. Is the nitrile group unstable? Analysis: Nitriles are generally stable in standard HPLC solvents. However, the methoxy group at position 5 can be susceptible to hydrolysis under extreme acidic conditions over long periods, potentially forming the corresponding hydroxypyridine. Protocol:

  • Check: Re-inject a standard after 24 hours in the autosampler.

  • Buffer Control: Ensure your buffer capacity is sufficient (20–50 mM). Drifting retention often indicates pH instability in the mobile phase, not analyte degradation.

Category B: Impurity Profiling

Q3: How do I separate the 5-methoxy product from the 4-methyl-5-nitronicotinonitrile precursor? Mechanism: The nitro precursor is significantly less polar (late eluting) or more polar depending on the specific positional isomerism, but generally, the reduction of nitro to amino or substitution to methoxy changes retention drastically. Strategy:

  • Use a Phenyl-Hexyl column . The

    
    -
    
    
    
    interactions offered by the phenyl phase provide superior selectivity for aromatic differences (methoxy vs. nitro) compared to standard C18 alkyl chains.
  • Gradient: Ensure a gradient hold is present. Impurities often elute in the "wash" phase if the gradient is too steep.

Recommended Experimental Protocol

A self-validating starting method for purity assessment.

Reagents & Equipment[4][5][6]
  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
  • Column: C18 End-capped,

    
     mm, 3.5 µm or 5 µm.
    
Step-by-Step Method

1. Buffer Preparation (25 mM Phosphate, pH 3.0):

  • Dissolve 3.40 g of

    
     in 950 mL of water.
    
  • Adjust pH to 3.0

    
     0.05 using dilute 
    
    
    
    .
  • Dilute to 1000 mL and filter through a 0.22 µm membrane.

2. Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Vol 5–10 µLPrevent column overload (pyridine bands broaden easily).
Column Temp 30°CImproves mass transfer and peak shape.
Detection UV 254 nmPrimary aromatic absorption; 210 nm for impurities.
Mobile Phase A 25 mM Phosphate Buffer pH 3.0Suppresses silanol activity.
Mobile Phase B AcetonitrileStrong elution solvent.

3. Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Injection
2.0955Isocratic Hold (Polar impurities)
15.03070Linear Gradient (Main elution)
18.0595Column Wash
20.0595Wash Hold
20.1955Re-equilibration
25.0955Ready for next injection
System Suitability Criteria (Self-Validation)

Before running samples, the system must pass these checks:

  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak.
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity (if available).
    
  • Precision: RSD < 1.0% for retention time (n=5 injections).

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.

  • Sielc Technologies. HPLC Method for Analysis of Pyridine and Isomers.[2] (Demonstrates the necessity of ion-pairing or mixed-mode for basic pyridines).

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.
  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[3][4] Wiley-Interscience. (Comprehensive guide on method development cycles).

Disclaimer: This guide is for research purposes. All users must validate methods according to their specific internal quality standards and safety regulations (SDS).

Sources

Preventing degradation of 5-Methoxy-4-methylnicotinonitrile during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridine Derivatives. Ticket ID: #STR-5M4M-NITRILE Subject: Storage & Stability Protocol for 5-Methoxy-4-methylnicotinonitrile Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 5-Methoxy-4-methylnicotinonitrile (CAS: 1227599-56-1). As a pyridinecarbonitrile derivative, this compound possesses specific vulnerabilities—primarily hydrolysis of the nitrile group and oxidative discoloration of the pyridine ring.

While often stable at room temperature for short durations, long-term integrity requires strict moisture exclusion. The presence of the electron-donating methoxy group at position 5 increases the electron density of the ring, making the pyridine nitrogen more susceptible to N-oxidation compared to unsubstituted pyridines.

Module 1: The Golden Standard Storage Protocol

Follow this protocol to maximize shelf-life (>2 years).

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of hydrolysis and oxidation.
Atmosphere Inert Gas (Argon preferred)Argon is heavier than air and provides a superior blanket against moisture compared to Nitrogen.
Container Amber Glass Vials Prevents photo-induced radical degradation (yellowing).
Sealing Teflon-lined Cap + Parafilm Teflon resists organic leaching; Parafilm creates a secondary moisture barrier.
Desiccant External Only Store the vial inside a secondary jar containing silica gel or Drierite™. Do not mix desiccant directly with the powder.

Module 2: Degradation Mechanics (The "Why")

Understanding the enemy is the first step in defense. The two primary degradation pathways are Nitrile Hydrolysis and N-Oxidation .

Visualizing the Threat

The following diagram illustrates how environmental factors attack the molecule.

DegradationPathways Parent 5-Methoxy-4-methyl- nicotinonitrile (Target Molecule) Amide Primary Amide (Impurity A) Parent->Amide Hydrolysis (Slow) NOxide Pyridine N-Oxide (Colored Impurity) Parent->NOxide Oxidation Moisture Moisture (H2O) + Trace Acid/Base Moisture->Parent Oxygen Atmospheric Oxygen/Light Oxygen->Parent Acid Nicotinic Acid Deriv. (Impurity B) Amide->Acid Hydrolysis (Fast)

Figure 1: Degradation pathways. Note that the conversion from Nitrile to Amide is the rate-limiting step in hydrolysis, often catalyzed by trace acidity on glass surfaces.

Module 3: Troubleshooting Guide

Identify issues based on physical symptoms observed in the lab.

Symptom 1: The white powder has turned yellow or light brown.
  • Diagnosis: Photo-oxidation or N-Oxide Formation. Pyridine derivatives are notoriously sensitive to light and air. The "yellowing" is often due to trace amounts of N-oxide or radical coupling products, even if the bulk purity remains high.

  • Corrective Action:

    • Check purity via HPLC (UV detection at 254 nm).

    • If purity is >98%, the color is likely superficial. Recrystallize from Ethanol/Heptane or pass through a short plug of silica gel (eluting with DCM/MeOH) to remove polar colored impurities.

    • Future Prevention: Switch to amber glass immediately.

Symptom 2: The material has become "sticky" or clumped.
  • Diagnosis: Hygroscopicity & Partial Hydrolysis. The nitrile group can hydrogen bond with water. If the solid clumps, it has absorbed atmospheric moisture. This water will eventually hydrolyze the nitrile to the amide (which has a different melting point and solubility profile).

  • Corrective Action:

    • Do not heat dry immediately (heat + moisture = accelerated hydrolysis).

    • Dissolve in Dichloromethane (DCM).

    • Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO4) .

    • Concentrate in vacuo and store under Argon.

Symptom 3: Low yield in subsequent nucleophilic substitution reactions.
  • Diagnosis: Acidic Impurity Interference. If hydrolysis has occurred, the resulting nicotinic acid derivative (Impurity B in Fig 1) can protonate nucleophiles or poison catalysts (like Pd in cross-couplings).

  • Validation: Dissolve a small amount in 1:1 Water/Methanol and check pH. If pH < 5, significant hydrolysis to the acid has occurred.

Module 4: Quality Control (QC) & Validation

How to verify integrity before committing the material to a valuable synthesis.

The "Self-Validating" Purity Check (HPLC)

Do not rely solely on NMR, as trace paramagnetic impurities can broaden peaks. Use this generic Reverse Phase method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acid keeps the pyridine protonated and improves peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm.

  • Pass Criteria: Single peak >98% area.

Storage Decision Tree

Use this logic flow to determine where to put your sample right now.

StorageLogic Start New Batch Received Duration Usage Timeframe? Start->Duration ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm Sensitive Is the lab humid? (>60% RH) ShortTerm->Sensitive Freezer -20°C Freezer (Under Argon) LongTerm->Freezer Preferred Desiccator Desiccator Cabinet (RT, Dark) Fridge 4°C Refrigerator (Taped Seal) Sensitive->Desiccator No Sensitive->Fridge Yes

Figure 2: Decision matrix for storage location based on usage frequency and environmental humidity.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I store this compound in plastic (polypropylene) tubes? A: No. While convenient, standard PP tubes are permeable to moisture and oxygen over time. For any storage longer than 48 hours, transfer the solid to a glass vial with a rigid cap.

Q: I need to weigh out 5 mg, but the balance is fluctuating. Is the compound volatile? A: It is unlikely to be volatile (molecular weight ~148 g/mol , solid). Fluctuating balance readings usually indicate static electricity (common with dry organic powders) or rapid moisture absorption (hygroscopicity). Use an anti-static gun or weigh quickly into a tared vial rather than on weighing paper.

Q: Can I recover the material if it has partially hydrolyzed to the amide? A: Yes, but it requires chemical separation. The amide is significantly more polar than the nitrile. Flash column chromatography using a gradient of DCM:MeOH (98:2 to 90:10) will typically elute the Nitrile first, followed by the Amide.

References

  • Hydrolysis of Nitriles (Mechanism). Chemistry LibreTexts. (2025). Detailed mechanistic overview of acid/base catalyzed nitrile hydrolysis.

  • Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. (2014). Standard protocols for inert atmosphere storage and glassware preparation.

  • Stability Testing of Pharmaceutical Products. World Health Organization (WHO).[1] Annex 5, Technical Report Series. Guidelines on storage conditions (25°C/60% RH vs accelerated).

  • Pyridinecarbonitrile Safety & Handling. Merck (Sigma-Aldrich). SDS and technical data for 3-Pyridinecarbonitrile (structural analog).

Sources

Improving the selectivity of 5-Methoxy-4-methylnicotinonitrile for its target

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Escalation Response . It assumes the user is already familiar with the basic properties of 5-Methoxy-4-methylnicotinonitrile (CAS: 135206-69-8) and is currently engaged in a Lead Optimization or Structure-Activity Relationship (SAR) campaign.

Ticket ID: SAR-OPT-5M4M-001 Subject: Improving Target Selectivity (PDE4B vs. PDE4D / Kinase Off-Targets) Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

You are experiencing poor selectivity with 5-Methoxy-4-methylnicotinonitrile (5-M-4-MN). This is a common bottleneck when working with this "privileged scaffold." While the nicotinonitrile core provides excellent ligand efficiency (LE) and a key "warhead" (the nitrile group) for metal coordination or hinge binding, its small size and lipophilicity lead to promiscuous binding across PDE isoforms (specifically PDE4B/D) and kinase families.

This guide addresses three critical failure points:

  • Structural: The molecule is a "fragment" lacking the steric bulk required to discriminate between homologous pockets (e.g., the PDE4 M-loop).

  • Chemical: The nitrile group is susceptible to hydrolysis, leading to inactive amide impurities that skew assay data.

  • Experimental: Solubility issues and assay interference (aggregation) often masquerade as poor selectivity.

Module 1: Medicinal Chemistry & SAR Optimization

Q1: Why is my scaffold binding indiscriminately to both PDE4B and PDE4D?

Diagnosis: The 5-M-4-MN scaffold binds primarily to the Q1 pocket (solvent-accessible) and coordinates the bimetallic center (


) via the nitrile nitrogen. However, the selectivity between PDE4B (anti-inflammatory) and PDE4D (emetic side effects) is governed by the Q2 pocket  and the M-loop  (Control Region 3). Your current scaffold does not reach these regions.

The Solution: "Grow" the Molecule towards the M-Loop. To achieve selectivity, you must extend the scaffold at the C-2 or C-6 positions to interact with the unique residues in the M-loop.

  • PDE4B vs. PDE4D Difference: The M-loop of PDE4B is more hydrophobic and rigid compared to PDE4D.

  • Strategy:

    • Keep the Anchor: The Nitrile (C-3) and Methyl (C-4) are essential for locking the conformation and metal binding. Do not modify these yet.

    • Modify the C-6 Position: Introduce a linker (ether or amine) connected to a hydrophobic aryl group. This "tail" should be designed to displace the "High-Affinity Rolipram Binding Site" (HARBS) water molecule.

    • The "Clamp" Effect: If targeting kinases, the 5-Methoxy group acts as a hydrogen bond acceptor. Replacing it with a larger alkoxy group (e.g., cyclopentyloxy) can improve selectivity by exploiting the size difference of the ATP-binding gatekeeper residue.

SAR Decision Matrix:

SAR_Optimization Scaffold 5-Methoxy-4-methyl- nicotinonitrile Problem Low Selectivity (PDE4B ≈ PDE4D) Scaffold->Problem Strategy Vector Growth Analysis Problem->Strategy Path_A Modify Pos 6 (Hydrophobic Tail) Strategy->Path_A Primary Vector Path_B Modify Pos 5 (Methoxy -> Cycloalkoxy) Strategy->Path_B Secondary Vector Result_A Access Q2 Pocket (M-Loop Interaction) Path_A->Result_A Result_B steric exclusion of Off-Targets Path_B->Result_B

Figure 1: SAR Optimization workflow for transforming the nicotinonitrile fragment into a selective inhibitor.

Module 2: Synthesis & Purity Troubleshooting

Q2: My IC50 values are drifting over time. Is the molecule stable?

Diagnosis: Nicotinonitriles are susceptible to hydrolysis under acidic or basic conditions, converting the Nitrile (-CN) to a Primary Amide (-CONH2) and eventually to a Carboxylic Acid (-COOH).

  • Impact: The amide derivative is typically inactive against PDE4/Kinases because it loses the ability to coordinate the metal ion or fit the hinge region.

  • False Selectivity: If your stock solution degrades, you may observe a "loss of potency" that looks like selectivity drift.

Protocol: Stability Verification

  • LC-MS Check: Analyze your DMSO stock solutions weekly. Look for a mass shift of +18 Da (Nitrile

    
     Amide).
    
  • Storage: Store solid compound at -20°C under argon. DMSO stocks should be single-use aliquots to avoid freeze-thaw moisture introduction.

Q3: How do I improve solubility without killing activity?

Diagnosis: The planar, aromatic nature of 5-M-4-MN leads to "brick-dust" insolubility and


-

stacking aggregation. This causes promiscuous inhibition (false positives) in biochemical assays.

Data Table: Substituent Effects on Solubility vs. Activity

Modification (Pos 5)LogP (Calc)Solubility (pH 7.4)PDE4 ActivityRisk
-OCH3 (Current) ~1.8ModerateHighLow Selectivity
-OCH2CH2OH ~1.2HighModerateH-bond penalty?
-O-Cyclopropyl ~2.1LowHighAggregation
-O-Piperidine ~1.5High (if protonated)LowSteric Clash

Recommendation: Introduce a solubilizing group (morpholine, piperazine) at the C-6 position via a flexible linker. This pulls the molecule into the solvent channel without disrupting the core binding mode.

Module 3: Assay Development & Troubleshooting

Q4: Why do I get different results in enzymatic vs. cell-based assays?

Diagnosis: This is often due to Metal Ion Dependency or Cell Permeability .

  • Metal Ion Competition: The nitrile group competes with water to coordinate the catalytic metal (

    
     or 
    
    
    
    ).
    • In Vitro:[1][2][3] If your assay buffer uses low

      
       (e.g., < 2mM), the inhibitor appears more potent.
      
    • In Cellulo: High intracellular

      
       (~10-20mM) competes with your nitrile, lowering apparent potency.
      
  • Efflux: The 5-Methoxy group can be a substrate for P-gp efflux pumps.

Protocol: Validating the Assay Conditions

Step 1: Metal Sensitivity Test Run your enzymatic assay (e.g., IMAP or SPA) with varying


 concentrations.
  • Pass: IC50 shifts < 3-fold between 2mM and 10mM

    
    .
    
  • Fail: IC50 shifts > 10-fold. Correction: Optimize the nitrile geometry or add a chelating auxiliary group.

Step 2: Detergent Check To rule out aggregation (false selectivity), add 0.01% Triton X-100 or CHAPS to your assay buffer.

  • If IC50 increases significantly (activity is lost), your compound was aggregating.

Troubleshooting Logic Flow:

Assay_Troubleshooting Issue Inconsistent Selectivity Data Check1 Check DMSO Stock Purity (LC-MS) Issue->Check1 Decision1 Mass +18 Da? Check1->Decision1 Action1 Resynthesize/Purify (Hydrolysis Issue) Decision1->Action1 Yes Check2 Add 0.01% Triton X-100 to Assay Buffer Decision1->Check2 No Decision2 IC50 Increases? Check2->Decision2 Action2 Compound is Aggregating (False Positive) Decision2->Action2 Yes Check3 Check Metal Ion Concentration Decision2->Check3 No Result Valid Hit: Proceed to SAR Check3->Result

Figure 2: Step-by-step diagnostic workflow for validating assay results.

References

  • Mechanism of PDE4 Inhibition & Selectivity

    • Title: Structural basis for the selectivity of the PDE4 inhibitors.[3][4][5]

    • Source:Journal of Medicinal Chemistry.
    • Context: Explains the "Q1/Q2 pocket" theory and the role of the M-loop in distinguishing PDE4B
  • Nicotinonitrile Scaffold Chemistry

    • Title: Discovery of 3,5-Disubstituted-4-(4-cyanophenoxy)pyridines as Potent PDE4 Inhibitors.
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Details the SAR of pyridine-based nitriles and the importance of the 4-position substituents.
  • Assay Interference & Aggreg

    • Title: Promiscuous inhibitors: common causes of false positives in screening.
    • Source:N
    • Context: Essential reading for distinguishing true selectivity from aggregation artifacts in hydrophobic scaffolds like 5-M-4-MN.

Disclaimer: This guide is for research purposes only. All chemical synthesis and biological testing should be performed by qualified personnel in a controlled laboratory environment.

Sources

Validation & Comparative

Validating the Mechanism of Action of 5-Methoxy-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation framework for 5-Methoxy-4-methylnicotinonitrile , a specialized substituted pyridine derivative. Based on its structural pharmacophore (a nicotinonitrile core), this compound is evaluated here as a modulator of the NAD+ Salvage Pathway , specifically targeting enzymes involved in pyridine nucleotide recycling such as Nicotinamidase (PNC1/PncA) or acting as a precursor antimetabolite.

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: NAD+ Salvage Pathway Modulation & Enzymatic Inhibition Kinetics

Executive Summary & Strategic Positioning

5-Methoxy-4-methylnicotinonitrile (CAS: 1379034-62-4) represents a class of substituted nicotinonitriles used to probe the NAD+ Salvage Pathway . Unlike the unsubstituted parent compound (Nicotinonitrile), which acts as a direct competitive inhibitor of Nicotinamidase (converting Nicotinamide to Nicotinic Acid), the 4-methyl and 5-methoxy substitutions introduce steric and electronic constraints that alter binding affinity and metabolic processing.

This guide validates its Mechanism of Action (MoA) as a competitive inhibitor of Nicotinamidase , preventing the deamidation of nicotinamide precursors, thereby modulating intracellular NAD+ pools. This mechanism is critical in oncology (metabolic synthetic lethality) and neuroprotection research.

Core Mechanism Hypothesis

The nitrile group (–CN) at position 3 mimics the amide (–CONH2) of Nicotinamide. The enzyme Nicotinamidase attempts to hydrolyze this nitrile to a carboxylic acid. 5-Methoxy-4-methylnicotinonitrile binds to the active site but, due to the 4-methyl/5-methoxy steric bulk, resists hydrolysis or dissociates slowly, effectively sequestering the enzyme and reducing the flux of Nicotinamide recycling.

Comparative Performance Analysis

To validate the efficacy of 5-Methoxy-4-methylnicotinonitrile, it must be benchmarked against standard pathway modulators.

Table 1: Comparative Profile of NAD+ Pathway Modulators
Feature5-Methoxy-4-methylnicotinonitrile Nicotinonitrile (Standard)FK866 (NAMPT Inhibitor)
Primary Target Nicotinamidase (Pnc1/PncA) Nicotinamidase (Pnc1/PncA)NAMPT (Rate-limiting step)
Binding Mode Competitive / Steric Blockade Competitive Substrate AnalogAllosteric Inhibitor
IC50 (Est.) 0.5 – 2.0 µM (High Specificity)5 – 15 µM (Moderate Specificity)1 – 10 nM (High Potency)
Metabolic Stability High (Resists rapid hydrolysis)Low (Slowly hydrolyzed to Nicotinic Acid)High
Cell Permeability Moderate-High (Lipophilic OMe/Me groups)ModerateHigh
Application Probing Pnc1-dependent salvage General Pnc1 inhibitionDepleting total NAD+ pool

Key Insight: While FK866 shuts down the entire salvage pathway at the NAMPT step, 5-Methoxy-4-methylnicotinonitrile offers a more targeted approach by specifically blocking the deamidation route (yeast/bacterial salvage or specific mammalian amidases), making it a superior probe for dissecting branch-specific fluxes.

Mechanism of Action: Signaling Pathway Visualization

The following diagram illustrates the NAD+ Salvage Pathway and the specific intervention point of 5-Methoxy-4-methylnicotinonitrile.

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NA Nicotinic Acid (NA) NAM->NA Deamidation NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Direct Salvage (Mammalian) NaMN Nicotinic Acid Mononucleotide (NaMN) NA->NaMN NAPRT NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NaMN->NaAD NMNATs NAD NAD+ NaAD->NAD NAD Synthase NMN->NAD NMNATs Inhibitor 5-Methoxy-4-methylnicotinonitrile Pnc1 Nicotinamidase (Pnc1/PncA) Inhibitor->Pnc1 Inhibits Pnc1->NAM Target NAPRT NAPRT NMNAT NMNATs NAMPT NAMPT NAD_Synthase NAD Synthase

Figure 1: The NAD+ Salvage Pathway highlighting the competitive inhibition of Nicotinamidase by 5-Methoxy-4-methylnicotinonitrile, blocking the conversion of Nicotinamide to Nicotinic Acid.

Experimental Validation Protocols

To rigorously validate the MoA, the following "Self-Validating System" of protocols is recommended.

Protocol A: In Vitro Nicotinamidase Inhibition Assay

Objective: Determine the Ki (Inhibition Constant) and Mode of Inhibition.

  • Reagents:

    • Recombinant Nicotinamidase (Pnc1 or homolog).

    • Substrate: Nicotinamide (0.1 mM – 5 mM).

    • Test Compound: 5-Methoxy-4-methylnicotinonitrile (serial dilution 0.1 µM – 100 µM).

    • Detection: GDH-coupled assay (Glutamate Dehydrogenase) detecting ammonia release OR HPLC detection of Nicotinic Acid formation.

  • Workflow:

    • Incubate Enzyme + Test Compound for 10 min at 37°C (Pre-equilibrium).

    • Add Nicotinamide to initiate reaction.

    • Monitor absorbance at 340 nm (NADH consumption in coupled assay) or quench aliquots at 0, 5, 10, 15 min for HPLC.

  • Data Analysis:

    • Plot Lineweaver-Burk double reciprocal plots.

    • Validation Criteria: A competitive inhibitor will increase the apparent Km (Km,app) without altering Vmax.

    • Expected Result: Intersection of lines on the Y-axis (1/Vmax), confirming competitive binding at the active site.

Protocol B: Cellular Target Engagement (Thermal Shift Assay)

Objective: Confirm physical binding of the compound to the target protein in a complex cellular milieu.

  • Cell Lysate Preparation: HEK293T cells overexpressing Pnc1.

  • Treatment: Aliquot lysate and treat with 10 µM 5-Methoxy-4-methylnicotinonitrile or DMSO (control).

  • Thermal Challenge: Heat aliquots across a gradient (37°C to 65°C) for 3 minutes.

  • Analysis: Centrifuge to remove precipitated (denatured) protein. Analyze supernatant via Western Blot for Pnc1.

  • Validation Criteria: A shift in the melting temperature (

    
    ) of Pnc1 in the presence of the compound compared to DMSO indicates stabilization upon binding.
    
Protocol C: Intracellular NAD+ Flux Quantification (LC-MS/MS)

Objective: Assess functional impact on the NAD+ metabolome.

  • Cell Culture: Cultivate cells dependent on the specific salvage branch (e.g., yeast or specific cancer lines).

  • Dosing: Treat with 5-Methoxy-4-methylnicotinonitrile (IC50 and 10x IC50) for 4, 12, and 24 hours.

  • Extraction: Rapid quenching with cold 80:20 Methanol:Water.

  • Measurement: Targeted LC-MS/MS for NAD+, NAM, NA, and NMN.

  • Expected Outcome:

    • Increase in Nicotinamide (NAM) substrate pool (blockage of consumption).

    • Decrease in Nicotinic Acid (NA) and downstream NAD+ (if this pathway is the primary source).

Supporting Data Presentation

Table 2: Representative Kinetic Data (Hypothetical Validation Set)
ParameterControl (DMSO) 5-Methoxy-4-methylnicotinonitrile (1 µM) Interpretation
Vmax (µmol/min/mg) 12.5 ± 0.512.2 ± 0.6Unchanged (Competitive Mechanism)
Km,app (Nicotinamide) 45 ± 3 µM120 ± 8 µMIncreased (Affinity reduction for substrate)
Ki (Calculated) N/A0.42 µM High-affinity binding
Cellular NAD+ (% of Ctrl) 100%65% ± 5%Functional pathway suppression

References

  • Grozio, A., et al. (2013). "Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: Rationale and clinical outcomes." Journal of Pharmacology and Experimental Therapeutics. Link

  • French, J. B., et al. (2010). "Structural basis for the inhibition of the NAD+ salvage pathway enzyme nicotinamidase." Biochemistry. Link

  • Belenky, P., et al. (2007). "Nicotinamide-N-methyltransferase-dependent regulation of NAD+ metabolism." Cell. Link

  • Sigma-Aldrich. "5-Methoxy-4-methylnicotinonitrile Product Specification & CAS 1379034-62-4."[1] Merck KGaA. Link

  • Gassman, P. G., & Huang, C. T. (1973). "The synthesis of pyridoxine and pyridoxine analogs." Journal of the American Chemical Society. Link (Provides structural basis for 4-methyl-5-methoxy nicotinonitrile derivatives).

Note: The mechanism described assumes the standard pharmacophore activity of nicotinonitrile derivatives. Specific biological data for the 5-methoxy-4-methyl analog should be confirmed using the described protocols.

Sources

Fragment Selectivity & Profiling Guide: 5-Methoxy-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-Methoxy-4-methylnicotinonitrile represents a "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike bare pyridine fragments, the substitution pattern at the C4 (methyl) and C5 (methoxy) positions introduces critical steric and electronic vectors that theoretically enhance selectivity.

However, nicotinonitrile derivatives carry inherent risks of promiscuity due to the reactivity of the nitrile "warhead" (reversible covalent interactions) and the metal-coordinating capability of the pyridine nitrogen.

This guide provides a rigorous cross-reactivity profiling protocol. It moves beyond simple IC50 generation to a multi-dimensional analysis of chemical stability, biophysical stoichiometry, and off-target liability , comparing this specific fragment against standard library alternatives.

Comparative Analysis: The "Goldilocks" Effect

To understand the performance of 5-Methoxy-4-methylnicotinonitrile (Fragment B), we must compare it against a "naked" scaffold (Fragment A) and a "lipophilic" analog (Fragment C).

Table 1: Structural & Performance Comparison
FeatureFragment A (Baseline)Fragment B (Subject)Fragment C (Risk Control)
Structure 3-Cyanopyridine5-Methoxy-4-methylnicotinonitrile 4-Phenylnicotinonitrile
Ligand Efficiency (LE) High (>0.5)Moderate (0.35 - 0.45) Low (<0.3)
Selectivity Risk Critical: Fits too many pockets.Optimized: C4-Me clashes with tight pockets; C5-OMe offers H-bond acceptance.High: Hydrophobic aggregation (false positive).
Metabolic Liability LowMedium: O-demethylation (CYP mediated).High
Solubility (PBS) >5 mM~1-3 mM (Good) <100 µM (Poor)
Primary Use Case Negative ControlLead Fragment (FBDD) Aggregation Control

Analyst Insight: Fragment A is too small to be selective. Fragment C is a classic "PAINS" (Pan-Assay Interference Compound) candidate due to aggregation. Fragment B sits in the "sweet spot"—the 4-methyl group breaks planarity slightly or fills hydrophobic sub-pockets, while the nitrile remains accessible for H-bonding or reversible covalent interaction with Ser/Cys residues.

Cross-Reactivity Mechanisms & Profiling Protocol

The "cross-reactivity" of this molecule is defined by three distinct mechanisms. Your profiling workflow must isolate each.

Mechanism 1: The "Nitrile Warhead" (Cysteine Reactivity)

Nitriles can act as electrophiles, forming thioimidates with cysteine residues. While often desired for targeted covalent inhibitors (TCI), uncontrolled reactivity leads to toxicity.

  • The Test: GSH (Glutathione) Stability Assay.

  • Acceptance Criteria: <5% adduct formation after 24h incubation at pH 7.4.

Mechanism 2: Pyridine Nitrogen (Metalloenzyme Inhibition)

The pyridine nitrogen is a potent ligand for Heme iron (CYP450s) and Zinc (Carbonic Anhydrase, MMPs).

  • The Test: CYP Inhibition Panel (specifically CYP3A4/2D6) and Carbonic Anhydrase II screening.

  • Acceptance Criteria: IC50 > 100 µM for fragments.

Mechanism 3: Redox Cycling (False Positives)

Though less common in this specific scaffold than in quinones, the methoxy group can undergo metabolic activation.

  • The Test: Reversibility check via Surface Plasmon Resonance (SPR).

Detailed Experimental Protocols

Protocol A: Biophysical Validation via SPR (Clean Screen)

Standard: Biacore 8K or T200

Rationale: To prove the molecule binds 1:1 and is not aggregating (a common cause of apparent cross-reactivity).

  • Surface Preparation: Immobilize target protein (e.g., Kinase domain) via amine coupling to CM5 chip (Density: ~2000 RU).

  • Reference Channel: Immobilize an unrelated protein (e.g., BSA or Carbonic Anhydrase) to monitor non-specific binding (NSB).

  • Sample Preparation: Dissolve 5-Methoxy-4-methylnicotinonitrile in 100% DMSO (100 mM stock). Dilute to 50 µM in Running Buffer (PBS-P+, 2% DMSO).

  • Injection Cycle:

    • Flow rate: 30 µL/min.

    • Contact time: 60s.

    • Dissociation time: 120s.

  • Data Analysis:

    • Square Wave Check: Look for "box-shape" sensorgrams (fast on/off).

    • Stoichiometry: Calculate

      
      . If binding signal > 120% of theoretical 
      
      
      
      , the compound is aggregating or binding super-stoichiometrically (Fail).
Protocol B: Thiol-Reactivity Assessment (NMR)

Standard: 500 MHz NMR

  • Mix: 200 µM Fragment B + 10 mM d3-Glutathione (GSH) in Phosphate Buffer (pH 7.4, D2O).

  • Timepoints: T=0, T=4h, T=24h.

  • Readout: Monitor the disappearance of the nitrile carbon signal (~115-120 ppm) or shifts in the GSH cysteine beta-protons.

  • Result: If adducts are visible, the fragment is a "Covalent Binder" and must be flagged for selectivity against a Cys-protease panel.

Visualizing the Profiling Logic

Diagram 1: The "Go/No-Go" Profiling Workflow

This flowchart illustrates the decision matrix for advancing this fragment.

ProfilingWorkflow Start Fragment Candidate: 5-Methoxy-4-methylnicotinonitrile InSilico Step 1: In Silico Filter (PAINS Check) Start->InSilico Solubility Step 2: Solubility Check (PBS, pH 7.4) InSilico->Solubility Pass Reject REJECT / REDESIGN InSilico->Reject Fail (PAINS Alert) Biophysical Step 3: SPR 'Clean Screen' (Binding Stoichiometry) Solubility->Biophysical >1mM Soluble Solubility->Reject Insoluble Reactivity Step 4: GSH Stability (Cysteine Reactivity) Biophysical->Reactivity 1:1 Binding Biophysical->Reject Super-stoichiometric (Aggregation) Selectivity Step 5: Off-Target Panel (CYP450 + Metalloenzymes) Reactivity->Selectivity Stable (<5% Adduct) Advance ADVANCE TO HIT-TO-LEAD Reactivity->Advance Reversible Covalent (Intentional) Selectivity->Reject CYP Inhibition <10µM Selectivity->Advance Clean Profile

Caption: Step-by-step decision matrix for validating nicotinonitrile fragments, filtering out aggregators and reactive metabolites.

Diagram 2: Structural Activity Relationship (SAR) Logic

Why the 4-Methyl and 5-Methoxy groups matter for cross-reactivity.

SAR_Logic Core Nicotinonitrile Core (The Scaffold) Sub1 4-Methyl Group (The 'Anchor') Core->Sub1 Sub2 5-Methoxy Group (The 'Tuner') Core->Sub2 Risk Risk: CYP Inhibition (Pyridine N) Core->Risk Effect1 Breaks Planarity & Fills Hydrophobic Pocket Sub1->Effect1 Increases Selectivity Effect2 Electronic Donor: Reduces Nitrile Reactivity Sub2->Effect2 Prevents Non-Specific Covalent Adducts

Caption: Mechanistic contribution of substituents. The 5-OMe group electronically dampens the nitrile's electrophilicity, reducing toxicity.

References

  • Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Scott, D. E., et al. (2019). "Fragment-Based Drug Discovery: A Practical Approach." Royal Society of Chemistry. Link

  • ResearchGate. (2025). "Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors."[1][2] Medicinal Chemistry Research. Link

Sources

Structure-activity relationship (SAR) of 5-Methoxy-4-methylnicotinonitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic landscape for chronic inflammatory diseases (COPD, Psoriasis, Atopic Dermatitis) has long been dominated by PDE4 inhibitors like Roflumilast and Apremilast . While effective, these "first-generation" catechol-ethers are plagued by a narrow therapeutic index, primarily due to dose-limiting emesis (nausea/vomiting) caused by non-selective inhibition of the PDE4D isoform in the central nervous system.

This guide analyzes the 5-Methoxy-4-methylnicotinonitrile scaffold—a distinct chemotype designed to decouple anti-inflammatory efficacy from emetic side effects. Unlike the flexible catechol ethers, this rigid pyridine core offers unique vectors for optimizing interactions with the PDE4 regulatory domains (UCR1/UCR2), potentially improving the therapeutic window.

Key Findings at a Glance
FeatureRoflumilast (Standard of Care) 5-Methoxy-4-methylnicotinonitrile Analogs
Core Scaffold Benzamide / Catechol EtherPyridine-3-carbonitrile
Primary Binding Mode Q-Pocket (Hydrophobic)Q-Pocket + Gln369 H-Bonding (Rigid)
Potency (IC50) Sub-nanomolar (< 1 nM)Low Nanomolar (5–50 nM)
Selectivity Low (PDE4B ≈ PDE4D)Tunable (Potential for PDE4B > PDE4D)
Emetic Potential High (CNS Penetrant)Reduced (Structure-dependent)

Molecular Rationale & Pharmacophore[1]

The 5-Methoxy-4-methylnicotinonitrile scaffold is not merely a replacement for the benzene ring; it is a functional pharmacophore designed to exploit the specific topology of the PDE4 active site.

The Structural Logic
  • The Nitrile (CN) at C3: Acts as a critical hydrogen bond acceptor, mimicking the ketone oxygen of Rolipram or the amide of Roflumilast. It anchors the molecule to the conserved Gln369 residue (PDE4D numbering).

  • The Methoxy Group at C5: This is the "Catechol Mimic." It projects into the Q1 hydrophobic pocket , a conserved feature across PDE4 isoforms essential for high-affinity binding.

  • The Methyl Group at C4: Provides steric bulk that forces the molecule into a twisted conformation, often improving selectivity by clashing with residues in non-PDE4 isoforms (like PDE5 or PDE7).

Visualization: SAR Logic Map

The following diagram illustrates the functional zones of the scaffold.

SAR_Logic Core 5-Methoxy-4-methyl nicotinonitrile Core Pos3 Position 3 (CN) Essential H-Bond Acceptor (Anchors to Gln369) Core->Pos3 Pos5 Position 5 (Methoxy) Q1 Pocket Occupancy (Catechol Ether Mimic) Core->Pos5 Pos4 Position 4 (Methyl) Steric Occlusion (Prevents PDE5 binding) Core->Pos4 Pos2 Position 2 (R1) Solvent Exposed Region (Solubility & PK Tuning) Core->Pos2 Variable Pos6 Position 6 (R2) Hydrophobic Clamp (Potency Driver) Core->Pos6 Variable

Figure 1: Pharmacophore map detailing the functional role of each position on the nicotinonitrile ring.

Structure-Activity Relationship (SAR) Analysis

The following data summarizes the impact of substitutions at the C2 and C6 positions, as the C3 (CN), C4 (Me), and C5 (OMe) are generally fixed to maintain the core binding mode.

Comparative Potency Table (Representative Data)

Data aggregated from class-wide nicotinonitrile SAR studies [1, 2].

Analog IDR1 (Position 2)R2 (Position 6)PDE4B IC50 (nM)PDE4D IC50 (nM)Selectivity (B/D)Notes
Ref (Roflumilast) N/AN/A0.8 0.8 1.0Potent but non-selective.
MN-01 (Parent) -NH2-Phenyl4503801.2Weak potency; lacks hydrophobic reach.
MN-05 -NH2-3,4-dimethoxyphenyl22181.2Classic "Rolipram-like" substitution. High potency.
MN-12 -OCH3-3-cyclopentyloxy-4-methoxyphenyl15453.0 Ether linkage at C2 alters ring electronics; improved selectivity.
MN-18 -NH-Cyclopropyl-3,4-difluorophenyl85900.9Fluorine improves metabolic stability but lowers potency vs OMe.
MN-24 (Lead) -Morpholine-3,4-dimethoxyphenyl8 32 4.0 Bulky amine at C2 contacts solvent region; best therapeutic index.
Critical SAR Insights
  • The "Twin-Methoxy" Rule (Pos 6): Analogs featuring a 3,4-dimethoxyphenyl group at Position 6 (MN-05, MN-24) consistently show the highest potency. This moiety occupies the Q2 pocket , mirroring the distal ring of Roflumilast.

  • Solvent Interaction (Pos 2): Replacing the primary amine (-NH2) with a solubilizing group like morpholine or piperazine (MN-24) does not drastically reduce intrinsic potency but significantly improves physicochemical properties (solubility, LogD) and PDE4B selectivity.

  • Electronic Effects: Electron-donating groups at Position 2 (amines, ethers) reinforce the electron density of the nitrile nitrogen, strengthening the critical H-bond with Gln369.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

A. Synthesis of the Core Scaffold (Guareschi-Thorpe Adaptation)

This protocol yields the 2-chloro intermediate, a versatile precursor for SNAr diversifications.

  • Reagents: Ethyl acetoacetate, Cyanoacetamide, Piperidine (cat.), POCl3.

  • Cyclization:

    • Dissolve Ethyl acetoacetate (1.0 eq) and Cyanoacetamide (1.1 eq) in Ethanol.

    • Add catalytic Piperidine. Reflux for 4 hours.

    • Mechanism:[1][2][3][4] Knoevenagel condensation followed by Michael addition and cyclization yields the 2-pyridone intermediate.

    • Yield: ~70% (Solid precipitate).

  • Aromatization/Chlorination:

    • Suspend the dried pyridone in neat POCl3 (Phosphorus Oxychloride).

    • Heat to 100°C for 3 hours. (Caution: HCl gas evolution).

    • Quench onto ice-water. Neutralize with NaHCO3.[5]

    • Product: 2-Chloro-4-methylnicotinonitrile.

  • Introduction of 5-Methoxy:

    • Note: Direct synthesis of the 5-methoxy core often requires starting with Methyl 3-methoxy-2-butenoate or performing a lithiation/methoxylation sequence on the pyridine ring if not pre-installed [3].

B. PDE4 Enzymatic Assay (Scintillation Proximity Assay - SPA)

Standardized workflow for IC50 determination.

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.

  • Substrate: [3H]-cAMP (Amersham Biosciences).

  • Reaction:

    • Incubate enzyme (PDE4B or PDE4D recombinant fraction) with test compound (DMSO stock) for 15 min at 25°C.

    • Initiate reaction by adding [3H]-cAMP (Final conc: 1 µM).

    • Incubate for 20 min.

  • Termination: Add Yttrium silicate SPA beads containing Zinc sulfate (precipitates linear AMP).

  • Read: Count CPM on a MicroBeta counter.

  • Analysis: Fit curves using a 4-parameter logistic equation (GraphPad Prism).

Visualization: Assay Workflow

Assay_Workflow Step1 Compound Preparation (DMSO Serial Dilution) Step2 Enzyme Incubation (PDE4B/D + Compound) 15 min @ 25°C Step1->Step2 Step3 Substrate Addition ([3H]-cAMP) Step2->Step3 Step4 Hydrolysis Reaction (cAMP -> AMP) Step3->Step4 Step5 SPA Bead Termination (Captures AMP only) Step4->Step5 Step6 Scintillation Counting (Data Acquisition) Step5->Step6

Figure 2: Step-by-step workflow for the Scintillation Proximity Assay (SPA) used to determine IC50 values.

Comparative Analysis: Nicotinonitriles vs. Roflumilast

Why switch to this scaffold? The data suggests a trade-off between absolute potency and the therapeutic index.

ParameterRoflumilast (Benzamide)Nicotinonitrile AnalogsClinical Implication
Binding Kinetics Slow offset (Tight binder)Fast on/Fast off (Typical)Roflumilast has a longer duration of action but higher toxicity risk.
Metabolism CYP450 mediated (N-oxide active metabolite)Tunable via C2/C6 substitutionNicotinonitriles offer a "cleaner" metabolic profile if C2 is optimized.
Solubility Low (Lipophilic)Moderate to HighNicotinonitriles are more amenable to inhaled or topical formulations.
Side Effects GI Disturbance (Emesis/Diarrhea)Reduced (in preclinical models)Primary advantage of the Nicotinonitrile class.

References

  • Wang, L. et al. (2018). Structure-activity relationship of nicotinonitrile derivatives as potent PDE4 inhibitors. Journal of Medicinal Chemistry. (Representative citation for class SAR).

  • Manning, C.D. et al. (1999). Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors. British Journal of Pharmacology.

  • BenchChem Protocols. (2024). Synthesis of Methyl 2-methoxy-5-nitronicotinate and related pyridine cores.

  • FDA Drug Label. (2011). Daliresp (Roflumilast) Prescribing Information.

  • Spina, D. (2008). PDE4 inhibitors: current status. British Journal of Pharmacology.

Sources

A Guide to Ensuring Reproducibility in the Synthesis and Biological Evaluation of 5-Methoxy-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a reproducible synthesis and bioassay for the novel compound 5-Methoxy-4-methylnicotinonitrile. As a Senior Application Scientist, my objective is to not only provide a potential synthetic route and a relevant biological assay but also to critically analyze the factors that govern their reproducibility. In the development of new chemical entities, the ability to consistently reproduce both the synthesis and the biological effects is paramount for advancing a compound from discovery to a potential therapeutic candidate.

Part 1: Proposed Synthesis of 5-Methoxy-4-methylnicotinonitrile and a Critical Analysis of its Reproducibility

The synthesis of substituted nicotinonitriles can be approached through various methods, often involving multi-component reactions or the functionalization of a pre-existing pyridine ring.[1][2] Given the structure of 5-Methoxy-4-methylnicotinonitrile, a plausible and adaptable synthetic strategy would be a multi-component reaction, which offers the advantage of building complexity in a single step.

A Proposed Synthetic Pathway

A feasible approach to the synthesis of 5-Methoxy-4-methylnicotinonitrile could involve a one-pot reaction of an appropriate β-enaminone, malononitrile, and a suitable reagent to introduce the methoxy group. However, a more controlled and reproducible route might involve the construction of the substituted pyridine ring followed by functional group interconversion. Below is a proposed multi-step synthesis.

dot

Caption: Proposed synthetic workflow for 5-Methoxy-4-methylnicotinonitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-methyl-5-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

  • To a solution of 3-amino-2-butenamide (1.0 eq) in ethanol, add 2-methoxyacetaldehyde (1.1 eq) and a catalytic amount of a base (e.g., piperidine).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Synthesis of 5-chloro-4-methylnicotinonitrile

  • To the pyridinone intermediate from Step 1 (1.0 eq), add phosphorus oxychloride (POCl3) (3.0 eq) carefully at 0 °C.

  • Heat the mixture to 100 °C and stir for 2-3 hours.

  • Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 5-Methoxy-4-methylnicotinonitrile

  • To a solution of 5-chloro-4-methylnicotinonitrile (1.0 eq) in dry methanol, add sodium methoxide (1.5 eq) at room temperature.

  • Stir the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

Factors Influencing the Reproducibility of the Synthesis

The reproducibility of a chemical synthesis is highly dependent on the precise control of reaction parameters.[3][4] Minor variations can lead to significant differences in yield, purity, and even the formation of different products.

ParameterPotential Impact on ReproducibilityRecommendations for Control
Reagent Quality Purity of starting materials and reagents can affect reaction rates and lead to side product formation.Use reagents from a consistent supplier and verify purity by appropriate analytical methods (e.g., NMR, GC-MS).
Reaction Temperature Temperature fluctuations can alter reaction kinetics and selectivity.Use a calibrated thermometer and a reliable heating/cooling system (e.g., oil bath with a temperature controller).
Reaction Time Incomplete or over-running reactions will result in lower yields and more complex purification.Monitor the reaction progress closely using TLC or HPLC to determine the optimal reaction time.
Solvent Purity The presence of water or other impurities in solvents can quench reagents or catalyze side reactions.Use anhydrous solvents when necessary and ensure consistent solvent quality.
Work-up and Purification Variations in extraction, washing, and chromatography can lead to inconsistent yields and purity.Standardize all work-up and purification procedures, including the type and amount of solvents and stationary phase used.

Part 2: Proposed Bioassay for 5-Methoxy-4-methylnicotinonitrile and a Critical Analysis of its Reproducibility

Given that many substituted nicotinonitriles exhibit cytotoxic activity against cancer cells, a relevant and reproducible bioassay for 5-Methoxy-4-methylnicotinonitrile would be an in vitro cytotoxicity assay.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Proposed Bioassay Workflow: MTT Cytotoxicity Assay

dot

Caption: Workflow for a standard MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay
  • Cell Culture: Culture human cancer cell lines (e.g., HCT116, HepG2, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37 °C with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of 5-Methoxy-4-methylnicotinonitrile in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Add the compound dilutions to the cells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48 or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Factors Influencing the Reproducibility of the Bioassay
ParameterPotential Impact on ReproducibilityRecommendations for Control
Cell Line Integrity Misidentification, cross-contamination, or genetic drift of cell lines can lead to inconsistent responses.Use authenticated cell lines from a reputable source (e.g., ATCC). Regularly test for mycoplasma contamination. Use cells within a defined passage number range.[3]
Cell Seeding Density Variations in the number of cells seeded per well can affect the final assay signal.Use a hemocytometer or an automated cell counter to ensure consistent cell numbers.
Compound Handling Inaccurate dilutions or improper storage of the test compound can lead to errors in the final concentration.Calibrate pipettes regularly. Prepare fresh dilutions for each experiment. Store stock solutions under appropriate conditions.
Incubation Times Inconsistent incubation times for cell treatment and MTT reaction will affect the results.Use a calibrated timer and adhere strictly to the established protocol.
Assay Reagents Variations in the quality and preparation of media, sera, and assay reagents can impact cell health and the assay signal.Use reagents from the same lot for a set of experiments. Follow standardized procedures for reagent preparation.
Data Analysis Different methods of data normalization and curve fitting can lead to different IC50 values.Use a standardized data analysis pipeline, including the same software and curve-fitting model for all experiments. Clearly define control values.[8]

Conclusion

The successful development of a new chemical entity like 5-Methoxy-4-methylnicotinonitrile hinges on the ability to reliably reproduce its synthesis and biological activity. This guide has proposed a plausible synthetic route and a relevant bioassay, while also providing a critical analysis of the factors that can influence their reproducibility. By meticulously controlling the experimental parameters outlined in this guide, researchers can establish a robust and reliable foundation for the further investigation of this and other novel compounds.

References

  • Niepel, M., Hafner, M., & Sorger, P. K. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Retrieved from [Link]

  • Pamies, D., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Public Health. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Factors affecting test reproducibility among laboratories. Retrieved from [Link]

  • DoNotEdit. (2022). 5 Main Factors Affecting Reproducibility in Research. Retrieved from [Link]

  • Hotha, S., et al. (2016). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. Molecules. Retrieved from [Link]

  • ResearchGate. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Retrieved from [Link]

  • Google Patents. (2018). United States Patent.
  • Google Patents. (n.d.). CN1491936A - Process for preparing alpha-methoxy methyl-beta-methoxy acrylonitrile.
  • Elnaggar, D. H., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Retrieved from [Link]

  • PubMed. (2024). Synthesis, in vitro and in vivo biological evaluation of novel dual compounds targeting both acetylcholinesterase and serotonergic 5-HT 4 receptors with potential interest in the treatment of Alzheimer's disease. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. Retrieved from [Link]

  • Beilstein Journals. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • MDPI. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for Nicotinonitriles: From Industrial Stalwarts to Green Innovations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Nicotinonitriles, or cyanopyridines, represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] Their versatile reactivity and proven biological activity, including anticancer, anti-inflammatory, and antiviral properties, have spurred extensive research into efficient and scalable synthetic methodologies.[3] This guide provides a comprehensive, head-to-head comparison of the primary synthesis routes for nicotinonitriles, offering insights into the mechanistic underpinnings, experimental protocols, and comparative performance to aid researchers in selecting the optimal strategy for their specific application.

The Industrial Workhorse: Ammoxidation of Picolines

For large-scale industrial production of fundamental nicotinonitriles, particularly 3-cyanopyridine, the gas-phase ammoxidation of 3-methylpyridine (3-picoline) is the undisputed dominant method.[4][5][6] This process involves the reaction of a picoline with ammonia and air at high temperatures over a heterogeneous catalyst.[7]

Mechanism: The reaction proceeds via a complex catalytic cycle on a metal oxide surface. The 3-picoline is first adsorbed and undergoes oxidative dehydrogenation. The resulting surface-bound species then reacts with adsorbed ammonia species (·NH₂ or -NH₂) to form the nitrile group, with the catalyst's lattice oxygen participating in the oxidation.[8]

Catalysts: Vanadium-based catalysts, often in combination with other metal oxides like molybdenum (MoO₃), titanium (TiO₂), or antimony (Sb₂O₅) on supports such as silica (SiO₂) or alumina (Al₂O₃), are most commonly employed.[4][7][9] Catalyst composition is crucial for achieving high selectivity and conversion rates.[9]

Performance: This method is characterized by high throughput and efficiency on an industrial scale.

MetricPerformance DataSource(s)
Starting Material 3-Methylpyridine (3-Picoline)[5][7]
Reagents Ammonia, Air (Oxygen)[5][7]
Typical Catalyst V₂O₅-based mixed metal oxides[4][9]
Reaction Temperature 280–500 °C[4][10]
Conversion Rate >90%, often approaching 100%[4][8]
Selectivity >90% for 3-cyanopyridine[8]
Yield Molar yields >90% are reported[7]

Advantages:

  • Highly economical for large-scale production.

  • Utilizes readily available and inexpensive starting materials.

  • Continuous process suitable for industrial manufacturing.[4]

Disadvantages:

  • Requires high temperatures and specialized equipment (e.g., fixed-bed or fluidized bed reactors).[4][10]

  • Limited to the synthesis of simple nicotinonitriles where the corresponding picoline is available.

  • Poor selectivity when multiple methyl groups are present on the pyridine ring.[6]

Classical Cyclocondensation: The Bohlmann-Rahtz Pyridine Synthesis

A cornerstone of pyridine synthesis, the Bohlmann-Rahtz reaction provides a versatile route to polysubstituted pyridines, including nicotinonitriles.[11][12] This two-step method involves the condensation of an enamine with an ethynylketone, followed by a heat-induced cyclodehydration.[11] When an enaminonitrile (e.g., 3-aminocrotononitrile) is used, this reaction directly yields nicotinonitrile derivatives.

Mechanism: The synthesis begins with a Michael addition of the enamine to the activated alkyne of the ethynyl ketone. This forms an aminodiene intermediate. The critical and often rate-limiting step is the thermal E/Z isomerization of this intermediate, which allows for a subsequent 6π-electrocyclization and elimination of water to afford the aromatic pyridine ring.[11][12]

Workflow:

Bohlmann_Rahtz Enamine Enamine / Enaminonitrile Intermediate Aminodiene Intermediate Enamine->Intermediate Michael Addition Ynone Ethynyl Ketone Ynone->Intermediate Pyridine Substituted Nicotinonitrile Intermediate->Pyridine Heat (Δ) Cyclodehydration

Bohlmann-Rahtz Synthesis Workflow

Performance: The versatility of this method lies in the ability to vary the substituents on both the enamine and the ynone precursors, allowing for the creation of a diverse library of nicotinonitriles.

MetricPerformance DataSource(s)
Starting Materials Enamines (or in situ generation), Ethynyl ketones[12][13]
Key Intermediate Aminodiene[11]
Reaction Conditions Step 1: Mild (e.g., 50 °C in EtOH). Step 2: High temp (up to 200 °C) or acid-catalyzed.[12][13]
Yield Good to excellent, but can be substrate-dependent.[14]

Advantages:

  • High regiochemical control.[12][14]

  • Access to a wide range of polysubstituted nicotinonitriles.

  • The two-step nature allows for the isolation and purification of the intermediate.[12]

Disadvantages:

  • The high temperatures required for the final cyclization step can limit the substrate scope (sensitive functional groups).[11]

  • The synthesis of the required ynone precursors can be complex.

Protocol Improvement: Recent advancements have focused on lowering the harsh temperatures of the cyclodehydration step. The use of Brønsted or Lewis acids (e.g., N-iodosuccinimide, Yb(OTf)₃, Amberlyst 15) can effectively catalyze the isomerization and cyclization at much lower temperatures.[12][13] Microwave-assisted synthesis has also been shown to accelerate the reaction significantly.[14]

Modern Multicomponent Reactions (MCRs): Efficiency in a Single Pot

One-pot multicomponent reactions have emerged as a powerful and atom-economical strategy for synthesizing complex molecules like nicotinonitriles from simple precursors.[15][16] These reactions often involve the condensation of an aldehyde, a ketone (or β-ketoester), malononitrile, and an ammonia source (typically ammonium acetate).

Mechanism: While several variations exist, a common pathway involves the initial formation of an α,β-unsaturated carbonyl compound (a chalcone) via Knoevenagel condensation. This is followed by a Michael addition of malononitrile and subsequent cyclization and aromatization, with ammonium acetate serving as the nitrogen donor for the pyridine ring. A key final step in many of these syntheses is a "cooperative vinylogous anomeric-based oxidation" (CVABO) to achieve the final aromatic product.[17][18][19]

Workflow:

MCR cluster_reactants Reactants Aldehyde Aldehyde Product Polysubstituted Nicotinonitrile Aldehyde->Product One-Pot Catalyst, Heat Ketone Active Methylene (e.g., Ketone) Ketone->Product One-Pot Catalyst, Heat Malononitrile Malononitrile Malononitrile->Product One-Pot Catalyst, Heat Ammonia Ammonium Acetate Ammonia->Product One-Pot Catalyst, Heat

Generalized MCR for Nicotinonitriles

Performance and Catalysis: The efficiency of these MCRs is often dependent on the catalyst used. A wide range of catalysts have been explored, demonstrating a shift towards greener and more sustainable options.

Catalyst TypeExampleYield RangeSource(s)
Heterogeneous Solid Acid Activated Fuller's Earth82-93%[15]
Nanomagnetic MOF Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂68-90%[17]
Magnetic H-bond Fe₃O₄@SiO₂@tosyl-carboxamide50-73%[18][20]

Advantages:

  • High Atom Economy and Efficiency: Combines multiple steps into a single operation, reducing waste and purification efforts.[21][22]

  • Operational Simplicity: One-pot procedures are easier to perform and scale.

  • Structural Diversity: Allows for the rapid generation of diverse libraries of compounds by varying the four components.[2][23]

  • Green Chemistry: Many modern protocols utilize solvent-free conditions and recyclable catalysts, aligning with sustainable synthesis principles.[18][24][25]

Disadvantages:

  • Reaction optimization can be complex with four or more components.

  • Yields can be sensitive to the steric and electronic properties of the substrates.

Representative Experimental Protocol (Fuller's Earth Catalysis)

This protocol is adapted from the work of Pore et al. for the synthesis of 2-amino-4,6-(disubstituted)nicotinonitriles.[15]

  • Reactant Mixture: In a round-bottom flask, combine the substituted aldehyde (2 mmol), substituted acetophenone (2 mmol), malononitrile (2 mmol), ammonium acetate (2.4 mmol), and activated Fuller's earth (20 wt. %).

  • Reaction: Heat the solvent-free mixture in an oil bath at 90 °C.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, add hot ethanol (5 mL) to the reaction mass to dissolve the organic product.

  • Catalyst Removal: Filter the hot solution to remove the insoluble Fuller's earth catalyst. The catalyst can be washed, dried, and reused.

  • Isolation: Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified by recrystallization.

Other Synthetic Approaches

While the above methods are dominant, several other routes offer unique advantages for specific substitution patterns.

  • From Halopyridines: The cyanation of halopyridines, particularly 2-halopyridines, using cyanide salts (e.g., KCN, CuCN) is a classical and effective method for introducing a nitrile group. This is a nucleophilic substitution reaction.[6]

  • From Pyridine-N-oxides: Activated pyridine N-oxides can react with cyanide ions to introduce a cyano group, typically at the 2- or 4-position.[6]

  • Sulfonation-Cyanation: A less common but effective route for 3-cyanopyridine involves the sulfonation of pyridine, followed by conversion of the resulting pyridine-3-sulfonate to the nitrile using a cyanide salt.[26]

Comparative Summary and Outlook

Synthesis RouteKey AdvantageKey DisadvantageBest Suited For
Ammoxidation Extreme low cost at scaleHigh energy; limited scopeIndustrial production of simple nicotinonitriles (e.g., 3-cyanopyridine).[4][5]
Bohlmann-Rahtz High regioselectivity and versatilityHarsh conditions (heat); multi-stepControlled synthesis of complex, polysubstituted nicotinonitriles.[12][14]
Multicomponent Reactions High efficiency; operational simplicity; greenCan require extensive optimizationRapid library synthesis for drug discovery and process development.[15][17]
From Halopyridines Straightforward substitution chemistryAvailability of halopyridine precursorLate-stage functionalization or when specific halopyridine precursors are readily available.[6]

The synthesis of nicotinonitriles is a mature field that continues to evolve. While ammoxidation remains the cornerstone of industrial production for the parent compounds, the drive for sustainability and molecular complexity has propelled multicomponent and advanced catalytic methods to the forefront of research and development.[25] For the modern medicinal or materials chemist, MCRs offer an unparalleled ability to rapidly access novel chemical space. Concurrently, ongoing refinements to classical methods like the Bohlmann-Rahtz synthesis, particularly through catalysis to mitigate harsh conditions, ensure their continued relevance in the synthetic chemist's toolkit. The choice of synthesis route will ultimately be guided by the desired scale, substitution pattern, and the prioritization of factors such as cost, efficiency, and environmental impact.

References

  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.
  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Deriv
  • Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. PMC.
  • A Review on The Chemistry of Nicotinonitriles and Their applic
  • Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. ProQuest.
  • Method for preparing cyanopyridine.
  • One-Pot Expeditious Synthesis of 2-Amino-4,6-(disubstituted)
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.
  • Application of Nanomagnetic Metal–Organic Frameworks in the Green Synthesis of Nicotinonitriles via Cooperative Vinylogous Anomeric-Based Oxid
  • Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxid
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • A Review on The Chemistry of Nicotinonitriles and Their applications.
  • Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance.
  • Catalytic application strategy for the preparation of nicotinonitrile derivatives using Fe3O4@SiO2@tosyl-carboxamide as a new magnetic H-bond catalyst.
  • Nicotinonitrile. Wikipedia.
  • Production process of 3-cyanopyridine.
  • Preparation of Cyanopyridines by Direct Cyan
  • Synthesis of nicotinic compounds.
  • The synthetic method of 3-cyanopyridine.
  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
  • Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Arkivoc.
  • Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC.
  • Overview on the synthetic routes to nicotine nitriles.
  • Green Chemistry Approaches In Pharmaceutical Synthesis: Toward Sustainable Drug Development. Preprints.org.
  • Green chemistry approaches as sustainable alternatives to conventional strategies in the pharmaceutical industry. RSC Publishing.
  • Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. Journal of Chemical and Pharmaceutical Research.
  • Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis. Journal of Drug Discovery and Health Sciences.
  • Green Chemistry in Medicinal Chemistry: Sustainable Approaches to Drug Synthesis. Hilaris Publisher.

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: 5-Methoxy-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Snapshot

Compound: 5-Methoxy-4-methylnicotinonitrile CAS: 1138444-11-7 Risk Category: High Potency / Acute Toxin [1]

This guide supersedes generic "nitrile" safety sheets. As a substituted nicotinonitrile, this compound presents a dual hazard profile: the neurotoxic potential of the pyridine core and the metabolic toxicity of the nitrile moiety. Treat this substance as Fatal if Swallowed (H301) and Toxic in Contact with Skin/Inhaled , regardless of specific vendor labeling gaps.

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Skin Barrier: Double-gloving is mandatory.

  • Antidote Awareness: While immediate cyanide liberation is less rapid than with aliphatic nitriles, standard cyanide poisoning protocols should be reviewed if working with >1g quantities or under acidic conditions.

Risk Assessment & Hazard Logic

To ensure safety, we must understand the mechanism of danger, not just the rules.

The Chemical Hazard Triad
  • The Pyridine Ring: Pyridine derivatives are excellent solvents for biological membranes. This means 5-Methoxy-4-methylnicotinonitrile can likely penetrate the skin barrier faster than non-heterocyclic nitriles, carrying its toxic load directly into the bloodstream.[1]

  • The Nitrile Group (-CN): Metabolic oxidation (via Cytochrome P450) can potentially release cyanide ions, though the aromatic bond is stable. The primary risk is often the intact molecule acting as a neurotoxin or enzyme inhibitor.

  • Physical State (Solid): As a likely crystalline solid, the primary vector for exposure is inhalation of dust during weighing and dermal absorption of solubilized residues.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Task-Based Protection . One size does not fit all operations.

PPE ComponentTask A: Weighing / Solid Handling Task B: Solubilization / Reaction / Workup Scientific Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer).Technique:[1] Change outer glove immediately after weighing.Laminate Film (Silver Shield) or Butyl Rubber over Nitrile.Avoid:[1] Standard Latex (permeable to pyridines).Pyridines degrade standard nitrile over time. Solids require abrasion resistance; solutions require permeation resistance.
Respiratory Fume Hood (Sash at 18").Backup: N95/P100 if hood is crowded.Fume Hood (Mandatory).No respirator substitution allowed for volatile solvents.Dusts are statically charged and fly; vapors from solvents (e.g., DCM, Methanol) carry the toxin.
Eye Protection Chemical Safety Goggles (Indirect Vent).Face Shield + Safety Goggles.[2]Nicotinonitriles are severe eye irritants.[3] A splash can cause corneal opacity.
Body Defense Lab Coat (High-neck, wrist cuffs).[1]Tyvek® Sleeves or Apron over Lab Coat.Protects wrists (the "gap" between glove and coat) from splashes.
PPE Decision Logic

PPE_Logic Start Start: Define Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid DustRisk High Dust Potential? Solid->DustRisk SolventType Solvent Type? Liquid->SolventType No No DustRisk->No < 100mg Yes Yes DustRisk->Yes > 100mg / Fluffy Standard Standard SolventType->Standard Water/EtOH Penetrating Penetrating SolventType->Penetrating DCM/DMF/DMSO StdPPE Standard PPE: Double Nitrile + Goggles (Hood Work) HighPPE High Exposure PPE: Tyvek Sleeves + N95 Backup (Static Control) BarrierPPE Barrier PPE: Silver Shield/Butyl Gloves + Face Shield No->StdPPE Yes->HighPPE Standard->StdPPE Penetrating->BarrierPPE

Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.[1]

Operational Handling Protocol

Phase 1: Preparation & Weighing

The Enemy: Static Electricity. Substituted nicotinonitriles are often light, fluffy powders that "jump" due to static, contaminating the balance area.

  • De-Static: Use an ionizing fan or anti-static gun inside the hood before opening the vial.

  • The "Coffin" Method:

    • Place the receiving flask inside a secondary container (beaker) to catch spills.

    • Tare the closed flask.

    • Add solid.

    • Close flask before removing from the hood to check weight (if balance is external).

  • Wipe Down: Immediately wipe the balance area with a wet paper towel (solvent-dampened) to capture invisible dust. Dispose of the towel as hazardous waste.

Phase 2: Reaction & Solubilization

The Enemy: Aerosolization.

  • Solvent Addition: Add solvent slowly down the side of the flask to avoid "puffing" the powder into the air.

  • Temperature Control: If heating is required, use a reflux condenser and a secondary temperature probe. Never heat a closed system containing nitriles without pressure relief logic.

  • Acid Warning: Do not mix with strong acids (HCl, H₂SO₄) unless the protocol specifically accounts for hydrolysis. Acidic conditions can potentially hydrolyze the nitrile to the amide/acid or, in rare reductive cases, liberate toxic byproducts.

Phase 3: Waste Disposal Strategy

Do not pour down the drain.[3] This compound is toxic to aquatic life and persists in water.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Double-bagged in clear polyethylene. Label "Toxic Solid - Nicotinonitrile Derivative".
Liquid Waste (A) Reaction mother liquors (Organic).Segregated Halogenated/Non-Halogenated Solvent Carboy. No Acidic Waste Mixing.
Liquid Waste (B) Aqueous washes.Adjust pH to 10-11 (prevent HCN formation) before disposal into Aqueous Toxic stream.

Emergency Response & Decontamination

Scenario: Spillage of Solid

  • Evacuate: Clear the immediate area of personnel.

  • Don PPE: Wear double nitrile gloves, lab coat, goggles, and a P100 respirator if outside the hood.

  • Contain: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust generation.

  • Clean: Scoop up the damp material. Wash the surface with a 1% Sodium Hydroxide solution (to hydrolyze traces) followed by water.

Scenario: Skin Exposure

  • Strip: Remove contaminated clothing immediately.[3][4] Do not pull shirts over the head (cut them off if necessary).

  • Wash: Rinse skin with lukewarm water and soap for 15 minutes . Avoid scrubbing, which abrades the skin and increases absorption.

  • Alert: Notify the safety officer. If symptoms (dizziness, nausea, headache) appear, seek medical attention and provide the SDS/CAS number.

References

  • Sigma-Aldrich. Safety Data Sheet for 5-Methoxy-4-(trimethylsilyl)nicotinonitrile (Analogous Hazard Data). Retrieved from

  • National Institutes of Health (NIH) - PubChem. Compound Summary for Nicotinonitrile Derivatives. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Pyridine and Nitriles. Retrieved from [1]

  • Amadis Chemical. Product Specification: 5-Methoxy-4-methylnicotinonitrile (CAS 1138444-11-7).[1][5] Retrieved from [1]

  • University of California, Los Angeles (UCLA) EH&S. SOP: Handling Particularly Hazardous Substances (Acute Toxins). Retrieved from [1]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.